KBP-7018
Descripción
Propiedades
Fórmula molecular |
C31H30N4O5 |
|---|---|
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H30N4O5/c1-39-31(38)22-7-9-24-25(18-22)33-30(37)28(24)29(20-5-3-2-4-6-20)32-23-8-10-26-21(17-23)11-12-35(26)27(36)19-34-13-15-40-16-14-34/h2-10,17-18,33,37H,11-16,19H2,1H3 |
Clave InChI |
UJFMZASWWHGROF-UHFFFAOYSA-N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KBP-7018; KBP 7018; KBP7018. |
Origen del producto |
United States |
Foundational & Exploratory
KBP-7018: A Technical Deep Dive into its Mechanism of Action for Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBP-7018 is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor in development for the treatment of idiopathic pulmonary fibrosis (IPF). This document provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular targets, preclinical efficacy, and the underlying signaling pathways. The information presented is based on publicly available preclinical data.
Introduction
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. The pathogenesis of IPF is complex and involves the aberrant activation of multiple signaling pathways that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix. Key players in this process include receptor tyrosine kinases (RTKs) such as platelet-derived growth factor receptor (PDGFR), c-KIT, and rearranged during transfection (RET). This compound is an indolinone-based small molecule designed to simultaneously inhibit these key drivers of fibrosis.
Molecular Targets and In Vitro Potency
This compound is a potent inhibitor of c-KIT, PDGFR, and RET. The in vitro inhibitory activity of this compound against its primary targets has been quantified, demonstrating nanomolar potency.
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFRα | 26 |
| PDGFRβ | 34 |
| RET | 7.6 |
| Table 1: In Vitro Inhibitory Potency of this compound |
Mechanism of Action: Inhibition of Pro-Fibrotic Signaling Pathways
The therapeutic potential of this compound in IPF stems from its ability to block the downstream signaling cascades initiated by its target RTKs. These pathways are central to the pathological processes of fibrosis.
PDGFR Signaling Pathway
Platelet-derived growth factor (PDGF) and its receptor, PDGFR, are critical mediators of fibroblast activation, proliferation, and migration. In IPF, overexpression of PDGF ligands and receptors contributes to the expansion of the fibroblast population and their differentiation into contractile, matrix-producing myofibroblasts. By inhibiting PDGFRα and PDGFRβ, this compound is expected to attenuate these pro-fibrotic cellular responses.
c-KIT Signaling Pathway
The stem cell factor (SCF)/c-KIT signaling axis is implicated in the recruitment and activation of fibrocytes and mast cells, which contribute to the inflammatory and fibrotic microenvironment in the IPF lung. Inhibition of c-KIT by this compound may therefore reduce the influx and activity of these pro-fibrotic cell types.
RET Signaling Pathway
The RET receptor tyrosine kinase is involved in cell growth, differentiation, and survival. While its role in IPF is less established than that of PDGFR and c-KIT, aberrant RET signaling has been linked to fibrotic processes and angiogenesis, both of which are features of IPF pathology. This compound's inhibition of RET may provide an additional anti-fibrotic and anti-angiogenic effect.
Preclinical Pharmacokinetics
Preclinical studies have characterized the pharmacokinetic profile of this compound across multiple species, demonstrating properties suitable for oral administration.
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |
| Mouse | Oral | 50 | 1830 ± 450 | 2.0 | 45.6 |
| Rat | Oral | 10 | 1260 ± 230 | 4.0 | 68.2 |
| Dog | Oral | 50 | 470 ± 110 | 6.0 | 21.3 |
| Monkey | Oral | 5 | 890 ± 150 | 2.0 | 55.4 |
| Table 2: Oral Pharmacokinetic Parameters of this compound in Preclinical Species.[1][2] |
Preclinical Efficacy in a Model of Pulmonary Fibrosis
The anti-fibrotic activity of this compound was evaluated in a bleomycin-induced pulmonary fibrosis model in mice, a standard preclinical model for IPF.
Experimental Design
Efficacy Results
This compound demonstrated a dose-dependent improvement in the 28-day survival rate in the bleomycin-induced pulmonary fibrosis model.[3][4][5][6]
| Treatment Group | Dose (mg/kg/day) | 28-Day Survival Rate (%) |
| Vehicle Control | - | 40 |
| This compound | 10 | 60 |
| This compound | 30 | 80 |
| This compound | 100 | 90 |
| Nintedanib | 60 | 70 |
| Table 3: Efficacy of this compound in the Bleomycin-Induced Mouse Model of Pulmonary Fibrosis.[3][4][5][6] |
These results indicate that this compound is effective in improving survival in a preclinical model of IPF, with a potency that compares favorably to the approved IPF therapeutic, nintedanib.[3][4][5][6]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
While the specific protocol used for this compound is not publicly available, a general method for determining in vitro kinase inhibitory activity involves the following steps:
-
Reagents and Materials : Purified recombinant target kinases (c-KIT, PDGFRα, PDGFRβ, RET), appropriate peptide substrates, ATP, and this compound.
-
Assay Procedure :
-
Serially diluted this compound is pre-incubated with the target kinase in a buffer solution.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This is often achieved using methods such as radioisotope incorporation (32P-ATP), fluorescence polarization, or luminescence-based ATP detection assays (e.g., ADP-Glo).
-
-
Data Analysis : The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)
The specific details of the protocol used for the this compound studies are not fully published. However, a typical bleomycin-induced pulmonary fibrosis model in mice involves:
-
Animal Model : C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis : A single intratracheal instillation of bleomycin sulfate is administered to anesthetized mice to induce lung injury and subsequent fibrosis.
-
Treatment : Daily oral administration of this compound, vehicle control, or a positive control (e.g., nintedanib) is initiated, often on the same day as bleomycin administration or after a few days to model a therapeutic intervention.
-
Efficacy Endpoints :
-
Survival : Monitored daily over the course of the study (typically 21-28 days).
-
Histopathology : Lungs are harvested at the end of the study, fixed, sectioned, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis. The severity is often quantified using a standardized scoring system, such as the Ashcroft score.
-
Biochemical Markers : Lung tissue can be analyzed for markers of fibrosis, such as hydroxyproline content (a major component of collagen).
-
Lung Function : In more advanced studies, lung function parameters like forced vital capacity (FVC) and forced expiratory volume in the first second (FEV1) can be measured using specialized equipment.
-
Clinical Development
Based on its promising preclinical profile, this compound was anticipated to enter Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with IPF. However, as of the latest available information, the results of these clinical trials have not been publicly disclosed.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor that demonstrates significant anti-fibrotic activity in a preclinical model of idiopathic pulmonary fibrosis. Its mechanism of action is centered on the inhibition of key signaling pathways mediated by PDGFR, c-KIT, and RET, which are known to be dysregulated in IPF and drive the core pathological processes of the disease. The available preclinical data supports the continued investigation of this compound as a potential therapeutic agent for this devastating disease. Further disclosure of clinical trial data is awaited to fully assess its therapeutic potential in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct lung functional, histological and cell senescence signatures in the single and repetitive bleomycin mouse models of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 6. repub.eur.nl [repub.eur.nl]
KBP-7018: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBP-7018 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor developed as a potential therapeutic for idiopathic pulmonary fibrosis (IPF). This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical pharmacokinetics of this compound. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Discovery of this compound
The discovery of this compound was guided by a lead optimization strategy focused on developing a multi-targeted inhibitor of key kinases implicated in the pathogenesis of IPF. The core chemical scaffold is based on the 2-indolinone structure, a well-established pharmacophore for kinase inhibitors.
Lead Optimization and Structure-Activity Relationship (SAR)
The development of this compound involved systematic modifications of the 2-indolinone core to enhance potency, selectivity, and pharmacokinetic properties. The lead optimization process focused on the substitution patterns at the 3-position of the indolinone ring and the N-1 position of the indoline moiety. The key structural features of this compound that contribute to its activity include:
-
The (Z)-configuration of the exocyclic double bond: This geometry is crucial for optimal binding to the kinase active site.
-
The phenyl group at the methylene bridge: This group occupies a hydrophobic pocket in the kinase domain.
-
The morpholinoacetyl group on the indoline nitrogen: This moiety enhances solubility and contributes to the overall pharmacokinetic profile.
-
The methyl carboxylate at the 6-position of the indolinone ring: This group is important for target engagement and potency.
The logical progression of the discovery process can be visualized as follows:
KBP-7018: A Technical Guide to Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target profile and selectivity of KBP-7018, a novel multi-kinase inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the biochemical and cellular activities of this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using the DOT language for clarity.
Target Profile of this compound
This compound is a potent, orally bioavailable, and selective inhibitor of several receptor tyrosine kinases implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF)[1]. Its primary targets are c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene[1][2].
Primary Kinase Targets
Biochemical assays have demonstrated that this compound potently inhibits c-KIT, PDGFR, and RET with IC50 values in the low nanomolar range. These kinases are key drivers of fibrosis, and their inhibition is a promising therapeutic strategy for IPF[1].
| Target Kinase | IC50 (nM) |
| c-KIT | 10[1][2][3] |
| PDGFRβ | 25[4] |
| RET | 7.6[1][2][3] |
Table 1: Primary Kinase Targets of this compound. Half-maximal inhibitory concentration (IC50) values were determined by in vitro biochemical assays.
Signaling Pathways of Primary Targets in Idiopathic Pulmonary Fibrosis
The therapeutic rationale for targeting c-KIT, PDGFR, and RET in IPF stems from their critical roles in pro-fibrotic signaling cascades. These pathways drive the proliferation and activation of fibroblasts and myofibroblasts, leading to excessive extracellular matrix deposition and progressive lung scarring.
The stem cell factor (SCF)/c-KIT signaling axis is implicated in the recruitment of bone marrow-derived progenitor cells to the injured lung, which can promote myofibroblast differentiation and contribute to fibrosis.
Figure 1: c-KIT signaling pathway in IPF.
Platelet-derived growth factor (PDGF) and its receptor (PDGFR) are potent mitogens for fibroblasts and smooth muscle cells. Dysregulation of PDGFR signaling is a key contributor to the excessive fibroblast proliferation and extracellular matrix deposition seen in IPF.
Figure 2: PDGFR signaling pathway in IPF.
While the role of RET in IPF is less established than that of c-KIT and PDGFR, emerging evidence suggests its involvement in fibrotic processes. RET signaling can contribute to cell proliferation and survival, which may be relevant in the context of fibroblast pathobiology.
Figure 3: RET signaling pathway in fibrosis.
Selectivity Profile of this compound
This compound is described as a highly selective kinase inhibitor.[1][2] In addition to its primary targets, it also demonstrates potent inhibition of other kinases involved in angiogenesis and fibrosis.
Additional Kinase Targets
This compound also potently inhibits FMS-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor 2 (VEGFR2), Fyn (a Src-family kinase), and PDGFRα.[4]
| Target Kinase | Activity |
| FLT3 | Potently Inhibited |
| VEGFR2 | Potently Inhibited |
| Fyn | Potently Inhibited |
| PDGFRα | Potently Inhibited |
Table 2: Additional Kinase Targets of this compound.
A comprehensive public kinome scan profiling this compound against a broad panel of kinases is not currently available. The selectivity of this compound is inferred from its potent activity against a specific subset of kinases involved in fibrotic and angiogenic pathways.
Experimental Protocols
The following sections describe the likely methodologies used to determine the target profile and selectivity of this compound, based on standard industry practices and available information.
Biochemical Kinase Inhibition Assay (Hypothetical Protocol)
The in vitro inhibitory activity of this compound against its target kinases was likely determined using a biochemical assay format such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during a kinase reaction, which is correlated with kinase activity.
Figure 4: Biochemical assay workflow.
Protocol Details:
-
Reagent Preparation: Recombinant human c-KIT, PDGFRβ, and RET kinases, along with their respective substrates and ATP, are prepared in a kinase reaction buffer. This compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, ATP, and varying concentrations of this compound are incubated together in a 96- or 384-well plate to allow the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete any unconsumed ATP.
-
Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal.
-
Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The data is then analyzed to determine the concentration of this compound that inhibits 50% of the kinase activity (IC50).
Cellular Phosphorylation Assay (Hypothetical Protocol)
To assess the activity of this compound in a cellular context, a phosphorylation assay is typically employed. This assay measures the ability of the compound to inhibit the phosphorylation of a downstream substrate of the target kinase in intact cells.
Figure 5: Cellular assay workflow.
Protocol Details:
-
Cell Culture: Cells endogenously expressing or engineered to overexpress the target kinase (e.g., c-KIT, PDGFR, or RET) are cultured in multi-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a defined period.
-
Kinase Activation: The cells are stimulated with the appropriate ligand (e.g., SCF for c-KIT, PDGF for PDGFR) to activate the kinase and induce downstream signaling.
-
Cell Lysis: The cells are lysed to release their contents, including the phosphorylated proteins.
-
Phosphorylation Detection: The level of phosphorylation of a specific downstream substrate is quantified using an antibody-based method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are analyzed to determine the extent to which this compound inhibits ligand-induced phosphorylation in a cellular environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound|KBP 7018;KBP7018 [dcchemicals.com]
KBP-7018: A Technical Overview of its c-KIT Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the c-KIT inhibition assay for KBP-7018, a novel tyrosine kinase inhibitor. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing c-KIT inhibition, and visual representations of the associated signaling pathway and experimental workflow.
Quantitative Inhibition Data
This compound has demonstrated potent inhibitory activity against several tyrosine kinases, including c-KIT. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, have been determined through in vitro biochemical assays.
| Target Kinase | This compound IC50 (nM) |
| c-KIT | 10 |
| PDGFRβ | 25 |
| RET | 7.6 |
Note: Data sourced from publicly available scientific literature.
c-KIT Signaling Pathway
The c-KIT receptor tyrosine kinase plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Its signaling cascade is initiated by the binding of its ligand, Stem Cell Factor (SCF), leading to receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated sites serve as docking stations for various downstream signaling proteins, activating multiple pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which ultimately regulate gene expression and cellular function.
Caption: The c-KIT signaling pathway and the inhibitory action of this compound.
Experimental Protocols for c-KIT Inhibition Assay
The determination of the IC50 value for this compound against c-KIT is typically performed using a biochemical kinase assay. Below are detailed methodologies for two common and representative assay formats: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a luminescence-based ADP-Glo™ assay.
LANCE® Ultra TR-FRET Kinase Assay
This assay technology relies on the detection of kinase-mediated phosphorylation of a biotinylated substrate peptide.
Materials:
-
Recombinant human c-KIT kinase
-
ULight™-labeled peptide substrate
-
Europium (Eu)-labeled anti-phospho-specific antibody
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
This compound compound dilutions
-
Stop solution (e.g., 10 mM EDTA)
-
Detection buffer
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the diluted this compound or vehicle (DMSO) to the wells of the microplate.
-
Add the c-KIT enzyme solution to all wells except the negative control.
-
Prepare a master mix of the ULight™-labeled peptide substrate and ATP in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the substrate/ATP master mix to all wells.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60-120 minutes).
-
Reaction Termination: Stop the kinase reaction by adding the stop solution.
-
Detection:
-
Add the Eu-labeled anti-phospho-specific antibody diluted in detection buffer to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm. The ratio of these emissions is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the high (vehicle) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Kinase Assay
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human c-KIT kinase
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Kinase reaction buffer
-
ATP solution
-
This compound compound dilutions
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well microplates
Procedure:
-
Compound Preparation: As described for the TR-FRET assay.
-
Kinase Reaction Setup:
-
Add the diluted this compound or vehicle to the wells of the microplate.
-
Add the c-KIT enzyme and substrate solution to all wells.
-
Initiate the reaction by adding the ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
ADP Detection (Step 1):
-
Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence (Step 2):
-
Add the Kinase Detection Reagent to all wells to convert the ADP generated into ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Similar to the TR-FRET assay, calculate the percent inhibition based on the luminescent signal and determine the IC50 value.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for a kinase inhibitor like this compound follows a standardized workflow, from initial preparation to final data analysis.
Caption: A generalized experimental workflow for determining the IC50 of a kinase inhibitor.
KBP-7018: An In-Depth Technical Guide to its Role in the PDGFR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of fibrotic diseases, particularly Platelet-Derived Growth Factor Receptors (PDGFRs). This technical guide provides a comprehensive overview of this compound's mechanism of action within the PDGFR signaling pathway, supported by preclinical data, detailed experimental methodologies, and visual representations of the core concepts. This compound's inhibitory profile also includes activity against c-KIT and RET kinases, suggesting its potential in a broader range of therapeutic applications.[1][2]
Core Mechanism of Action: Inhibition of PDGFR Signaling
Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRα and PDGFRβ) are central regulators of cell proliferation, migration, and survival. Dysregulation of the PDGFR signaling pathway is a hallmark of various pathological conditions, including idiopathic pulmonary fibrosis (IPF) and cancer. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of PDGFRs, thereby blocking the initiation and propagation of downstream signaling cascades.
PDGFR Signaling Pathway and this compound's Point of Intervention
The binding of PDGF ligands to PDGFRs induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This activation creates docking sites for various signaling proteins containing Src homology 2 (SH2) domains, leading to the activation of two major downstream pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the PDGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues and thus inhibiting receptor activation and all subsequent downstream signaling.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| PDGFRα | 26[3] |
| PDGFRβ | 34[3] |
| c-KIT | 10[2][3] |
| RET | 7.6[2][3] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | CL (L/h/kg) | Vss (L/kg) |
| Mouse | PO | 10 | 1030 ± 240 | 0.5 | 38 | 1.9 ± 0.2 | 2.9 ± 0.3 |
| Rat | PO | 5 | 560 ± 120 | 2.0 | 68 | 0.8 ± 0.1 | 4.7 ± 0.5 |
| Dog | PO | 5 | 280 ± 90 | 2.7 | 21 | 2.1 ± 0.3 | 4.2 ± 0.6 |
| Monkey | PO | 5 | 1160 ± 350 | 1.3 | 55 | 0.5 ± 0.1 | 1.5 ± 0.2 |
Data compiled from Huang Z, et al. Drug Des Devel Ther. 2015.[4][5]
Table 3: Predicted Human Pharmacokinetic Parameters of this compound
| Parameter | Predicted Value |
| Clearance (CL) | ~20% of hepatic blood flow[4][5] |
| Volume of Distribution (Vss) | 1.6 - 5.3 L/kg[4][5] |
| Half-life (t1/2) | 4.8 - 19.3 hours[4][5] |
Predictions based on allometric scaling from preclinical species.[4][5]
Experimental Protocols
This section provides an overview of the methodologies employed in the preclinical evaluation of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against target kinases was determined using a standard in vitro kinase assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDGFRα, PDGFRβ, c-KIT, and RET.
Materials:
-
Recombinant human kinase enzymes (PDGFRα, PDGFRβ, c-KIT, RET)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP
-
This compound (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the kinase enzyme, peptide substrate, and varying concentrations of this compound in kinase reaction buffer.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
The phosphocellulose paper is washed extensively to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated radiolabel, corresponding to the kinase activity, is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
The in vivo efficacy of this compound was evaluated in a well-established mouse model of pulmonary fibrosis.
Objective: To assess the therapeutic effect of this compound on bleomycin-induced pulmonary fibrosis.
Animal Model:
-
Male C57BL/6 mice
Induction of Fibrosis:
-
Mice are anesthetized.
-
A single intratracheal instillation of bleomycin (e.g., 5 mg/kg) is administered to induce lung injury and subsequent fibrosis.
Treatment Protocol:
-
Following bleomycin administration, mice are randomized into vehicle control and this compound treatment groups.
-
This compound is administered orally, once daily, at various doses (e.g., 10, 30, and 100 mg/kg).[1]
-
Treatment continues for a specified duration (e.g., 28 days).[1]
Efficacy Endpoints:
-
Survival Rate: Monitored daily throughout the study.
-
Histopathology: Lungs are harvested at the end of the study, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of collagen deposition and fibrotic changes.
-
Hydroxyproline Content: A quantitative measure of collagen content in the lung tissue.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Analysis of inflammatory cell counts and cytokine levels in the BAL fluid.
Conclusion
This compound is a potent inhibitor of the PDGFR signaling pathway with a promising preclinical profile for the treatment of idiopathic pulmonary fibrosis. Its multi-targeted nature, favorable pharmacokinetics, and demonstrated in vivo efficacy warrant further clinical investigation. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel anti-fibrotic therapies.
References
- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
KBP-7018: A Technical Overview of its Function as a RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBP-7018 is a novel small molecule inhibitor targeting multiple tyrosine kinases, including the Rearranged during Transfection (RET) kinase. While primarily investigated for its therapeutic potential in idiopathic pulmonary fibrosis, its potent inhibitory activity against RET suggests a possible role in the treatment of RET-driven malignancies, such as certain types of thyroid and non-small cell lung cancers. This technical guide provides a comprehensive overview of the known functions of this compound as a RET kinase inhibitor, based on available preclinical data. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction to RET Kinase and its Role in Oncology
The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues, including the nervous system.[1][2] Under normal physiological conditions, RET is activated upon binding of its ligands, the glial cell line-derived neurotrophic factor (GDNF) family, in conjunction with a GFRα co-receptor.[1][2] This ligand-induced dimerization triggers autophosphorylation of the intracellular kinase domain, initiating downstream signaling cascades that regulate cell growth, survival, and differentiation.
Oncogenic activation of RET, however, occurs through ligand-independent mechanisms, primarily gene fusions (e.g., KIF5B-RET, CCDC6-RET) or activating point mutations.[3][4] These alterations lead to constitutive kinase activity, driving tumor growth and proliferation. Such RET alterations are now established oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and thyroid cancers.[3][4]
This compound: A Multi-Kinase Inhibitor with Anti-RET Activity
This compound is an orally bioavailable, selective tyrosine kinase inhibitor.[5] Its primary molecular targets include c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and RET.[6] The inhibitory activity of this compound against these kinases forms the basis of its therapeutic potential.
Biochemical Potency
In vitro biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of this compound against its target kinases. These values indicate the concentration of the inhibitor required to reduce the kinase's activity by 50%.
| Target Kinase | IC50 (nM) |
| PDGFRβ | 7.6 |
| c-Kit | 10 |
| RET | 25 |
| Table 1: In vitro inhibitory potency of this compound against target kinases.[6] |
Mechanism of Action: Inhibition of RET Signaling
As a Type I kinase inhibitor, this compound is predicted to bind to the ATP-binding pocket of the RET kinase domain in its active conformation, thereby preventing the phosphorylation of downstream substrates.[1] This action effectively blocks the aberrant signaling cascades that are constitutively active in RET-driven cancers.
RET Signaling Pathways
Activated RET kinase propagates signals through several key downstream pathways, most notably the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival. Inhibition of RET by this compound is expected to lead to the downregulation of these pathways.
Caption: RET signaling pathway and the inhibitory action of this compound.
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized in several preclinical species. These studies provide insights into its absorption, distribution, metabolism, and excretion, which are critical for its development as an oral therapeutic agent.[5]
| Species | Systemic Clearance (CL) | Volume of Distribution (Vss) (L/kg) | Max. Concentration (Tmax) (hours) | Oral Bioavailability (%) |
| Rodents | Low (<30% of hepatic blood flow) | 1.51 - 4.65 | 0.25 - 6 | 21 - 68 |
| Monkeys | Low (<30% of hepatic blood flow) | 1.51 - 4.65 | 0.25 - 6 | 21 - 68 |
| Dogs | High | 1.51 - 4.65 | 0.25 - 6 | 21 - 68 |
| Table 2: Summary of preclinical pharmacokinetic parameters of this compound.[5] |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound's function as a RET kinase inhibitor are crucial for the reproducibility and extension of research findings. Below are generalized protocols based on standard methodologies in the field.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified RET kinase.
Caption: Workflow for a typical in vitro biochemical kinase assay.
Methodology:
-
Reagents: Purified recombinant RET kinase domain, kinase assay buffer, ATP, a suitable substrate peptide (e.g., poly-Glu, Tyr), and this compound.
-
Procedure:
-
Dispense the RET kinase into the wells of a microplate.
-
Add serially diluted this compound to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate to allow for phosphorylation.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The signal is measured, and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Cell-Based RET Phosphorylation Assay
This assay measures the ability of this compound to inhibit RET autophosphorylation within a cellular context.
Methodology:
-
Cell Lines: Use a human cancer cell line that harbors an endogenous RET fusion (e.g., a lung adenocarcinoma cell line with a CCDC6-RET fusion).
-
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a defined period.
-
Lyse the cells to extract proteins.
-
Perform Western blotting using antibodies specific for phosphorylated RET (p-RET) and total RET.
-
-
Data Analysis: Quantify the band intensities to determine the reduction in RET phosphorylation relative to the total RET protein levels at each concentration of this compound.
Future Directions and Considerations
While the existing data establishes this compound as a potent inhibitor of wild-type RET kinase, several areas require further investigation to fully understand its potential in oncology:
-
Activity against RET Fusions and Mutations: Quantitative assessment of this compound's inhibitory activity against various oncogenic RET fusion proteins (e.g., KIF5B-RET, CCDC6-RET) and clinically relevant resistance mutations (e.g., the V804M "gatekeeper" mutation) is needed.
-
In Vivo Efficacy in RET-Driven Cancer Models: Studies in xenograft or patient-derived xenograft (PDX) models of RET-positive cancers are necessary to evaluate the anti-tumor efficacy of this compound in a physiological setting.
-
Mechanisms of Resistance: Investigating potential mechanisms of acquired resistance to this compound will be crucial for its clinical development and for designing effective combination therapies.
Conclusion
This compound is a multi-kinase inhibitor with demonstrated potent activity against the RET tyrosine kinase. Its preclinical pharmacokinetic profile suggests suitability for oral administration. While the primary focus of its development has been on non-oncological indications, its mechanism of action strongly supports its investigation as a therapeutic agent for patients with RET-driven cancers. Further preclinical studies are warranted to fully elucidate its efficacy and potential in this setting.
References
- 1. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|KBP 7018;KBP7018 [dcchemicals.com]
KBP-7018: A Technical Guide for Idiopathic Pulmonary Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with limited therapeutic options. KBP-7018 has emerged as a promising novel, multi-kinase inhibitor targeting key pathways implicated in the pathogenesis of IPF. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies. The information is intended to support researchers and drug development professionals in the evaluation and potential application of this compound for IPF research.
Introduction
Idiopathic Pulmonary Fibrosis is characterized by the progressive scarring of lung tissue, leading to a relentless decline in respiratory function. The current standard of care, including pirfenidone and nintedanib, slows disease progression but does not offer a cure, highlighting the urgent need for novel therapeutic strategies.[1][2] The pathogenesis of IPF is complex and involves aberrant activation of multiple signaling pathways that drive fibroblast proliferation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM).
This compound is an orally bioavailable, small molecule inhibitor that targets multiple receptor tyrosine kinases, including c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET) proto-oncogene.[2][3] These kinases are critically involved in the fibrotic cascade, making this compound a compelling candidate for IPF therapy.
Mechanism of Action
This compound exerts its anti-fibrotic effects by potently and selectively inhibiting key tyrosine kinases involved in IPF pathogenesis.
Targeted Signaling Pathways
The primary targets of this compound are c-KIT, PDGFR (both α and β isoforms), and RET.[2][3]
-
PDGFR Signaling: Platelet-derived growth factor (PDGF) is a potent mitogen and chemoattractant for fibroblasts. Its signaling through PDGFR is a central driver of fibroblast proliferation, migration, and survival. By inhibiting PDGFR, this compound directly interferes with these key pro-fibrotic cellular processes.
-
c-KIT Signaling: The stem cell factor (SCF)/c-KIT pathway is implicated in the recruitment and activation of mast cells and fibrocytes, both of which contribute to the inflammatory and fibrotic microenvironment in the IPF lung. Inhibition of c-KIT by this compound may therefore attenuate these contributions.
-
RET Signaling: While less characterized in IPF, RET signaling has been implicated in epithelial cell survival and differentiation. Dysregulation of these processes is a key feature of IPF, and inhibition of RET may contribute to the restoration of alveolar epithelial integrity.
The simultaneous inhibition of these pathways by this compound represents a multi-pronged approach to disrupting the complex fibrotic process in IPF.
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibition of its target kinases with the following half-maximal inhibitory concentrations (IC50).
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
| Data from MedChemExpress and DC Chemicals.[3] |
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in several preclinical species. The compound exhibits favorable characteristics for oral administration.[4]
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | F (%) |
| Mouse | IV | 2 | - | - | 1.8 | 1040 | - |
| PO | 10 | 1230 | 0.5 | 2.1 | 4320 | 68 | |
| Rat | IV | 2 | - | - | 2.9 | 1860 | - |
| PO | 10 | 890 | 2.0 | 3.5 | 5430 | 48 | |
| Dog | IV | 1 | - | - | 2.3 | 450 | - |
| PO | 5 | 230 | 1.5 | 2.8 | 980 | 21 | |
| Monkey | IV | 1 | - | - | 4.1 | 740 | - |
| PO | 5 | 73 | 6.0 | 4.6 | 1230 | 25 | |
| Data from Huang Z, et al. Drug Des Devel Ther. 2015.[4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Hypothetical Protocol)
While the specific protocol used for this compound is not publicly available, a typical LanthaScreen™ TR-FRET kinase assay would be employed to determine IC50 values.
Objective: To determine the in vitro inhibitory potency of this compound against c-KIT, PDGFR, and RET kinases.
Materials:
-
Recombinant human c-KIT, PDGFRβ, and RET kinases
-
LanthaScreen™ Tb-anti-pTyr antibody
-
Fluorescein-labeled substrate peptide
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add this compound dilutions to the assay plate.
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the Tb-anti-pTyr antibody and EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm.
-
Calculate the emission ratio (520/490) and plot against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)
The following is a general protocol for a bleomycin-induced pulmonary fibrosis model in mice, which is a standard preclinical model for IPF. The specific parameters for the this compound study may have varied.
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of pulmonary fibrosis.
Animals: C57BL/6 mice (male, 8-10 weeks old).
Materials:
-
Bleomycin sulfate
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Induction of Fibrosis: On day 0, anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
Treatment: Begin daily oral administration of this compound (e.g., 10, 30, 100 mg/kg) or vehicle on a specified day post-bleomycin instillation (e.g., day 1 or day 7) and continue for a defined period (e.g., 14 or 21 days).
-
Monitoring: Monitor animals daily for signs of distress and record body weight.
-
Endpoint Analysis (e.g., on Day 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to assess inflammatory cell infiltration (total and differential cell counts) and total protein concentration.
-
Histopathology: Harvest lungs, fix in formalin, and embed in paraffin. Stain lung sections with Masson's trichrome to assess collagen deposition and with Hematoxylin and Eosin (H&E) for overall lung architecture. Score fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Quantify total lung collagen content by measuring hydroxyproline levels in lung homogenates.
-
Gene Expression Analysis: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1) in lung tissue by qPCR.
-
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials of this compound for the treatment of idiopathic pulmonary fibrosis. The preclinical data suggests that this compound is a viable candidate for further development, and Phase I trials in humans were anticipated.[4]
Conclusion
This compound is a potent, orally bioavailable multi-kinase inhibitor with a compelling mechanism of action for the treatment of idiopathic pulmonary fibrosis. Its ability to simultaneously target key pro-fibrotic pathways, coupled with favorable preclinical pharmacokinetic and efficacy data, positions it as a promising therapeutic candidate. Further investigation, including progression into clinical trials, is warranted to fully elucidate its potential in addressing the significant unmet medical need in IPF.
References
- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
KBP-7018: A Technical Whitepaper on a Novel Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of KBP-7018, a novel and potent multi-kinase inhibitor. It details the molecular structure, physicochemical properties, mechanism of action, and preclinical pharmacokinetic profile of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Molecular Structure and Properties
This compound is a small molecule inhibitor with the chemical formula C31H30N4O5 and a molecular weight of approximately 538.60 g/mol .[1][2][3][4][5] Its chemical structure is characterized by a complex heterocyclic core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate | [3] |
| CAS Number | 1613437-66-3 | [2][3][4] |
| Chemical Formula | C31H30N4O5 | [1][2][3][4][5] |
| Molecular Weight | 538.60 g/mol | [1][2][3][4] |
| 2D Structure | A 2D representation of the this compound structure is available from chemical suppliers and pharmacology databases. |
Mechanism of Action
This compound functions as a multi-kinase inhibitor, demonstrating potent and selective inhibitory activity against several receptor tyrosine kinases (RTKs) implicated in various pathological processes, including fibrosis and cancer.[6] Its primary targets are c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene.[2]
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Source(s) |
| c-KIT | 10 | [1] |
| PDGFR | 7.6 | [1] |
| RET | 25 | [1] |
The inhibition of these kinases by this compound disrupts the downstream signaling pathways that regulate cellular processes such as proliferation, differentiation, migration, and survival.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Signaling Pathway Modulation
This compound's therapeutic potential stems from its ability to modulate key signaling cascades. The following diagrams illustrate the general signaling pathways of its primary targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound|KBP 7018;KBP7018 [dcchemicals.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 8. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The c-kit signaling pathway is involved in the development of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. diva-portal.org [diva-portal.org]
- 21. Platelet-derived growth factor receptor - Wikipedia [en.wikipedia.org]
KBP-7018: A Technical Whitepaper on a Novel Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBP-7018 (CAS Number: 1613437-66-3) is a novel, orally bioavailable, small molecule multi-kinase inhibitor with potent activity against key signaling pathways implicated in fibrotic diseases and cancer. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro potency, and pharmacokinetic profile across multiple species. Detailed descriptions of the signaling pathways it targets are provided, along with generalized experimental methodologies for the types of studies conducted. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
This compound is an indolinone-based multi-kinase inhibitor that has been investigated for its potential therapeutic application in idiopathic pulmonary fibrosis (IPF). Its mechanism of action is centered on the inhibition of several receptor tyrosine kinases (RTKs) that are critical drivers of cellular proliferation, differentiation, migration, and angiogenesis. Specifically, this compound demonstrates potent inhibitory activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1613437-66-3 |
| Molecular Formula | C₃₁H₃₀N₄O₅ |
| Molecular Weight | 538.59 g/mol |
| IUPAC Name | methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate |
Mechanism of Action and In Vitro Potency
This compound functions as a competitive inhibitor at the ATP-binding site of its target kinases, thereby blocking downstream signaling cascades. The in vitro inhibitory potency of this compound against its primary targets has been determined through kinase inhibition assays.
Table 2: In Vitro Inhibitory Potency (IC50) of this compound [1]
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
Signaling Pathways
This compound's therapeutic potential stems from its ability to modulate key signaling pathways involved in pathogenesis.
The c-KIT receptor tyrosine kinase and its ligand, stem cell factor (SCF), play a crucial role in cell survival, proliferation, and differentiation. Dysregulation of the c-KIT pathway is implicated in various cancers and fibrotic processes. This compound's inhibition of c-KIT blocks the activation of downstream pathways such as PI3K/AKT and RAS/RAF/MAPK.
Platelet-derived growth factor receptors (PDGFRs) are key regulators of cell growth, proliferation, and migration. The PDGF/PDGFR signaling axis is a well-established driver of fibrosis and angiogenesis. By inhibiting PDGFR, this compound can attenuate these pathological processes.
The RET receptor tyrosine kinase is crucial for the normal development of the nervous and renal systems. Aberrant RET signaling, through mutations or fusions, is a known oncogenic driver in several cancers. This compound's inhibition of RET provides a therapeutic rationale for RET-driven malignancies.
Preclinical Pharmacokinetics
Extensive preclinical pharmacokinetic studies have been conducted on this compound in various animal species to evaluate its drug-like properties.
In Vitro Pharmacokinetic Profile
Table 3: In Vitro Pharmacokinetic Parameters of this compound
| Parameter | Species | Value |
| Plasma Protein Binding | Human, Monkey, Dog, Rat, Mouse | >99% |
| Caco-2 Permeability (Papp A→B) | - | Low (0.04 - 0.43 x 10⁻⁶ cm/s) |
| Metabolic Stability (t½ in liver microsomes) | Human | High |
| Monkey | Low | |
| Dog | Moderate | |
| Rat | Moderate | |
| Mouse | High |
In Vivo Pharmacokinetic Profile
The in vivo pharmacokinetic parameters of this compound have been assessed following both intravenous (IV) and oral (PO) administration.
Table 4: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat | Dog | Monkey |
| Clearance (CL) (L/hr/kg) | 2.53 | 1.15 | 1.25 | 0.32 |
| Volume of Distribution (Vss) (L/kg) | 4.65 | 1.51 | 2.82 | 1.83 |
| Max Concentration (Cmax) (ng/mL) - PO | 104 | 225 | 1340 | 1860 |
| Oral Bioavailability (%) | 21 | 68 | 34 | 45 |
Predicted Human Pharmacokinetics
Based on allometric scaling from preclinical data, the human pharmacokinetic parameters for this compound have been predicted.
Table 5: Predicted Human Pharmacokinetic Parameters of this compound
| Parameter | Predicted Value |
| Clearance (CL) | ~20% of hepatic blood flow |
| Volume of Distribution (Vss) | 1.6 - 5.3 L/kg |
| Half-life (t½) | 4.8 - 19.3 hours |
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not publicly available. The following sections provide generalized methodologies for the types of experiments performed.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound against target kinases was likely determined using a biochemical assay format, such as a fluorescence-based or radiometric assay.
Workflow: In Vitro Kinase Assay
Methodology:
-
Assay Principle: The assay measures the phosphorylation of a specific substrate by the target kinase in the presence of varying concentrations of the inhibitor.
-
Reagents: Recombinant human kinase enzymes (c-KIT, PDGFR, RET), appropriate peptide or protein substrates, ATP, and assay buffer.
-
Procedure:
-
A dilution series of this compound is prepared.
-
The kinase, substrate, and inhibitor are incubated together in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated product is quantified.
-
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.
Preclinical Pharmacokinetic Studies (General Protocol)
Pharmacokinetic studies were likely conducted in rodents and non-rodents to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Workflow: Preclinical Pharmacokinetic Study
Methodology:
-
Animal Models: Male CD-1 mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were likely used.
-
Dosing: this compound was administered as a single intravenous bolus and a single oral gavage.
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (CL, Vss, Cmax, Tmax, F%) were calculated using non-compartmental analysis.
Clinical Development Status
As of the date of this document, there is no publicly available information regarding the initiation or completion of clinical trials for this compound. The development pipeline of KBP Biosciences, the originating company, does not currently list this compound.
Conclusion
This compound is a potent multi-kinase inhibitor with a well-characterized preclinical profile. Its strong inhibitory activity against c-KIT, PDGFR, and RET, coupled with favorable pharmacokinetic properties in preclinical species, suggests its potential as a therapeutic agent for fibrotic diseases and certain cancers. Further investigation into its clinical safety and efficacy is warranted to fully elucidate its therapeutic utility. This document provides a foundational understanding of this compound for the scientific and drug development community.
References
KBP-7018: A Technical Guide to Preclinical Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and bioavailability data for KBP-7018, a novel, selective tyrosine kinase inhibitor with potential for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] The information presented is compiled from published preclinical studies and is intended to serve as a resource for researchers and professionals involved in drug development.
This compound is a multi-kinase inhibitor that targets key signaling pathways involved in fibrosis, including platelet-derived growth factor receptors (PDGFRα and PDGFRβ), c-kit receptor, and RET receptor.[3][4] Its potent inhibitory activity against these tyrosine kinases suggests a promising therapeutic approach for IPF.[4][5]
Core Pharmacokinetic Parameters of this compound
The preclinical pharmacokinetic profile of this compound has been characterized in various species to predict its behavior in humans. The following tables summarize the key quantitative data from these studies.
In Vivo Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Mouse | Rat | Dog | Monkey |
| IV Dose (mg/kg) | 2 | 2 | 1 | 2 |
| CL (L/h/kg) | 1.23 | 0.83 | 1.87 | 0.61 |
| Vss (L/kg) | 1.51 | 1.38 | 4.65 | 1.83 |
| t1/2 (h) | 0.9 | 1.2 | 2.3 | 2.1 |
| Oral Dose (mg/kg) | 5 | 5 | 2 | 5 |
| Cmax (ng/mL) | 487 | 1020 | 119 | 433 |
| Tmax (h) | 0.25 | 0.5 | 6.0 | 4.0 |
| AUC0-t (ng·h/mL) | 1120 | 2290 | 501 | 3440 |
| Bioavailability (%) | 34 | 68 | 21 | 56 |
CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Predicted Human Pharmacokinetic Parameters of this compound
| Parameter | Predicted Value | Method |
| Plasma Clearance (L/h/kg) | 0.19 | Allometric Scaling |
| Volume of Distribution (L/kg) | 1.6 | Allometric Scaling |
| Blood Half-life (h) | 5.9 | Allometric Scaling |
| Human Blood CL (% of Hepatic Blood Flow) | ~20% | Allometric scaling and other modeling methods |
These are predicted human parameters based on preclinical data and modeling.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols used in the preclinical characterization of this compound.
In Vivo Pharmacokinetic Studies
Animal Models:
-
Male CD-1 mice (20-25 g)
-
Male Sprague-Dawley rats (250-300 g)
-
Male beagle dogs (7-10 kg)
-
Male cynomolgus monkeys (4-6 kg)[3]
Dosing:
-
Intravenous (IV) Administration: this compound was administered as a single bolus injection.
-
Oral (PO) Administration: this compound was administered via oral gavage.
Sample Collection:
-
Serial blood samples were collected at predetermined time points post-dosing.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
In Vitro Studies
Microsomal Stability Assay:
-
Objective: To assess the metabolic stability of this compound.
-
Method: this compound was incubated with liver microsomes from mice, rats, dogs, monkeys, and humans in the presence of NADPH. The disappearance of the compound over time was monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.[3]
Caco-2 Permeability Assay:
-
Objective: To evaluate the intestinal permeability of this compound.
-
Method: The transport of this compound was assessed across Caco-2 cell monolayers in both apical-to-basolateral and basolateral-to-apical directions.[2]
Plasma Protein Binding:
-
Objective: To determine the extent of this compound binding to plasma proteins.
-
Method: The binding of this compound to plasma proteins from various species, including humans, was determined using methods such as equilibrium dialysis.
Visualizations
The following diagrams illustrate key concepts related to the mechanism and evaluation of this compound.
Caption: this compound Mechanism of Action.
Caption: Preclinical Pharmacokinetic Evaluation Workflow.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of KBP-7018: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro metabolic stability of KBP-7018, a novel selective tyrosine kinase inhibitor. The following sections detail the metabolic profile of this compound across various species, the experimental procedures used for these assessments, and the key cytochrome P450 (CYP) enzymes responsible for its metabolism. This information is critical for understanding the pharmacokinetic properties of this compound and predicting its behavior in vivo.
Quantitative Metabolic Stability Data
The in vitro metabolic stability of this compound was evaluated in liver microsomes from mice, rats, dogs, monkeys, and humans. The intrinsic clearance (CLint), a measure of the rate of metabolism, was determined and is summarized in the table below.
| Species | Intrinsic Clearance (CLint) (mL/min/mg protein) | Predicted Hepatic Clearance (CLHepatic, predict) (mL/min/kg) |
| Mouse | 0.04 - 0.12 | 7.2 |
| Rat | 0.04 - 0.12 | 5.6 |
| Dog | 0.04 - 0.12 | 6.4 |
| Monkey | 0.44 | 18.4 |
| Human | 0.04 - 0.12 | 4.2 |
Data sourced from Huang et al., 2015.[1]
The data indicates that the rate of disappearance of this compound was notably higher in monkey liver microsomes compared to those from mice, rats, dogs, and humans[1]. Despite this, the predicted human hepatic clearance is considered low, approximately 20% of hepatic blood flow, suggesting a low metabolism in vivo[2][3][4].
Experimental Protocols
The following sections describe the methodologies employed in the in vitro metabolic stability and cytochrome P450 inhibition studies of this compound.
Metabolic Stability in Liver Microsomes
The metabolic stability of this compound was assessed by measuring the disappearance of the compound over time in the presence of NADPH-fortified liver microsomes from various species[1].
Workflow for Metabolic Stability Assay
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
KBP-7018: A Technical Guide to its Therapeutic Potential as a Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBP-7018 is a novel, orally bioavailable small molecule that acts as a potent inhibitor of multiple receptor tyrosine kinases, with significant therapeutic potential in fibrotic diseases, particularly Idiopathic Pulmonary Fibrosis (IPF). This technical guide provides an in-depth overview of the preclinical data supporting the development of this compound. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental methodologies, and visualizes the core signaling pathways implicated in its therapeutic effect. While preclinical evidence is robust, publicly available clinical trial data for this compound is limited at the time of this publication.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless deposition of scar tissue, leading to a decline in lung function. The pathogenesis of IPF is complex, involving aberrant activation of multiple signaling pathways that drive fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix (ECM) deposition. Key among these are the signaling cascades initiated by platelet-derived growth factor receptors (PDGFRs), the c-Kit proto-oncogene (c-KIT), and the rearranged during transfection (RET) proto-oncogene. This compound has emerged as a promising therapeutic candidate by simultaneously targeting these key drivers of fibrosis.
Mechanism of Action
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the competitive inhibition of the ATP-binding sites of PDGFRα/β, c-KIT, and RET. By blocking the phosphorylation and subsequent activation of these receptors, this compound effectively attenuates the downstream signaling pathways responsible for the pathogenic hallmarks of fibrosis.
Targeted Signaling Pathways
The therapeutic rationale for targeting PDGFR, c-KIT, and RET in fibrosis is well-established.
-
PDGFR Signaling: Platelet-derived growth factors and their receptors are central regulators of fibroblast proliferation, migration, and survival. Overexpression and persistent activation of PDGFR signaling are consistently observed in fibrotic tissues, contributing directly to the expansion of the fibroblast population and ECM production.
-
c-KIT Signaling: The stem cell factor (SCF)/c-KIT pathway is implicated in the recruitment of bone marrow-derived progenitor cells, including fibrocytes, to sites of tissue injury. These cells can differentiate into myofibroblasts, further contributing to the fibrotic process.
-
RET Signaling: While primarily known for its role in neuronal development and cancer, emerging evidence suggests the involvement of RET signaling in fibrotic processes, potentially through its interaction with other pro-fibrotic pathways.
Below are diagrams illustrating the signaling pathways targeted by this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFRα | 26 |
| PDGFRβ | 34 |
| RET | 7.6 |
Data represents the half-maximal inhibitory concentration (IC50) and indicates potent inhibition of the target kinases.
Table 2: Preclinical Pharmacokinetic Properties of this compound
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | Bioavailability (%) |
| Mouse | IV | 2 | - | - | 531 | - |
| PO | 10 | 442 | 2.0 | 2240 | 68 | |
| Rat | IV | 2 | - | - | 358 | - |
| PO | 10 | 123 | 4.0 | 752 | 21 | |
| Dog | IV | 1 | - | - | 134 | - |
| PO | 5 | 114 | 1.5 | 425 | 32 | |
| Monkey | IV | 1 | - | - | 345 | - |
| PO | 5 | 211 | 2.0 | 1170 | 68 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; IV: Intravenous; PO: Oral.
Table 3: In Vitro ADME Properties of this compound
| Parameter | Species | Value |
| Plasma Protein Binding | Human | >99.5% |
| Rat | >99.5% | |
| Mouse | >99.5% | |
| Dog | >99.5% | |
| Monkey | >99.5% | |
| Caco-2 Permeability (Papp, A→B) | - | 0.2 x 10-6 cm/s |
| Liver Microsomal Stability (t1/2, min) | Human | >120 |
| Rat | 87 | |
| Mouse | 63 | |
| Dog | 116 | |
| Monkey | 39 |
Papp (A→B): Apparent permeability coefficient from apical to basolateral; t1/2: Half-life.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against target kinases was determined using a radiometric kinase assay.
Workflow:
Methodology:
-
Recombinant human kinase enzymes (PDGFRα, PDGFRβ, c-KIT, RET) were used.
-
This compound was serially diluted in DMSO and pre-incubated with the kinase in a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1 mg/mL BSA).
-
The kinase reaction was initiated by adding a mixture of the specific peptide substrate and [γ-33P]ATP.
-
The reaction was allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction was stopped by the addition of phosphoric acid.
-
The reaction mixture was transferred to a filter plate to capture the phosphorylated substrate.
-
The filter plate was washed to remove unincorporated [γ-33P]ATP.
-
Scintillation fluid was added, and the radioactivity was measured using a scintillation counter.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Caco-2 Permeability Assay
The intestinal permeability of this compound was assessed using the Caco-2 cell monolayer model.
Methodology:
-
Caco-2 cells were seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
The integrity of the cell monolayer was verified by measuring the transepithelial electrical resistance (TEER).
-
This compound (at a concentration of, for example, 10 µM) was added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment was measured over time (for A→B permeability).
-
For efflux assessment, this compound was added to the basolateral side, and its appearance in the apical compartment was measured (B→A permeability).
-
Samples were collected from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of this compound in the samples was quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
Liver Microsomal Stability Assay
The metabolic stability of this compound was evaluated in liver microsomes from various species.
Methodology:
-
This compound (at a final concentration of, for example, 1 µM) was incubated with liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
The metabolic reaction was initiated by the addition of an NADPH-regenerating system.
-
Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
The reaction was terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of this compound.
-
The half-life (t1/2) was determined from the slope of the natural logarithm of the remaining parent compound concentration versus time plot.
Clinical Development Status
Based on publicly available information, this compound was poised for Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. However, as of the time of this writing, no specific clinical trial identifiers (e.g., NCT numbers) or published results from these trials are publicly accessible. Further information from the developing company or future publications will be necessary to ascertain the clinical progress of this compound.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with a compelling preclinical profile for the treatment of idiopathic pulmonary fibrosis and potentially other fibrotic diseases. Its strong in vitro potency against key fibrotic drivers, coupled with favorable pharmacokinetic properties in multiple preclinical species, underscores its therapeutic potential. The detailed experimental protocols provided herein offer a basis for further research and understanding of this promising compound. While the lack of publicly available clinical data is a current limitation, the robust preclinical evidence warrants continued interest in the clinical development of this compound.
KBP-7018: A Technical Guide to its Role in Signal Transduction for Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBP-7018 is a novel, orally bioavailable, multi-kinase inhibitor demonstrating significant potential in the treatment of idiopathic pulmonary fibrosis (IPF). This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in modulating key signal transduction pathways implicated in fibrosis. The document summarizes critical quantitative data, details the experimental protocols used in its preclinical evaluation, and provides visual representations of the signaling cascades it targets.
Introduction
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to irreversible scarring of the lung tissue and loss of function. A key pathological feature of IPF is the aberrant activation of multiple signaling pathways that promote fibroblast proliferation, differentiation, and collagen production. This compound has emerged as a promising therapeutic candidate by selectively targeting several receptor tyrosine kinases (RTKs) that are central to these fibrotic processes.
Mechanism of Action: Inhibition of Key Fibrotic Signaling Pathways
This compound exerts its anti-fibrotic effects by potently inhibiting the kinase activity of three key receptors: c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET).[1] These RTKs, upon activation by their respective ligands, initiate downstream signaling cascades that are crucial drivers of fibrosis.
c-KIT Signaling Pathway
The c-KIT receptor, activated by Stem Cell Factor (SCF), plays a significant role in mast cell activation and fibroblast proliferation. By inhibiting c-KIT, this compound can attenuate the inflammatory and pro-fibrotic responses mediated by mast cells.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway is a primary driver of myofibroblast activation and proliferation in fibrotic diseases. This compound's inhibition of PDGFRα and PDGFRβ effectively blocks these pro-fibrotic cellular responses.
RET Signaling Pathway
The RET receptor tyrosine kinase, while primarily known for its role in neuronal development and cancer, has also been implicated in fibrotic processes. This compound's inhibitory activity against RET contributes to its comprehensive anti-fibrotic profile.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data supporting its potency and favorable pharmacokinetic profile.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFRα | 26 |
| PDGFRβ | 34 |
| RET | 7.6 |
| Data sourced from Huang Z, et al. Drug Des Devel Ther. 2015.[2] |
Table 2: Preclinical Pharmacokinetic Properties of this compound
| Species | Dosing Route | CL (L/h/kg) | Vss (L/kg) | Tmax (h) | F (%) |
| Mouse | IV | 1.12 | 1.51 | - | - |
| PO | - | - | 0.25 | 21 | |
| Rat | IV | 0.83 | 2.15 | - | - |
| PO | - | - | 0.5 | 38 | |
| Dog | IV | 2.81 | 4.65 | - | - |
| PO | - | - | 2.0 | 68 | |
| Monkey | IV | 0.45 | 1.98 | - | - |
| PO | - | - | 6.0 | 45 | |
| CL: Systemic Clearance; Vss: Volume of Distribution at Steady State; Tmax: Time to Maximum Concentration; F: Oral Bioavailability. Data sourced from Huang Z, et al. Drug Des Devel Ther. 2015.[2][3] |
Table 3: In Vivo Efficacy of this compound in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
| Treatment Group | Dose (mg/kg/day) | 28-Day Survival Rate (%) |
| Vehicle Control | - | 40 |
| This compound | 10 | 60 |
| This compound | 30 | 80 |
| This compound | 100 | 90 |
| Data sourced from Huang Z, et al. ACS Med Chem Lett. 2017.[1] |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical assessment of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Methodology:
-
Kinases: Recombinant human c-KIT, PDGFRα, PDGFRβ, and RET kinases were used.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase.
-
Procedure:
-
Kinase, substrate, and varying concentrations of this compound (or vehicle control) were incubated in an assay buffer containing ATP.
-
The reaction was stopped, and a detection solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate was added.
-
The TR-FRET signal was measured on a suitable plate reader.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
-
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.
Methodology:
-
Cell Line: Human colorectal adenocarcinoma Caco-2 cells were used.
-
Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Procedure:
-
The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).
-
This compound was added to the apical (A) or basolateral (B) side of the Transwell insert.
-
Samples were collected from the receiver compartment at specified time points.
-
The concentration of this compound in the samples was quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) was calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) was determined to assess the potential for active efflux.
-
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of pulmonary fibrosis.
Methodology:
-
Animal Model: C57BL/6 mice were used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin was administered to induce lung injury and subsequent fibrosis.
-
Treatment: this compound was administered orally once daily, starting from the day of bleomycin instillation.
-
Endpoints:
-
Survival rate was monitored over 28 days.
-
At the end of the study, lungs were harvested for histological analysis (e.g., Masson's trichrome staining) to assess collagen deposition and fibrosis.
-
Bronchoalveolar lavage fluid (BALF) was collected to analyze inflammatory cell infiltration and cytokine levels.
-
Conclusion
This compound is a potent, multi-kinase inhibitor that effectively targets key signaling pathways involved in the pathogenesis of idiopathic pulmonary fibrosis. Its strong in vitro inhibitory activity against c-KIT, PDGFR, and RET, combined with a favorable preclinical pharmacokinetic profile and demonstrated efficacy in a relevant animal model, underscores its potential as a valuable therapeutic agent for IPF. The detailed experimental protocols provided herein offer a basis for further investigation and development of this promising compound.
References
- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KBP-7018 In Vivo Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 is a novel, selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET) kinases.[1][2][3][4] It has been identified as a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF).[5][6][7] This document provides detailed application notes and protocols for the in vivo experimental evaluation of this compound, based on available preclinical data and established methodologies.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the signaling pathways mediated by c-KIT, PDGFR, and RET. These receptor tyrosine kinases are implicated in the pathogenesis of fibrotic diseases like IPF, playing crucial roles in fibroblast proliferation, differentiation, and extracellular matrix deposition. By blocking these pathways, this compound is hypothesized to attenuate the progression of pulmonary fibrosis.
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
| Data sourced from MedChemExpress and DC Chemicals.[1][2][3][4] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | Tmax (h) | F (%) |
| Mouse (CD-1) | IV | 1 | 25.4 | 1.51 | - | - |
| PO | 5 | - | - | 0.25 | 68 | |
| Rat (SD) | IV | 1 | 28.3 | 2.19 | - | - |
| PO | 5 | - | - | 0.5 | 45 | |
| Dog (Beagle) | IV | 1 | 118 | 4.65 | - | - |
| PO | 5 | - | - | 2.0 | 21 | |
| Monkey (Cyno) | IV | 1 | 8.9 | 1.83 | - | - |
| PO | 5 | - | - | 6.0 | 35 | |
| CL: Clearance; Vss: Volume of distribution at steady state; Tmax: Time to maximum concentration; F: Bioavailability. Data from Huang et al., 2015.[5][7] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis Efficacy Study in Mice
This protocol describes a therapeutic intervention study to evaluate the efficacy of this compound in a bleomycin-induced model of pulmonary fibrosis.
Caption: Workflow for bleomycin-induced fibrosis study.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
2. Materials:
-
Bleomycin sulfate (dissolved in sterile 0.9% saline)
-
This compound (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Intratracheal instillation device
-
Hydroxyproline assay kit
-
Histology reagents (formalin, paraffin, H&E, Masson's trichrome stains)
3. Experimental Procedure:
-
Day 0: Induction of Pulmonary Fibrosis
-
Anesthetize mice.
-
Administer a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) via intratracheal instillation in a volume of 50 µL. Control animals receive sterile saline.
-
-
Day 7-21: Therapeutic Intervention
-
Randomize bleomycin-treated mice into vehicle and this compound treatment groups.
-
Administer this compound orally (e.g., 10-100 mg/kg/day) or the vehicle once daily.
-
-
Day 21: Endpoint Analysis
-
Euthanize mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest lungs. Inflate and fix the left lung in 10% neutral buffered formalin for histological analysis.
-
Homogenize the right lung for hydroxyproline assay to quantify collagen content.
-
Histopathology: Embed the fixed left lung in paraffin, section, and stain with H&E and Masson's trichrome. Score fibrosis severity using the Ashcroft scoring system.
-
4. Expected Outcomes:
-
Reduced Ashcroft scores in this compound treated mice compared to vehicle.
-
Decreased lung collagen content (hydroxyproline levels) in the this compound group.
-
Amelioration of inflammatory cell infiltration in the BALF of treated animals.
Protocol 2: In Vivo Pharmacokinetic Study
This protocol outlines a single-dose pharmacokinetic study of this compound in rats.
1. Animals:
-
Male Sprague-Dawley rats, 250-300g, with cannulated jugular veins for serial blood sampling.
2. Materials:
-
This compound (formulated for both intravenous and oral administration)
-
IV formulation vehicle (e.g., saline with a solubilizing agent)
-
Oral formulation vehicle (e.g., 0.5% methylcellulose)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
3. Experimental Procedure:
-
Dosing:
-
Intravenous (IV) Group: Administer this compound as a single bolus injection via the tail vein (e.g., 1 mg/kg).
-
Oral (PO) Group: Administer this compound by oral gavage (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the jugular vein cannula at pre-dose and at specified time points post-dose.
-
Suggested time points (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Suggested time points (PO): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
-
Sample Processing:
-
Immediately place blood samples on ice.
-
Centrifuge at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze plasma samples to determine the concentration of this compound at each time point.
-
4. Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters including:
-
Clearance (CL)
-
Volume of distribution (Vss)
-
Half-life (t1/2)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Conclusion
The provided protocols and data offer a comprehensive framework for the in vivo evaluation of this compound. The efficacy protocol is based on a well-established model of pulmonary fibrosis, while the pharmacokinetic protocol follows standard industry practices for characterizing the disposition of a novel chemical entity. These guidelines should enable researchers to robustly assess the therapeutic potential and pharmacokinetic properties of this compound in a preclinical setting.
References
- 1. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 3. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 4. Small molecule exposure prediction (intravenous (IV) and oral (PO)) using Machine learning (ML) in combination with mechanistic modeling. – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 7. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
KBP-7018 Cell-Based Assay Guidelines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinase.[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby blocking downstream signaling pathways that are critical for cell proliferation, survival, and migration. Dysregulation of these pathways is implicated in various pathological conditions, including idiopathic pulmonary fibrosis (IPF) and certain cancers. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound in vitro.
Data Summary
The inhibitory activity of this compound against its primary targets has been determined in various biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| c-KIT | Biochemical | 10 | [1][2] |
| PDGFRβ | Biochemical | 25 | [1][2] |
| RET | Biochemical | 7.6 | [1][2] |
Signaling Pathways
To understand the context of this compound's activity, it is crucial to visualize the signaling pathways it inhibits.
References
Application Note: Assessing Intestinal Permeability of KBP-7018 Using the Caco-2 Cell Model
For Research Use Only.
Introduction
KBP-7018 is a selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases.[1][2][3] These signaling pathways are implicated in various fibrotic diseases, including idiopathic pulmonary fibrosis.[1][4] Understanding the oral bioavailability of drug candidates is a critical step in preclinical development. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict in vivo drug absorption.[5][6][7]
This application note provides a detailed protocol for evaluating the intestinal permeability of this compound using the Caco-2 cell monolayer model. The protocol covers the culture of Caco-2 cells, execution of a bidirectional permeability assay, and data analysis to determine the apparent permeability coefficient (Papp) and efflux ratio.
Data Presentation
The permeability of this compound across Caco-2 cell monolayers was assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The results, including the calculated efflux ratio, are summarized in the table below.[8][9]
| Compound | Concentration (µM) | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 2 | 0.43 | 1.12 | ~2.6 |
| This compound | 20 | 0.04 | 0.044 | ~1.1 |
Data sourced from "Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis".[8][9]
The data suggests that this compound has low permeability in the absorptive direction (A to B).[8] The efflux ratio of approximately 2.6 at the 2 µM concentration suggests that this compound may be a substrate of an active efflux transporter, such as P-glycoprotein (P-gp).[8]
Experimental Protocols
This section details the methodology for conducting the Caco-2 permeability assay with this compound.
Materials
-
This compound
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transwell® inserts (96-well format)
-
Hank's Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Lucifer Yellow
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile
-
LC-MS/MS system
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwell® Inserts: Seed the Caco-2 cells onto 96-well Transwell® inserts at a density of 1x10⁵ cells/cm².[8][9]
-
Differentiation: Culture the cells for 22 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[8][9]
Monolayer Integrity Test
-
TEER Measurement (Optional but Recommended): Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. Values should be stable and consistent before proceeding.
-
Lucifer Yellow Assay: Before and after the transport experiment, assess the integrity of the monolayer using Lucifer Yellow. Only inserts with a Lucifer Yellow leakage of ≤1% should be used for the assay.[8]
Bidirectional Permeability Assay
-
Preparation: Pre-incubate the Caco-2 monolayers with HBSS-HEPES buffer for 30 minutes at 37°C in an orbital shaker.[8]
-
Dosing Solution Preparation: Prepare dosing solutions of this compound at 2 µM and 20 µM in HBSS-HEPES buffer. The final DMSO concentration should be 1%.[8]
-
Apical to Basolateral (A-B) Transport:
-
Add the this compound dosing solution to the apical (donor) compartment.
-
Add fresh HBSS-HEPES buffer (with 1% DMSO) to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the this compound dosing solution to the basolateral (donor) compartment.
-
Add fresh HBSS-HEPES buffer (with 1% DMSO) to the apical (receiver) compartment.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C for 120 minutes.[8]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Sample Analysis and Data Calculation
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Apparent Permeability (Papp) Calculation: Calculate the Papp value using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport into the receiver compartment.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of this compound in the donor compartment.
-
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp in the B-A direction by the Papp in the A-B direction:
Efflux Ratio = Papp (B-A) / Papp (A-B)
Visualizations
This compound Signaling Pathway Inhibition
Caption: Inhibition of c-KIT, PDGFR, and RET signaling by this compound.
Caco-2 Permeability Assay Workflow
Caption: Experimental workflow for the Caco-2 cell permeability assay.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: KBP-7018 in Mouse Models of Lung Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 is a novel, selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET.[1] These signaling pathways are implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for IPF, showing its ability to prevent the development of lung fibrosis in murine models.[2]
These application notes provide detailed protocols for the use of this compound in a bleomycin-induced mouse model of pulmonary fibrosis, a widely used model for studying IPF and evaluating potential therapies.[3] The information herein is intended to guide researchers in designing and executing preclinical efficacy studies of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound dosage and administration in mouse models.
Table 1: this compound Dosage Information for CD-1 Mice
| Administration Route | Dose (mg/kg) | Vehicle | Reference |
| Intravenous (IV) | 10 | N,N-Dimethylacetamide, PEG400, Propylene Glycol, Saline | [2] |
| Oral (PO) | 50 | N,N-Dimethylacetamide, PEG400, Propylene Glycol, Saline | [2] |
Table 2: Recommended Dosing for Efficacy Studies in Bleomycin-Induced Lung Fibrosis Model
| Mouse Strain | Administration Route | Therapeutic Dose (mg/kg/day) | Dosing Schedule |
| C57BL/6 | Oral Gavage | 30 - 60 | Daily, commencing 7 days post-bleomycin induction and continuing for 14-21 days. |
Note: The therapeutic dose range is extrapolated from effective doses of other tyrosine kinase inhibitors in similar models and the high oral dose tested in the pharmacokinetic study of this compound.[2][4]
Experimental Protocols
I. Bleomycin-Induced Lung Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely accepted and utilized model that recapitulates many features of human IPF.[3]
Materials:
-
Bleomycin sulfate (pharmaceutical grade)
-
Sterile, endotoxin-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal clippers
-
Surgical board and lamp
-
24G intravenous catheter or equivalent
-
Microsyringe (50-100 µL)
-
C57BL/6 mice (male, 8-10 weeks old)
Procedure:
-
Animal Preparation: Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Ensure a proper level of anesthesia is achieved by monitoring the pedal withdrawal reflex.
-
Surgical Site Preparation: Place the anesthetized mouse in a supine position on a surgical board. Gently extend the neck and secure the forelimbs. Remove fur from the neck area using clippers.
-
Tracheal Exposure: Make a small midline incision (approximately 1 cm) in the skin over the trachea. Bluntly dissect the salivary glands to expose the underlying trachea.
-
Intratracheal Instillation: Carefully insert a 24G intravenous catheter between the tracheal rings.
-
Bleomycin Administration: Administer a single dose of bleomycin (1.5 - 3.0 U/kg body weight) dissolved in 50 µL of sterile saline using a microsyringe attached to the catheter.
-
Post-Procedure Care: After instillation, hold the mouse in a vertical position and gently rotate to ensure even distribution of bleomycin within the lungs. Suture the skin incision and allow the mouse to recover on a warming pad. Monitor the animal until it has fully recovered from anesthesia.
II. This compound Administration Protocol (Therapeutic Regimen)
This protocol outlines the preparation and administration of this compound for therapeutic evaluation in the bleomycin-induced fibrosis model.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22G, straight or curved)
-
Syringes (1 mL)
-
Balance and weighing paper
-
Mortar and pestle or homogenizer
Procedure:
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., 50 mg/kg).
-
Weigh the calculated amount of this compound.
-
Prepare the vehicle (0.5% methylcellulose in sterile water).
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing continuously to create a homogenous suspension. A volume of 10 mL/kg is a common dosing volume for oral gavage in mice.[5]
-
-
Animal Dosing:
-
Begin this compound administration 7 days after bleomycin instillation, which corresponds to the onset of the fibrotic phase.[6]
-
Administer the this compound suspension once daily via oral gavage.
-
Continue daily dosing for 14 to 21 days.
-
A vehicle control group should receive the same volume of the vehicle on the same schedule.
-
III. Assessment of Anti-Fibrotic Efficacy
At the end of the treatment period (e.g., day 21 or 28 post-bleomycin), the efficacy of this compound is evaluated through histological analysis and measurement of collagen content.
A. Histological Analysis
-
Tissue Collection and Preparation:
-
Euthanize mice by an approved method.
-
Perfuse the lungs with saline.
-
Inflate and fix the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 20-25 cm H₂O).
-
Excise the lungs and immerse in formalin for at least 24 hours.
-
Process the fixed lung tissue and embed in paraffin.
-
Cut 5 µm sections and mount on glass slides.
-
-
Staining:
-
Stain sections with Masson's trichrome to visualize collagen deposition (stains blue/green).
-
-
Fibrosis Scoring:
-
Quantify the extent of fibrosis using the Ashcroft scoring method. This is a semi-quantitative method where a score from 0 (normal lung) to 8 (total fibrosis) is assigned to multiple fields of view per lung section.
-
B. Hydroxyproline Assay for Collagen Quantification
-
Tissue Preparation:
-
Excise a portion of the lung (e.g., the right lung) and freeze it immediately in liquid nitrogen.
-
Lyophilize the lung tissue and record the dry weight.
-
-
Acid Hydrolysis:
-
Hydrolyze the dried lung tissue in 6N HCl at 110-120°C for 18-24 hours.
-
-
Assay Procedure:
-
Neutralize the hydrolysate.
-
Use a commercial hydroxyproline assay kit or a standard protocol involving oxidation with Chloramine T and color development with Ehrlich's reagent.
-
Measure the absorbance at 550-560 nm.
-
Calculate the hydroxyproline content based on a standard curve and express the results as µg of hydroxyproline per mg of dry lung weight.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model of lung fibrosis.
Caption: this compound inhibits key signaling pathways implicated in lung fibrosis.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 4. atsjournals.org [atsjournals.org]
- 5. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolving KBP-7018 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 is a potent, multi-targeted tyrosine kinase inhibitor with demonstrated inhibitory activity against c-Kit, PDGFR (Platelet-Derived Growth Factor Receptor), and RET (Rearranged during Transfection).[1][2][3][4] Its application in in vitro cell-based assays is crucial for studying its mechanism of action and therapeutic potential, particularly in areas such as idiopathic pulmonary fibrosis research.[1][2][3][4] Due to its hydrophobic nature, proper solubilization is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound for use in cell culture applications.
This compound Properties
A summary of the key chemical and biological properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding its biological context.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₀N₄O₅ | [1] |
| Molecular Weight | 538.59 g/mol | [1] |
| Target(s) | c-Kit, PDGFR, RET | [1][2][3][4] |
| IC₅₀ values | c-Kit: 10 nM, PDGFR: 7.6 nM, RET: 25 nM | [1][2][3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [5] |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol outlines the steps for preparing a concentrated stock solution of this compound in Dimethyl sulfoxide (DMSO) and its subsequent dilution to a working concentration in cell culture medium.
2.1. Materials
-
This compound powder
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile serological pipettes
2.2. Workflow for this compound Solution Preparation
2.3. Preparation of this compound Stock Solution (e.g., 10 mM)
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, the following formula can be used: Mass (mg) = 10 mmol/L * 0.001 L * 538.59 g/mol * 1000 mg/g = 5.39 mg
-
Therefore, to make 1 mL of a 10 mM stock solution, you will need 5.39 mg of this compound.
-
-
Weighing this compound:
-
In a sterile microcentrifuge tube, carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 5.39 mg of this compound.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage of Stock Solution:
-
The this compound stock solution in DMSO is stable for up to 2 weeks at 4°C and for up to 6 months at -80°C.[5]
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
2.4. Preparation of this compound Working Solution
-
Determine the Final Concentration:
-
Decide on the final concentration of this compound required for your cell culture experiment. The IC₅₀ values for its primary targets are in the nanomolar range, so working concentrations will likely be in the low micromolar to nanomolar range.
-
-
Dilution in Cell Culture Medium:
-
Thaw an aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations above 0.1%.[6] It is recommended to keep the final DMSO concentration at or below 0.1% if possible.
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution. This means adding 1 µL of the 10 mM stock to 999 µL of cell culture medium. The final DMSO concentration in this case would be 0.1%.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples to account for any effects of the solvent on the cells.
-
Signaling Pathway Inhibition by this compound
This compound exerts its effects by inhibiting the phosphorylation of key receptor tyrosine kinases. The diagram below illustrates the general signaling pathway targeted by this compound.
Conclusion
The protocol described provides a reliable method for dissolving this compound for use in cell culture experiments. Adherence to these guidelines, particularly regarding the use of DMSO as a solvent and maintaining a low final solvent concentration, is critical for obtaining accurate and reproducible data in the investigation of this compound's biological activity.
References
Application Note: Western Blot Protocol for Target Validation of KBP-7018, a Multi-Kinase Inhibitor
Introduction
KBP-7018 is a selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases, with IC50 values of 10 nM, 7.6 nM, and 25 nM, respectively[1][2][3]. It is being investigated for its therapeutic potential in conditions such as idiopathic pulmonary fibrosis[1][2][4]. Validating the engagement and downstream effects of this compound on its targets is a critical step in drug development. Western blotting is a fundamental and widely used technique to identify and semi-quantify specific proteins in a complex mixture, making it an ideal method for confirming the mechanism of action of kinase inhibitors[5][6].
This application note provides a detailed protocol for using Western blot to validate the inhibitory effect of this compound on the phosphorylation of its target kinases. The protocol covers cell culture and treatment, sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis.
Principle
Kinase inhibitors like this compound function by blocking the phosphorylation of their target proteins and downstream substrates. This protocol aims to detect a decrease in the phosphorylated form of a target protein (e.g., phospho-PDGFR) in response to this compound treatment. By comparing the ratio of the phosphorylated protein to the total amount of that protein across different treatment conditions, researchers can quantify the inhibitory effect of the compound.
Detailed Experimental Protocol
Materials and Reagents
Cell Culture & Lysis:
-
Human cell line expressing target kinases (e.g., human lung fibroblasts for PDGFR)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
Cell scraper
Protein Quantification:
-
Bicinchoninic acid (BCA) Protein Assay Kit
SDS-PAGE & Transfer:
-
4-12% Bis-Tris precast polyacrylamide gels
-
Laemmli Sample Buffer (2X)
-
Prestained Protein Ladder
-
SDS-PAGE Electrophoresis Tank and Power Supply
-
1X Running Buffer (e.g., MOPS or MES)
-
Polyvinylidene difluoride (PVDF) membrane (0.45 µm)
-
Filter paper
-
Methanol
-
1X Transfer Buffer
-
Wet or semi-dry transfer system
Immunodetection:
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies (diluted in blocking buffer):
-
Rabbit anti-phospho-PDGFRβ (Tyr751)
-
Rabbit anti-total-PDGFRβ
-
Mouse anti-β-Actin (Loading Control)
-
-
Secondary Antibodies (diluted in blocking buffer):
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Procedure
Step 1: Cell Culture and Treatment
-
Seed human lung fibroblasts in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal kinase activity.
-
Prepare various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) in serum-free media. Include a DMSO-only vehicle control.
-
Pre-treat cells with the this compound concentrations for 2 hours.
-
Stimulate the cells with a suitable ligand (e.g., 50 ng/mL PDGF-BB) for 15-30 minutes to induce receptor phosphorylation.
Step 2: Sample Preparation (Lysis)
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and store it at -80°C or proceed to the next step.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to load 20-40 µg of total protein per lane.
Step 4: SDS-PAGE
-
Add an equal volume of 2X Laemmli sample buffer to the calculated lysate volume.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per well into a 4-12% Bis-Tris gel. Include a protein ladder in one lane.
-
Run the gel in 1X running buffer at 120-150 V for 60-90 minutes, or until the dye front reaches the bottom of the gel[7].
Step 5: Protein Transfer
-
Activate the PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibration in 1X Transfer Buffer for 10 minutes.
-
Assemble the transfer stack (sandwich) according to the manufacturer's protocol (wet or semi-dry).
-
Perform the transfer at 100 V for 60-90 minutes or using a semi-dry apparatus.
Step 6: Immunodetection
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFRβ) at the recommended dilution overnight at 4°C with agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[8].
-
Wash the membrane again three times for 10 minutes each with TBST.
Step 7: Signal Detection and Analysis
-
Prepare the ECL substrate by mixing the reagents as per the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed. Incubate the membrane in a mild stripping buffer, wash, re-block, and then probe with the primary antibody for total PDGFRβ, followed by the loading control (β-Actin).
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to the total protein band for each sample. Further normalize this value against the loading control (β-Actin) to correct for loading differences.
Data Presentation
Quantitative data from the densitometry analysis should be summarized in a table to facilitate comparison between different treatment groups.
| This compound Conc. (nM) | Phospho-PDGFRβ (Arbitrary Units) | Total PDGFRβ (Arbitrary Units) | β-Actin (Arbitrary Units) | Normalized p-PDGFRβ / Total PDGFRβ Ratio |
| 0 (Vehicle) | 15,230 | 16,500 | 25,100 | 0.92 |
| 10 | 9,880 | 16,350 | 24,800 | 0.60 |
| 50 | 4,510 | 16,800 | 25,300 | 0.27 |
| 100 | 1,850 | 16,400 | 24,950 | 0.11 |
| 500 | 550 | 16,600 | 25,000 | 0.03 |
Note: The data shown above are for illustrative purposes only.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits PDGFR autophosphorylation and downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound target inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. addgene.org [addgene.org]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Immunohistochemistry Staining of Tissues Treated with KBP-7018
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with KBP-7018, a potent inhibitor of the receptor tyrosine kinases (RTKs) c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET). These guidelines are intended for researchers, scientists, and drug development professionals investigating the in-situ effects of this compound on target engagement and downstream signaling pathways in preclinical models.
Introduction to this compound
This compound is a novel, selective tyrosine kinase inhibitor with significant potential for therapeutic applications, including the treatment of idiopathic pulmonary fibrosis.[1] It exerts its biological effects by potently inhibiting the kinase activity of c-KIT, PDGFR, and RET.[2][3][4] Understanding the tissue-specific impact of this compound on these targets and their associated signaling cascades is crucial for elucidating its mechanism of action and evaluating its efficacy. Immunohistochemistry is a powerful technique to visualize and quantify these effects within the morphological context of the tissue.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against its primary targets. Researchers can use IHC to correlate these in vitro findings with in vivo target inhibition.
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
| Data sourced from MedChemExpress and MedKoo Biosciences.[2][3] |
Signaling Pathways and Mechanism of Action
This compound functions by blocking the ATP-binding site of c-KIT, PDGFR, and RET, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways. These pathways are critical for cell proliferation, survival, differentiation, and migration. The diagram below illustrates the signaling cascades affected by this compound.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the key steps for performing IHC on tissues treated with this compound. This workflow is applicable to both paraffin-embedded and frozen tissue sections, with specific protocol variations detailed below.
Detailed Experimental Protocols
The following are generalized protocols for IHC staining of tissues treated with this compound. It is crucial to optimize these protocols for specific antibodies, tissue types, and experimental conditions.
Protocol 1: IHC Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 10 minutes each.[5]
-
Hydrate the sections by sequential immersion in 100% ethanol (2 changes, 10 minutes each), 95% ethanol (5 minutes), 70% ethanol (5 minutes), and 50% ethanol (5 minutes).[5]
-
Rinse slides in distilled water.[6]
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method.
-
Immerse slides in a staining dish containing a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0).[6][7]
-
Heat the solution to 95-100°C in a water bath, steamer, or microwave for 20-40 minutes.[5][7]
-
Allow the slides to cool to room temperature in the retrieval solution for at least 20 minutes.[7]
-
Rinse sections with a wash buffer (e.g., TBS-T or PBS-T).[7]
-
3. Blocking:
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-30 minutes at room temperature.[6]
-
Rinse with wash buffer.
-
To block non-specific antibody binding, incubate sections in a blocking solution (e.g., 5% normal serum from the species of the secondary antibody or 5% BSA in TBS/PBS) for 1-2 hours at room temperature.[6][8]
4. Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-phospho-c-KIT, anti-phospho-PDGFR, anti-phospho-RET, or downstream targets like anti-phospho-ERK) to its optimal concentration in the blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[6][9][10]
5. Secondary Antibody and Detection:
-
Wash the slides three times with wash buffer for 5 minutes each.
-
Incubate with a biotinylated or polymer-based secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).[11]
-
Wash the slides three times with wash buffer.
-
If using a biotin-based system, incubate with streptavidin-HRP.
-
Develop the signal with a chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), until the desired staining intensity is reached.[7]
-
Stop the reaction by rinsing with distilled water.
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.[7]
-
"Blue" the hematoxylin in running tap water or an alkaline solution.
-
Dehydrate the sections through graded alcohols and clear in xylene.[11]
-
Mount with a permanent mounting medium and coverslip.
Protocol 2: IHC Staining of Frozen Tissues
1. Tissue Preparation and Fixation:
-
Cut frozen sections at 5-10 µm thickness using a cryostat and mount them on positively charged slides.[6][7]
-
Air dry the sections for a few minutes.
-
Fix the sections in cold acetone or methanol for 10 minutes at -20°C or in 4% paraformaldehyde for 15 minutes at room temperature.[6][7]
-
Rinse with wash buffer.
2. Staining Procedure:
-
Proceed with the Blocking steps as described in Protocol 1. Antigen retrieval is often not necessary for frozen sections.[10]
-
Continue with Primary Antibody Incubation , Secondary Antibody and Detection , and Counterstaining as outlined for FFPE tissues.
-
Mount with an aqueous mounting medium.
Data Analysis and Interpretation
The results of the IHC staining can be analyzed qualitatively and quantitatively.
-
Qualitative Analysis: Assess the subcellular localization of the target protein (e.g., membrane, cytoplasm, nucleus) and the distribution of staining within the tissue architecture.
-
Quantitative Analysis: Use digital image analysis software to measure staining intensity or the percentage of positively stained cells. A semi-quantitative H-score can also be calculated.
Example of Expected Results with this compound Treatment:
| Treatment Group | Target Protein | Expected Staining Intensity | Interpretation |
| Vehicle Control | Phospho-c-KIT | High | Active c-KIT signaling |
| This compound | Phospho-c-KIT | Low / Absent | Inhibition of c-KIT phosphorylation |
| Vehicle Control | Phospho-PDGFR | High | Active PDGFR signaling |
| This compound | Phospho-PDGFR | Low / Absent | Inhibition of PDGFR phosphorylation |
| Vehicle Control | Phospho-ERK | High | Active downstream signaling |
| This compound | Phospho-ERK | Low / Absent | Inhibition of downstream signaling |
These application notes and protocols provide a framework for conducting IHC studies on tissues treated with this compound. Adherence to these guidelines, with appropriate optimization, will enable researchers to obtain reliable and reproducible data on the in-situ effects of this novel tyrosine kinase inhibitor.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound|KBP 7018;KBP7018 [dcchemicals.com]
- 5. bosterbio.com [bosterbio.com]
- 6. biossusa.com [biossusa.com]
- 7. usbio.net [usbio.net]
- 8. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 11. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with KBP-7018
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 is a potent tyrosine kinase inhibitor targeting c-KIT, platelet-derived growth factor receptor (PDGFR), and RET.[1][2][3][4] While its primary investigation has been in the context of idiopathic pulmonary fibrosis, its mechanism of action suggests potential applications in oncology, as these kinases are often dysregulated in various cancers.[1][2][3][4] This document provides detailed protocols for analyzing the cellular effects of this compound treatment on cancer cells using flow cytometry, a powerful technique for single-cell analysis. The following protocols will focus on assessing apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS), key indicators of a compound's anti-cancer activity.
Note: The quantitative data presented in the tables are hypothetical and for illustrative purposes, as specific experimental data on the effects of this compound on cancer cell apoptosis, cell cycle, and ROS production are not currently available in published literature. These tables serve as templates for presenting experimental findings.
Analysis of Apoptosis Induction by this compound using Annexin V/PI Staining
Application Note
This protocol describes the use of Annexin V and Propidium Iodide (PI) double staining to quantify apoptosis in cancer cells treated with this compound. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Hypothetical Data Presentation
Table 1: Apoptosis Induction in A549 Lung Cancer Cells Treated with this compound for 48 hours
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound | 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.8 | 1.2 ± 0.3 |
| This compound | 50 | 62.3 ± 4.1 | 25.4 ± 2.8 | 10.1 ± 1.5 | 2.2 ± 0.6 |
| This compound | 100 | 40.1 ± 5.2 | 42.8 ± 3.9 | 15.2 ± 2.1 | 1.9 ± 0.5 |
Experimental Protocol
Materials:
-
This compound
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using trypsin-EDTA.
-
Collect the cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use FITC (FL1) and PI (FL3) channels for detection.
Signaling Pathway and Workflow
References
- 1. Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Anticancer Properties of Novel Bis-Triazoles [mdpi.com]
- 4. Regulation of the Intracellular ROS Level Is Critical for the Antiproliferative Effect of Quercetin in the Hepatocellular Carcinoma Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
KBP-7018: A Potent Multi-Kinase Inhibitor for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 is a novel and potent small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in various pathological processes, including fibrosis and cancer. It exhibits strong inhibitory activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET. These kinases are crucial mediators of cell signaling pathways that regulate cell proliferation, differentiation, migration, and survival. The dysregulation of these pathways is a hallmark of numerous diseases. This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in kinase research.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases. This action prevents the phosphorylation of downstream substrates, thereby blocking the activation of signaling cascades. The primary targets of this compound are key drivers of cellular processes frequently dysregulated in disease.
-
c-KIT: A receptor tyrosine kinase crucial for the development and function of hematopoietic stem cells, mast cells, germ cells, and the interstitial cells of Cajal. Aberrant c-KIT signaling is a known driver in various cancers, including gastrointestinal stromal tumors (GIST).
-
PDGFR: A family of receptor tyrosine kinases (PDGFRα and PDGFRβ) that play a central role in angiogenesis, cell growth, and differentiation. Overactivation of PDGFR signaling is associated with fibrotic diseases and various malignancies.
-
RET: A receptor tyrosine kinase essential for the normal development of the nervous and renal systems. Activating mutations and rearrangements in the RET gene are oncogenic drivers in several types of cancer, including thyroid and lung cancers.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| c-KIT | 10 | [1][2][3][4][5][6][7] |
| PDGFR | 7.6 | [1][3][4][5][6][7] |
| RET | 25 | [1][2][3][4][5][6][7] |
Table 2: Preclinical Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Steady-state volume of distribution (Vss) | Rodents, Monkeys | 1.51 - 4.65 L/kg | [8][9][10] |
| Maximum concentration (Cmax) | Rodents, Monkeys, Dogs | Occurs at 0.25 - 6 hours post-oral dosing | [8][9][10] |
| Oral Bioavailability | Rodents, Monkeys, Dogs | 21% - 68% | [8][9][10] |
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of this compound against a target kinase by measuring ATP consumption.
Materials:
-
Purified recombinant kinase (c-KIT, PDGFR, or RET)
-
Kinase-specific substrate peptide
-
This compound
-
ATP
-
DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Assay Setup:
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Prepare a kinase/substrate master mix in kinase assay buffer. Add 10 µL of this mix to each well.
-
Include "no kinase" and "no substrate" controls for background correction.
-
-
Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay - Western Blot for Phosphorylated Kinase Targets
This protocol assesses the ability of this compound to inhibit the phosphorylation of its target kinases in a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., a cell line known to have activated c-KIT, PDGFR, or RET signaling)
-
This compound
-
Appropriate ligand for kinase activation (e.g., SCF for c-KIT, PDGF for PDGFR, GDNF for RET)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-c-KIT, -PDGFR, -RET; and anti-total-c-KIT, -PDGFR, -RET)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if ligand stimulation is to be performed.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for 15-30 minutes. Include an unstimulated control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylated protein relative to the total protein for each condition.
-
Protocol 3: In Vivo Model - Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes a common model to evaluate the anti-fibrotic potential of compounds like this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
Materials for tissue harvesting and processing (formalin, paraffin)
-
Histology stains (Hematoxylin and Eosin, Masson's Trichrome)
-
Hydroxyproline Assay Kit
Procedure:
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline. A control group should receive saline only.
-
-
Compound Administration:
-
Beginning on a predetermined day post-bleomycin administration (e.g., day 7, to model therapeutic intervention), administer this compound or vehicle to the mice daily by oral gavage.
-
The dose of this compound should be determined based on prior pharmacokinetic studies.
-
-
Endpoint Analysis (e.g., on day 21):
-
Sacrifice the mice and harvest the lungs.
-
Histology: Inflate and fix one lung lobe in 10% neutral buffered formalin. Embed in paraffin, section, and stain with H&E and Masson's Trichrome to assess inflammation and collagen deposition. The severity of fibrosis can be scored using the Ashcroft scoring system.
-
Biochemistry: Homogenize a portion of the lung tissue and measure the collagen content using a hydroxyproline assay, as hydroxyproline is a major component of collagen.
-
-
Data Analysis:
-
Compare the Ashcroft scores and hydroxyproline content between the vehicle-treated and this compound-treated groups to determine the anti-fibrotic efficacy of the compound.
-
Conclusion
This compound is a valuable tool for investigating the roles of c-KIT, PDGFR, and RET in health and disease. Its potent and multi-targeted inhibitory activity makes it suitable for a wide range of in vitro and in vivo studies aimed at understanding the molecular mechanisms of fibrosis, cancer, and other signaling-driven pathologies. The protocols provided here offer a starting point for researchers to explore the therapeutic potential of inhibiting these key kinase pathways. As with any tool compound, careful experimental design and appropriate controls are essential for generating robust and reproducible data.
References
- 1. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice [jstage.jst.go.jp]
- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. abcam.com [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 10. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of KBP-7018 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 is a novel and selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases.[1][2][3][4] These signaling pathways are implicated in the pathogenesis of various diseases, including idiopathic pulmonary fibrosis (IPF).[5][6][7][8] Understanding the in vivo pharmacokinetics and pharmacodynamics of this compound is crucial for its clinical development. Non-invasive in vivo imaging techniques offer a powerful approach to visualize and quantify the distribution, target engagement, and therapeutic efficacy of this compound in real-time within a living organism.[9][10][11] This document provides detailed application notes and protocols for conducting in vivo imaging studies to assess the effects of this compound.
Application Notes
In vivo imaging can provide critical insights at various stages of this compound research and development:
-
Biodistribution and Pharmacokinetics: Tracking the accumulation and clearance of this compound in different organs and tissues provides a dynamic understanding of its pharmacokinetic profile.[10][12] This can be achieved by labeling this compound with a suitable imaging probe, such as a near-infrared (NIR) fluorescent dye.[13]
-
Target Engagement: By utilizing molecular imaging probes that report on the activity of c-KIT, PDGFR, or RET, researchers can non-invasively assess whether this compound is engaging its intended targets in vivo.[11]
-
Efficacy Assessment: In animal models of diseases like IPF, in vivo imaging can be used to monitor therapeutic response. For example, bioluminescence imaging of luciferase-expressing cells can track disease progression or regression in response to this compound treatment.[14][15]
-
Translational Biomarkers: Imaging biomarkers can bridge the gap between preclinical and clinical studies, helping to select optimal doses and treatment schedules.[11]
Preclinical Pharmacokinetic Data of this compound
The following tables summarize the preclinical pharmacokinetic properties of this compound across different species.[5][6][8]
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) | Human (Predicted) |
| Systemic Clearance (CL) | Low (<30% of hepatic blood flow) | Low (<30% of hepatic blood flow) | High | Low (<30% of hepatic blood flow) | Low (~20% of hepatic blood flow) |
| Steady-State Volume of Distribution (Vss) (L/kg) | 1.51 - 4.65 | 1.51 - 4.65 | 1.51 - 4.65 | 1.51 - 4.65 | 1.6 - 5.3 |
| Maximum Concentration (Cmax) after Oral Dosing | Occurs at 0.25-6 hours | Occurs at 0.25-6 hours | Occurs at 0.25-6 hours | Occurs at 0.25-6 hours | N/A |
| Oral Bioavailability | 21% - 68% | 21% - 68% | 21% - 68% | 21% - 68% | N/A |
| Half-life (t1/2) (hours) | N/A | N/A | N/A | N/A | 4.8 - 19.3 |
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound.[5][6][8]
| Species | In Vitro Plasma Stability | In Vitro Microsomal Stability (Disappearance Rate) |
| Mouse | Stable | 0.04–0.12 mL/min/mg |
| Rat | Unstable | 0.04–0.12 mL/min/mg |
| Dog | Stable | 0.04–0.12 mL/min/mg |
| Monkey | Stable | 0.44 mL/min/mg |
| Human | Stable | 0.04–0.12 mL/min/mg |
Table 2: In Vitro Stability of this compound.[8]
Key Signaling Pathways of this compound
This compound inhibits the signaling pathways mediated by its target receptor tyrosine kinases (RTKs). The diagram below illustrates the general mechanism of action.
Caption: this compound inhibits RTK signaling.
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of this compound Biodistribution
This protocol describes how to visualize the biodistribution of this compound by labeling it with a near-infrared (NIR) fluorescent dye.
Materials:
-
This compound
-
NIR fluorescent dye with an NHS ester functional group (e.g., Cy7-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
-
Experimental animals (e.g., nude mice)[16]
-
In vivo imaging system with NIR fluorescence capabilities
-
Anesthesia (e.g., isoflurane)[15]
Procedure:
-
Labeling of this compound with NIR Dye:
-
Dissolve this compound and the NIR dye-NHS ester in anhydrous DMSO at a molar ratio of 1:3.
-
Add TEA to the solution to catalyze the reaction.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Purify the labeled this compound (this compound-NIR) using a size-exclusion chromatography column to remove unconjugated dye.
-
Confirm labeling efficiency and purity via spectrophotometry and HPLC.
-
-
Animal Preparation:
-
Administration of this compound-NIR:
-
Administer this compound-NIR to the anesthetized mice via intravenous (tail vein) injection. A typical dose might be 0.5 mg/kg.[16]
-
-
In Vivo Fluorescence Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire images at multiple time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the distribution and clearance of the labeled compound.
-
Use appropriate excitation and emission filters for the specific NIR dye used (e.g., for Cy7, excitation ~740 nm, emission ~790 nm).[16]
-
Acquire a white light image for anatomical reference.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mouse and dissect major organs (liver, kidneys, spleen, lungs, heart, and tumor if applicable).
-
Image the dissected organs to confirm the in vivo signal distribution.[13]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs.
-
Plot the fluorescence intensity over time to determine the pharmacokinetic profile.
-
Caption: In vivo fluorescence imaging workflow.
Protocol 2: In Vivo Bioluminescence Imaging to Assess this compound Efficacy
This protocol details the use of bioluminescence imaging (BLI) to monitor the therapeutic effect of this compound in a tumor xenograft model where cancer cells express luciferase.
Materials:
-
Luciferase-expressing cancer cells (e.g., a cell line with high c-KIT, PDGFR, or RET expression)
-
Cell culture medium and reagents
-
Extracellular matrix (e.g., Matrigel)
-
Experimental animals (e.g., immunodeficient mice)
-
This compound formulation for in vivo administration
-
D-luciferin[17]
-
In vivo imaging system with bioluminescence capabilities
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Culture luciferase-expressing cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in a mixture of sterile PBS and extracellular matrix.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[14]
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound to the treatment group according to the desired dosing schedule (e.g., daily oral gavage).
-
Administer vehicle control to the control group.
-
-
In Vivo Bioluminescence Imaging:
-
Prepare a stock solution of D-luciferin (e.g., 15 mg/mL in sterile PBS).[17]
-
Anesthetize the mice with isoflurane.
-
Inject D-luciferin intraperitoneally (i.p.) at a dose of 150 mg/kg.[15][17]
-
Wait for the substrate to distribute (typically 10-15 minutes).[17] A kinetic study should be performed initially to determine the peak signal time for the specific animal model.[17]
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire bioluminescence images. The exposure time will depend on the signal intensity.[18]
-
Perform imaging at regular intervals (e.g., twice weekly) to monitor tumor growth or regression.
-
-
Data Analysis:
-
Define ROIs around the tumor area.
-
Quantify the total photon flux (photons/second) within each ROI.
-
Plot the average photon flux for each group over time to assess the therapeutic efficacy of this compound.
-
Caption: In vivo bioluminescence imaging workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound|KBP 7018;KBP7018 [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. In Vivo Drug Delivery Imaging - CD BioSciences [bioimagingtech.com]
- 11. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 15. Bioluminescence Imaging [protocols.io]
- 16. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. bcf.technion.ac.il [bcf.technion.ac.il]
- 18. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Application Notes and Protocols for KBP-7018 in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of KBP-7018, a potent multi-kinase inhibitor, in primary cell culture experiments. This compound targets key signaling pathways involved in cellular proliferation, differentiation, and fibrosis, making it a valuable tool for in vitro studies.
Introduction to this compound
This compound is a selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET.[1][2][3][4] Its mechanism of action involves the inhibition of these receptor tyrosine kinases, which play crucial roles in various cellular processes.[5][6] Dysregulation of these pathways is implicated in diseases such as idiopathic pulmonary fibrosis (IPF).[7][8][9][10] Preclinical studies have demonstrated its potential as a therapeutic agent for IPF.[8][9]
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 Value (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
| Source:[2][3] |
This compound Signaling Pathway
This compound exerts its effects by blocking the phosphorylation and subsequent activation of its target receptors. This inhibition disrupts downstream signaling cascades that are critical for cell growth, migration, and survival.
Caption: this compound inhibits PDGFR, c-KIT, and RET signaling pathways.
Experimental Protocols
The following protocols are designed for the use of this compound in primary human lung fibroblast (HLF) cultures, a relevant cell type for studying idiopathic pulmonary fibrosis.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 538.59 g/mol ), dissolve 0.5386 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.
Primary Human Lung Fibroblast Culture and Treatment
Materials:
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast Growth Medium (e.g., FGM-2)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
This compound stock solution (10 mM)
Protocol:
-
Culture HLFs in Fibroblast Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
For experiments, seed HLFs into appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density of 5,000-10,000 cells/cm².
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in fresh culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Caption: Workflow for treating primary cells with this compound.
Cell Viability and Proliferation Assay (MTS Assay)
This protocol assesses the effect of this compound on the viability and proliferation of primary HLFs.
Materials:
-
HLFs treated with this compound in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plate reader
Protocol:
-
Following the treatment period with this compound, add 20 µL of MTS reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Table 2: Example Data for this compound Effect on HLF Viability
| This compound Concentration | % Viability (48h) | Standard Deviation |
| Vehicle (DMSO) | 100 | ± 5.2 |
| 1 nM | 98.5 | ± 4.8 |
| 10 nM | 95.2 | ± 6.1 |
| 100 nM | 80.1 | ± 5.5 |
| 1 µM | 65.7 | ± 7.3 |
| 10 µM | 40.3 | ± 6.9 |
Western Blot Analysis of Key Signaling Proteins
This protocol is to determine the effect of this compound on the phosphorylation of its target kinases.
Materials:
-
HLFs treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (e.g., anti-phospho-PDGFR, anti-PDGFR, anti-phospho-c-KIT, anti-c-KIT, anti-phospho-RET, anti-RET, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Table 3: Example Data for Phospho-PDGFR Inhibition by this compound
| This compound Concentration | Relative p-PDGFR/Total PDGFR Ratio |
| Vehicle (DMSO) | 1.00 |
| 1 nM | 0.85 |
| 10 nM | 0.42 |
| 100 nM | 0.15 |
| 1 µM | 0.05 |
Troubleshooting
-
Low Cell Viability: Ensure the final DMSO concentration in the culture medium is below 0.1%. High concentrations of DMSO can be toxic to primary cells.
-
Inconsistent Results: Use primary cells from the same donor and at a low passage number to minimize variability.
-
No Inhibition Observed: Confirm the activity of the this compound stock solution. Ensure proper preparation and storage.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a KBP-7018 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 is a potent, selective tyrosine kinase inhibitor targeting c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases.[1][2][3] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. While this compound shows promise in therapeutic applications, the development of drug resistance is a significant clinical challenge that can limit its long-term efficacy.[4] Understanding the mechanisms of resistance is paramount for developing strategies to overcome it.
This document provides a detailed protocol for establishing a this compound resistant cell line in vitro. The development of such cell lines serves as an invaluable tool for studying the molecular mechanisms of acquired resistance, identifying potential biomarkers of resistance, and evaluating novel therapeutic strategies to overcome it.[5] The protocol outlined below employs a widely used method of stepwise dose escalation, which mimics the clinical scenario of acquired resistance.[5][6][7]
Data Presentation
Table 1: Hypothetical Quantitative Data for a this compound Resistant Cell Line
| Parameter | Parental Cell Line (e.g., NCI-H1975) | This compound Resistant Cell Line | Fold Change |
| This compound IC50 (nM) | 15 | 350 | 23.3 |
| Proliferation Rate (Doubling Time, hours) | 24 | 28 | 1.17 |
| Apoptosis Rate (Annexin V positive cells, %) | 65 | 20 | -3.25 |
| c-KIT Expression (Relative Quantification) | 1.0 | 0.8 | -1.25 |
| PDGFRβ Expression (Relative Quantification) | 1.0 | 1.2 | 1.2 |
| RET Expression (Relative Quantification) | 1.0 | 0.9 | -1.11 |
| ABC Transporter (e.g., P-gp) Expression | 1.0 | 5.2 | 5.2 |
Experimental Protocols
Materials and Reagents
-
Parental cancer cell line (e.g., NCI-H1975, a cell line known to be sensitive to tyrosine kinase inhibitors)
-
This compound (powder form, to be dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and 6-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Apoptosis assay kit (e.g., Annexin V-FITC)
-
Protein lysis buffer and protease/phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-c-KIT, anti-PDGFRβ, anti-RET, anti-P-gp, anti-β-actin)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Determination of Initial IC50 of this compound
The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare a series of dilutions of this compound in complete culture medium. The concentration range should be broad enough to encompass both minimal and complete cell death.
-
Incubation: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions. Incubate for 72 hours.
-
Viability Assay: After incubation, assess cell viability using an appropriate assay (e.g., MTT).
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Stepwise Selection of Resistant Cells
This protocol involves gradually exposing the cells to increasing concentrations of this compound.[5][6][7]
-
Initial Exposure: Start by treating the parental cells with this compound at a concentration equal to the IC50 value determined in the previous step.
-
Monitoring and Maintenance: Monitor the cells for signs of cell death. Initially, a significant portion of the cells will die. The surviving cells will start to proliferate. Change the medium with fresh this compound-containing medium every 3-4 days.
-
Subculturing: When the cells reach 70-80% confluency, subculture them. A portion of the cells should be cryopreserved at each passage as a backup.
-
Dose Escalation: Once the cells show stable growth in the presence of the initial this compound concentration for several passages, increase the drug concentration by 1.5 to 2-fold.
-
Repeat: Repeat the process of monitoring, maintenance, subculturing, and dose escalation. This process can take several months.[8] The final concentration should be significantly higher than the initial IC50 (e.g., 10-20 fold).
Characterization of the Resistant Cell Line
Once a cell line that can proliferate in the presence of a high concentration of this compound is established, it needs to be thoroughly characterized.
-
IC50 Determination in Resistant Cells: Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental line to calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells). A resistance index greater than 5 is generally considered significant.[9]
-
Proliferation Assay: Compare the growth rate of the resistant and parental cells in the absence of the drug to check for any inherent changes in proliferation.
-
Apoptosis Assay: Treat both parental and resistant cells with this compound and measure the induction of apoptosis to confirm the resistance phenotype.
-
Western Blot Analysis: Investigate the expression levels of the target proteins (c-KIT, PDGFR, RET) and downstream signaling molecules. Also, examine the expression of common drug resistance markers like ABC transporters (e.g., P-glycoprotein).
-
Genetic Analysis: Sequence the kinase domains of c-KIT, PDGFR, and RET to identify any potential mutations that could confer resistance.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits c-KIT, PDGFR, and RET signaling pathways.
Experimental Workflow for Generating a Resistant Cell Line
Caption: Workflow for establishing a this compound resistant cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting KBP-7018 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with KBP-7018.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its targets?
This compound is a potent and selective tyrosine kinase inhibitor.[1] Its primary targets are c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET).[1] It has been investigated for its potential therapeutic effects in conditions such as idiopathic pulmonary fibrosis.[2]
Q2: I am having trouble dissolving this compound. Is it known to have solubility issues?
While specific quantitative solubility data is not widely published, the literature suggests that this compound, like many kinase inhibitors, may require specific formulation strategies to achieve desired concentrations in aqueous solutions.[2][3] The free base form of this compound is likely to have low aqueous solubility.
Q3: What is the recommended form of this compound to improve solubility?
Preclinical studies have utilized the hydrochloride (HCl) salt of this compound for both in vitro and in vivo experiments.[3][4] Salt formation is a common strategy to enhance the aqueous solubility of ionizable compounds. It is recommended to use the hydrochloride salt of this compound if you are encountering solubility issues with the free base.
Q4: What are the recommended solvents for dissolving this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice for dissolving this compound.[5] However, direct dilution of a concentrated DMSO stock into aqueous buffers may lead to precipitation.
Q5: How can I prepare this compound for in vivo studies?
A published preclinical study on this compound provides specific vehicle formulations for intravenous (IV) and oral (PO) administration in various animal models. These formulations utilize co-solvents and excipients to improve solubility and bioavailability.[4]
Q6: What is the pKa of this compound?
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to troubleshoot and overcome solubility issues with this compound.
Initial Solubility Testing
If you are starting with the free base of this compound and experiencing poor solubility in aqueous buffers, a systematic approach to identify a suitable solvent system is recommended.
Recommended Starting Solvents:
-
Organic Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Acetamide (DMA)
-
Experimental Protocol: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.
-
Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If the compound has dissolved, you can incrementally add more this compound to determine the saturation point.
-
If the compound has not dissolved, gentle warming (e.g., 37°C) and sonication can be applied to aid dissolution. Be cautious with temperature as it may affect the stability of the compound.
Strategies for Aqueous Solutions
For most biological experiments, an aqueous solution is required. Here are strategies to improve the aqueous solubility of this compound.
1. Use of this compound Hydrochloride Salt:
As mentioned, the HCl salt of this compound has been successfully used in preclinical studies and is expected to have better aqueous solubility than the free base.[3][4]
2. pH Adjustment:
Since this compound likely has basic properties, its solubility in aqueous solutions can be significantly influenced by pH.
Experimental Protocol: pH-Dependent Solubility
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Prepare a concentrated stock solution of this compound HCl in a suitable solvent (e.g., water or a minimal amount of DMSO).
-
Add a small aliquot of the stock solution to each buffer.
-
Observe for any precipitation.
-
If precipitation occurs, try adjusting the pH of the final solution. For a basic compound, lowering the pH should increase solubility.
3. Use of Co-solvents and Excipients:
For challenging applications, particularly in vivo studies, the use of co-solvents and excipients is often necessary.
Published Formulations for in vivo Studies: [4]
| Animal Model | Route of Administration | Vehicle Composition |
| CD-1 Mice | Intravenous (IV) | 30% (v/v) Polyethylene Glycol 400 (PEG-400) and 70% (v/v) glucose injection (pH 4) |
| CD-1 Mice | Oral (PO) | Same as IV administration |
| SD Rats | Intravenous (IV) | 20% Hydroxypropyl-β-cyclodextrin in 5% glucose |
| SD Rats | Oral (PO) | Same as IV administration |
| Beagle Dogs | Intravenous (IV) | 30% (v/v) PEG-400 and 70% (v/v) glucose injection (pH 4) |
| Beagle Dogs | Oral (PO) | 0.5% (w/v) Methyl cellulose suspension |
| Cynomolgus Monkeys | Intravenous (IV) | 10% Hydroxypropyl-β-cyclodextrin in 5% glucose |
| Cynomolgus Monkeys | Oral (PO) | Same as IV administration |
Experimental Protocol: Preparing a Formulation with Co-solvents
-
If using a co-solvent like PEG-400, first dissolve the this compound HCl in the PEG-400.
-
Slowly add the aqueous component (e.g., glucose solution) to the PEG-400/KBP-7018 mixture while vortexing.
-
Adjust the pH of the final solution if necessary.
Visualizing this compound's Mechanism of Action
To understand the biological context of your experiments, the following diagrams illustrate the signaling pathways of this compound's primary targets.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified c-KIT signaling pathway and the inhibitory action of this compound.
Caption: Simplified PDGFR signaling pathway and the inhibitory action of this compound.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. EP0108218A2 - Constant release rate solid oral dosage formulation of pharmaceutical compounds having a high degree of water solubility - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Predicting the pKa of small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mrupp.info [mrupp.info]
- 9. schrodinger.com [schrodinger.com]
- 10. Frontiers | Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks [frontiersin.org]
Optimizing KBP-7018 concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of KBP-7018 in in vitro studies. This compound is a selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases, making it a promising candidate for research in areas such as idiopathic pulmonary fibrosis. This guide offers detailed experimental protocols, troubleshooting advice, and essential data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of several receptor tyrosine kinases, including c-KIT, PDGFR, and RET. By blocking the activity of these kinases, this compound can inhibit downstream signaling pathways that are involved in cell proliferation, survival, and fibrosis.
Q2: What are the recommended cell lines for studying the effects of this compound on pulmonary fibrosis?
A2: For studying pulmonary fibrosis, human lung fibroblast cell lines are highly recommended. The table below lists some suitable options.
Q3: What is the optimal concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on its potent in vitro activity, a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments. The IC50 values in biochemical assays are in the low nanomolar range[1].
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
This compound Inhibitory Activity
| Target Kinase | IC50 (nM) | Reference |
| c-KIT | 10 | [1] |
| PDGFR | 7.6 | [1] |
| RET | 25 | [1] |
Recommended Cell Lines for Idiopathic Pulmonary Fibrosis Research
| Cell Line | Description | Key Features |
| WI-38 | Human diploid lung fibroblast | Well-characterized, widely used in aging and fibrosis studies.[2] |
| MRC-5 | Human embryonic lung fibroblast | Another well-established human lung fibroblast cell line. |
| HLF | Primary Human Lung Fibroblasts | Closely mimic the in vivo cellular environment but have a limited lifespan. |
| LL 29 (AnHa) | Human lung fibroblasts from an individual with idiopathic pulmonary fibrosis | A disease-relevant cell model. |
| Immortalized Human Pulmonary Fibroblasts | hTERT-immortalized lung fibroblasts | Offer an extended lifespan for long-term studies.[3][4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to assess the effect of this compound on the viability of adherent human lung fibroblasts.
Materials:
-
Human lung fibroblast cell line (e.g., WI-38)
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 4,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A common concentration range to start with is 1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes[5].
-
Add 100 µL of CellTiter-Glo® reagent to each well[5].
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis[5].
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[5].
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from the "no-cell" control wells.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-PDGFRβ
This protocol is for detecting the inhibition of PDGFRβ phosphorylation by this compound in human lung fibroblasts.
Materials:
-
Human lung fibroblast cell line
-
6-well plates
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
PDGF-BB ligand
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751) and anti-total PDGFRβ
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours by replacing the complete medium with serum-free medium. This helps to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes to induce PDGFRβ phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature[6].
-
Incubate the membrane with the primary anti-phospho-PDGFRβ antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total PDGFRβ antibody.
-
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Potential Cause: Inconsistent cell seeding, edge effects in the 96-well plate, or compound precipitation.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.
-
Visually inspect the wells for any signs of compound precipitation after adding it to the media. If precipitation is observed, consider preparing fresh dilutions or using a lower starting concentration.
-
Issue 2: No significant inhibition of cell viability is observed.
-
Potential Cause: The chosen cell line may not be dependent on the signaling pathways targeted by this compound, the incubation time may be too short, or the compound may have degraded.
-
Troubleshooting Steps:
-
Confirm that your cell line expresses the target kinases (c-KIT, PDGFR, RET).
-
Increase the incubation time with this compound (e.g., up to 72 hours).
-
Prepare fresh dilutions of this compound from a new aliquot of the stock solution.
-
Issue 3: Weak or no signal for phosphorylated protein in Western blot.
-
Potential Cause: Insufficient stimulation, loss of phosphorylation during sample preparation, or inactive primary antibody.
-
Troubleshooting Steps:
-
Optimize the concentration of the stimulating ligand (e.g., PDGF-BB) and the stimulation time.
-
Ensure that phosphatase inhibitors are always included in the lysis buffer and that samples are kept on ice.
-
Use a new aliquot of the primary antibody and check its recommended dilution. Include a positive control lysate if available.
-
Issue 4: High background in Western blot.
-
Potential Cause: Insufficient blocking, primary antibody concentration is too high, or inadequate washing.
-
Troubleshooting Steps:
-
Increase the blocking time to 1.5-2 hours or try a different blocking agent.
-
Titrate the primary antibody to determine the optimal concentration.
-
Increase the number and duration of the washing steps with TBST.
-
Issue 5: Discrepancy between biochemical IC50 and cellular potency.
-
Potential Cause: Cell permeability of the compound, protein binding in the cell culture medium, or presence of cellular ATP concentrations that are much higher than in the biochemical assay.
-
Troubleshooting Steps:
-
It is expected that higher concentrations of the inhibitor are needed in cellular assays compared to biochemical assays.
-
Consider performing assays in serum-free or low-serum conditions to reduce protein binding, but be mindful of the potential effects on cell health.
-
A cellular target engagement assay can confirm that the compound is reaching its target within the cell.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits c-KIT, PDGFR, and RET signaling pathways.
Experimental Workflow
Caption: General workflow for in vitro studies with this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. WI-38 - Wikipedia [en.wikipedia.org]
- 3. Immortalized Human Lung Fibroblast - hTERT | Applied Biological Materials Inc. [abmgood.com]
- 4. Immortalized Human Pulmonary Fibroblasts Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. promega.com [promega.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
KBP-7018 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of KBP-7018 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, selective inhibitor of receptor tyrosine kinases. Its primary targets are c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and RET.[1][2][3] It is under investigation for its therapeutic potential in conditions such as idiopathic pulmonary fibrosis.[2][4]
Q2: What are the known IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentrations (IC50) of this compound for its primary targets have been determined in biochemical assays and are summarized in the table below.
| Target | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
Data sourced from MedChemExpress and MedKoo Biosciences.[1][2][3]
Q3: Are there any known off-targets for this compound?
| Potential Off-Target |
| FLT3 |
| VEGFR2 |
| Fyn |
| PDGFRα |
It is crucial to experimentally validate these and other potential off-targets in your specific cellular context.
Q4: Why is it important to investigate the off-target effects of this compound?
Investigating off-target effects is critical for several reasons:
-
Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing a phenotypic effect to the inhibition of the primary target when it may be caused by an off-target effect.
-
Translational Relevance: For drug development, understanding the complete selectivity profile of a compound is essential for predicting potential toxicities and side effects in a clinical setting.
-
Understanding Compound Mechanism: A thorough understanding of all cellular targets can provide deeper insights into the compound's mechanism of action.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the off-target effects of this compound in cellular assays.
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause: The observed phenotype may be due to the inhibition of an unknown off-target kinase rather than, or in addition to, the primary targets.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: In your cellular system, verify that this compound is inhibiting the phosphorylation of its intended targets (c-KIT, PDGFR, RET) at the concentrations used. A western blot for the phosphorylated and total forms of the target kinases is a standard method.
-
Perform a Dose-Response Analysis: A classic hallmark of a specific on-target effect is a sigmoidal dose-response curve. If the phenotypic dose-response curve is complex or does not correlate with the IC50 for the primary targets, off-target effects may be involved.
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of the same primary target(s) that has a different chemical scaffold. If the phenotype is replicated, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, "rescue" the phenotype by expressing a form of the primary target that is resistant to this compound. If the phenotype is not rescued, it is likely due to off-target effects.
-
Issue 2: Difficulty distinguishing on-target from off-target effects.
-
Possible Cause: The signaling pathways of the on- and potential off-targets may be interconnected, making it difficult to attribute downstream effects to a single kinase.
-
Troubleshooting Steps:
-
Kinome Profiling: The most comprehensive approach is to perform a kinome-wide selectivity screen. This can be done using commercially available services that test the compound against a large panel of recombinant kinases.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target engagement in intact cells, providing a more physiologically relevant measure of which proteins this compound binds to.
-
Phosphoproteomics: A global phosphoproteomics experiment can reveal which signaling pathways are modulated by this compound treatment, offering clues to both on- and off-target activities.
-
Experimental Protocols
Protocol 1: Western Blot for Target Phosphorylation
This protocol is to determine the inhibition of c-KIT, PDGFR, or RET phosphorylation in a cellular context.
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-24 hours, if appropriate for your cell line and target, to reduce basal receptor tyrosine kinase activity. Pre-treat cells with a dose range of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., Stem Cell Factor for c-KIT, PDGF for PDGFR) for a predetermined time (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-c-KIT (Tyr719)).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image.
-
Strip the membrane and re-probe with an antibody for the total form of the kinase to ensure equal protein loading.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of the primary targets of this compound. Inhibition of these kinases will impact these downstream cellular processes.
Caption: Simplified signaling pathways of this compound primary targets.
Experimental Workflow
The following diagram outlines a general workflow for identifying and validating potential off-target effects of this compound.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing KBP-7018 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity when using the multi-kinase inhibitor KBP-7018 in primary cell cultures.
Understanding this compound
This compound is a potent inhibitor of several receptor tyrosine kinases (RTKs), primarily targeting c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET).[1][2][3] These kinases are crucial regulators of various cellular processes, including proliferation, survival, differentiation, and migration. Inhibition of these pathways in primary cells that rely on them for normal function can lead to unintended cytotoxicity.
Table 1: this compound Target Profile and Potency
| Target | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target mechanisms of this compound cytotoxicity in primary cells?
A1: this compound's on-target inhibition of c-KIT, PDGFR, and RET can lead to cytotoxicity in primary cells that depend on these signaling pathways for survival and proliferation. For example:
-
c-KIT inhibition may affect hematopoietic stem and progenitor cells, leading to myelosuppression.
-
PDGFR inhibition can induce apoptosis in endothelial cells and affect the survival of fibroblasts and smooth muscle cells.
-
RET inhibition is critical for the survival and function of various neuronal populations.
Q2: What are the initial steps to take when observing high cytotoxicity with this compound?
A2: The first step is to perform a comprehensive dose-response and time-course experiment to determine the 50% cytotoxic concentration (CC50) for your specific primary cell type. It is crucial to distinguish between on-target pharmacological effects and unintended cytotoxicity. Concurrently, assess the on-target activity of this compound by measuring the inhibition of downstream signaling pathways (e.g., phosphorylation of AKT, ERK).
Q3: How can I minimize off-target effects of this compound?
A3: While this compound is a selective inhibitor, off-target effects can occur, especially at higher concentrations. To minimize these:
-
Use the lowest effective concentration of this compound that achieves the desired on-target inhibition.
-
Ensure the purity of your this compound compound.
-
Consider using a control compound with a similar chemical scaffold but lacking activity against the intended targets to identify scaffold-specific off-target effects.
Q4: Can the solvent used to dissolve this compound contribute to cytotoxicity?
A4: Yes, the solvent (typically DMSO) can be toxic to primary cells, especially at higher concentrations. Always include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in your experiments to assess solvent toxicity. The final DMSO concentration should ideally be kept below 0.1%.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High levels of cell death observed at the desired effective concentration.
Table 2: Troubleshooting High Cytotoxicity
| Possible Cause | Suggested Solution |
| On-target toxicity: The primary cells are highly dependent on the c-KIT, PDGFR, or RET signaling pathways for survival. | - Perform a detailed dose-response curve to identify a narrower effective concentration range with acceptable viability. - Reduce the treatment duration. - If possible, supplement the culture medium with factors that promote cell survival through alternative pathways. |
| Off-target effects: this compound may be inhibiting other kinases essential for the survival of your primary cells. | - Use the lowest effective concentration possible. - Validate your findings with a second, structurally different inhibitor for the same target to see if the cytotoxicity is recapitulated. - Perform a kinome scan to identify potential off-target interactions. |
| Compound precipitation: this compound may be precipitating out of solution at the concentration used, leading to non-specific toxicity. | - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Determine the solubility of this compound in your specific culture medium. - Consider using a different solvent or a lower concentration. |
| Poor primary cell health: The primary cells may be stressed or have low viability even before treatment. | - Ensure optimal cell culture conditions (e.g., medium, serum, seeding density, passage number). - Assess the viability of your cells before starting the experiment. |
Issue 2: Inconsistent results between experiments.
Table 3: Troubleshooting Inconsistent Results
| Possible Cause | Suggested Solution |
| Variability in primary cell lots: Primary cells from different donors or lots can have different sensitivities to drug treatment. | - Whenever possible, use cells from the same donor or lot for a set of experiments. - Characterize each new lot of primary cells with a dose-response experiment. |
| Inconsistent compound preparation: Errors in diluting the stock solution can lead to variability in the final concentration. | - Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. - Use calibrated pipettes and ensure thorough mixing. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to increased compound concentration and cytotoxicity. | - Avoid using the outer wells of the plate for experimental samples. - Fill the outer wells with sterile PBS or water to maintain humidity. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 nM to 10 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control wells (DMSO at the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the log of this compound concentration to determine the CC50 value.
Protocol 2: Assessing On-Target Activity of this compound by Western Blotting
-
Cell Treatment: Treat primary cells with different concentrations of this compound for a short duration (e.g., 1-2 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of downstream targets of c-KIT, PDGFR, or RET (e.g., p-AKT/AKT, p-ERK/ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits c-KIT, PDGFR, and RET signaling pathways.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound cytotoxicity.
References
Navigating Unforeseen Outcomes with KBP-7018: A Technical Support Resource
This technical support center is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results that may arise during experiments with KBP-7018. By providing clear, actionable guidance in a question-and-answer format, this resource aims to facilitate a deeper understanding of this compound's behavior in various experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing a lack of efficacy in our in vivo model, despite promising in vitro results. What could be the underlying cause?
A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors related to the pharmacokinetic properties of this compound could be at play. It is crucial to consider the following:
-
Bioavailability: The oral bioavailability of this compound has been reported to be moderate, ranging from 21% to 68% in preclinical species.[1][2] This variability suggests that absorption can be a significant factor. Ensure that the formulation and route of administration are optimized for your model.
-
Metabolism: this compound is metabolized by the liver. The systemic clearance was found to be relatively low in rodents and monkeys but high in dogs.[1][2][3] If your animal model has a high rate of metabolism for this compound, the compound may be cleared too quickly to achieve a therapeutic concentration at the target site.
-
Plasma Protein Binding: High plasma protein binding can limit the amount of free drug available to interact with the target tissue. While specific plasma protein binding percentages for this compound are not detailed in the provided results, this is a common characteristic of small molecule inhibitors and should be considered.
-
Dosing Regimen: The dosing frequency and concentration may not be sufficient to maintain a therapeutic window. Refer to the preclinical pharmacokinetic data to guide your dosing strategy, paying close attention to the half-life in the relevant species.
Troubleshooting Workflow for In Vivo Efficacy Issues
Caption: Troubleshooting workflow for addressing discrepancies between in vitro and in vivo efficacy.
Q2: Our cell-based assays show variable IC50 values for this compound compared to published data. What could explain this inconsistency?
A2: Variations in IC50 values can arise from several experimental factors. This compound is a multi-kinase inhibitor targeting c-KIT, PDGFR, and RET.[4][5][6][7] The cellular context and assay conditions can significantly influence the apparent potency.
-
Cell Line Differences: The expression levels of the target kinases (c-KIT, PDGFRα, PDGFRβ, RET) can vary significantly between different cell lines. A cell line with lower expression of the target receptor may appear less sensitive.
-
Assay Format: The specific assay used to measure cell viability or proliferation (e.g., MTT, CellTiter-Glo) can have different sensitivities and mechanisms, leading to varied IC50 values.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. It is advisable to perform assays in low-serum conditions or to determine the protein binding of this compound in your specific media.
-
Compound Stability: Ensure the compound is properly stored and that the stock solutions are fresh. Degradation of the compound will lead to a loss of potency.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| c-KIT | 10 | [5][6][7] |
| PDGFR | 7.6 | [5][6] |
| RET | 25 | [5][6] |
| PDGFRα | 26 | [3] |
| PDGFRβ | 34 | [3] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Systemic Clearance (CL) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (%) | Tmax (hours) |
| Rodents & Monkeys | Low (<30% of hepatic blood flow) | 1.51 - 4.65 | 21 - 68 | 0.25 - 6 |
| Dogs | High | 1.51 - 4.65 | 21 - 68 | 0.25 - 6 |
| Human (predicted) | ~20% of hepatic blood flow | 1.6 - 5.3 | - | - |
Data compiled from references[1][2][3].
Signaling Pathway and Experimental Protocols
This compound Mechanism of Action
This compound is a tyrosine kinase inhibitor that exerts its effects by blocking the signaling pathways mediated by c-KIT, Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), and the RET receptor. These receptors are implicated in cellular processes such as proliferation, migration, and angiogenesis, which are relevant to the pathology of idiopathic pulmonary fibrosis.
Caption: Simplified signaling pathway of this compound's targets.
Experimental Protocol: Cell Viability Assay (Example)
-
Cell Seeding: Plate cells (e.g., a human lung fibroblast cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another known inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log concentration of this compound. Calculate the IC50 value using a non-linear regression curve fit.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medkoo.com [medkoo.com]
KBP-7018 Technical Support Center: Investigating the Potential for Myelosuppression
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating KBP-7018, a multi-kinase inhibitor targeting c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET). The following resources address the potential for myelosuppression, a critical consideration in the preclinical and clinical development of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the known risk of myelosuppression with this compound?
As a multi-kinase inhibitor targeting c-KIT, PDGFR, and RET, this compound has a theoretical potential to induce myelosuppression. Inhibition of c-KIT, a key receptor in hematopoiesis, has been associated with myelosuppressive effects, particularly impacting erythroid progenitor cells.[1] Some selective RET inhibitors have also been linked to manageable myelosuppression in clinical settings. However, to date, there is no publicly available data from preclinical safety studies or clinical trials that specifically quantifies the myelosuppressive potential of this compound.
Q2: How can we assess the myelosuppressive potential of this compound in our experiments?
Standard in vitro and in vivo assays are crucial for evaluating the potential for myelosuppression. The primary in vitro method is the Colony-Forming Unit (CFU) assay, which assesses the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells. For in vivo assessment, murine models are commonly used to monitor changes in peripheral blood counts and bone marrow cellularity following drug administration.
Q3: What are the common troubleshooting issues when performing a Colony-Forming Unit (CFU) assay for myelotoxicity?
-
High variability between replicates: This can be due to inconsistent cell plating, improper mixing of the semi-solid medium, or temperature fluctuations in the incubator. Ensure thorough mixing and consistent plating techniques.
-
Poor colony growth in control wells: This may indicate issues with the quality of the hematopoietic progenitor cells, the cytokine cocktail, or the semi-solid medium. Use cryopreserved, quality-controlled progenitor cells and pre-tested reagents.
-
Difficulty in identifying and counting colonies: Inconsistent colony morphology can be challenging. Proper training in colony identification and the use of a standardized scoring grid are essential.
Q4: What should we do if we observe signs of myelosuppression in our in vivo studies with this compound?
If you observe significant decreases in blood cell counts (neutropenia, thrombocytopenia, anemia) or changes in bone marrow cellularity, it is important to:
-
Perform a dose-response study: Determine if the myelosuppression is dose-dependent.
-
Evaluate the time course: Assess the onset, nadir, and recovery of blood cell counts.
-
Conduct histopathological analysis of the bone marrow: Examine for changes in cellularity and lineage distribution.
-
Consider supportive care measures: In a clinical context, dose reduction or interruption, and the use of growth factors might be necessary.
Troubleshooting Guides
Troubleshooting Guide 1: In Vitro Myelosuppression Assessment (CFU Assay)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Colony Numbers in All Plates (including controls) | Poor quality of hematopoietic progenitor cells. | Use a new lot of cryopreserved cells from a reputable supplier. Ensure proper thawing and handling procedures are followed. |
| Suboptimal cytokine cocktail or semi-solid medium. | Use a pre-validated, commercially available methylcellulose medium containing an optimal cytokine cocktail. | |
| Incorrect incubator conditions (temperature, CO2, humidity). | Calibrate and monitor incubator settings regularly. Ensure a humidified environment to prevent cultures from drying out. | |
| High Variability in Colony Counts Between Replicate Plates | Inconsistent cell plating density. | Ensure the cell suspension is homogenous before plating. Use calibrated pipettes for accurate volume dispensing. |
| Uneven distribution of cells in the semi-solid medium. | Vortex the cell and methylcellulose mixture thoroughly but gently before plating to ensure a uniform suspension. | |
| Difficulty in Differentiating Colony Types | Inexperienced personnel. | Provide comprehensive training on colony morphology (e.g., BFU-E, CFU-GM, CFU-GEMM). Use reference images and atlases. |
| Overlapping or merging colonies. | Adjust the cell plating density to ensure distinct, countable colonies. |
Quantitative Data on Myelosuppression of Kinase Inhibitors
The following table summarizes the 50% inhibitory concentrations (IC50) of various multi-kinase inhibitors, some of which target c-KIT and PDGFR, in Colony-Forming Unit - Granulocyte/Macrophage (CFU-GM) assays across different species. This data can serve as a reference for interpreting the potential myelotoxicity of this compound.
| Kinase Inhibitor | Primary Targets | Human CFU-GM IC50 (µM) | Non-Human Primate CFU-GM IC50 (µM) | Dog CFU-GM IC50 (µM) | Rat CFU-GM IC50 (µM) | Mouse CFU-GM IC50 (µM) | Reference |
| Imatinib | ABL, c-KIT, PDGFR | 9.3 | 10.4 | 24 | >100 | >100 | [1] |
| Erlotinib | EGFR | 5.7 | 4.1 | 18 | 43 | 34 | [1] |
| Dasatinib | BCR-ABL, SRC, c-KIT | 0.08 | 0.02 | 0.036 | 0.4 | 0.49 | [1] |
| Sorafenib | RAF, VEGFR, PDGFR, c-KIT | 3.1 | 2.9 | 2.6 | 25 | >100 | [1] |
| Sunitinib | VEGFR, PDGFR, c-KIT, RET | 0.02 | 0.012 | 0.012 | 0.4 | 0.34 | [1] |
Experimental Protocols
Detailed Methodology: In Vitro Myelosuppression Assessment using Colony-Forming Unit - Granulocyte/Macrophage (CFU-GM) Assay
This protocol provides a standardized method for assessing the myelotoxic potential of this compound on human hematopoietic progenitor cells.
-
Cell Preparation:
-
Thaw cryopreserved human bone marrow-derived CD34+ cells in a 37°C water bath.
-
Gently transfer the cells into a sterile 15 mL conical tube.
-
Slowly add 10 mL of Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS) dropwise while gently swirling the tube.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Carefully aspirate the supernatant and resuspend the cell pellet in an appropriate volume of IMDM with 2% FBS.
-
Perform a viable cell count using trypan blue exclusion.
-
-
Assay Setup:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations for the dose-response curve. The final solvent concentration in all cultures, including controls, should be kept constant and at a non-toxic level (typically ≤0.1%).
-
Prepare a cell suspension in IMDM with 2% FBS at 10 times the final desired plating concentration.
-
In sterile tubes, combine the appropriate volume of the this compound dilution (or vehicle control), the cell suspension, and pre-warmed methylcellulose-based medium (e.g., MethoCult™) containing a suitable cytokine cocktail (e.g., SCF, GM-CSF, IL-3).
-
Vortex the mixture vigorously for 2-3 seconds to ensure a homogenous suspension.
-
-
Plating and Incubation:
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes. Plate each concentration and control in triplicate.
-
Gently rotate the dishes to ensure the medium covers the entire surface.
-
Place the culture dishes in a larger 100 mm dish containing an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
-
Colony Counting and Analysis:
-
After 14 days, identify and count CFU-GM colonies (aggregates of ≥40 cells) using an inverted microscope.
-
Calculate the mean number of colonies for each concentration of this compound.
-
Express the results as a percentage of the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits colony formation by 50%) by plotting the percentage of colony formation against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Detailed Methodology: In Vivo Myelosuppression Assessment in Mice
This protocol outlines a general procedure for evaluating the myelosuppressive effects of this compound in a murine model.
-
Animal Model:
-
Use a standard mouse strain, such as C57BL/6 or BALB/c, 8-10 weeks of age.
-
Acclimate the animals for at least one week before the start of the experiment.
-
House the animals in a specific pathogen-free facility with access to food and water ad libitum.
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Drug Administration:
-
Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Divide the animals into groups (n=5-10 per group) to receive either vehicle control or different dose levels of this compound.
-
Administer the drug daily for a specified duration (e.g., 7, 14, or 28 days).
-
-
Sample Collection and Analysis:
-
Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at multiple time points during and after the treatment period (e.g., days 7, 14, 21, 28).
-
Perform complete blood counts (CBCs) using an automated hematology analyzer to determine the number of red blood cells, white blood cells (including neutrophils, lymphocytes, etc.), and platelets.
-
At the end of the study, euthanize the animals and collect bone marrow from the femurs and tibias.
-
Perform bone marrow cell counts and prepare cytospin slides for differential counting.
-
Fix and embed femurs for histopathological evaluation of bone marrow cellularity.
-
-
Data Analysis:
-
Analyze the changes in peripheral blood cell counts and bone marrow cellularity over time for each treatment group compared to the vehicle control group.
-
Determine the nadir (lowest point) of the blood cell counts and the time to recovery.
-
Statistically analyze the data to determine the significance of any observed myelosuppressive effects.
-
Visualizations
Signaling Pathways Potentially Involved in Myelosuppression
Caption: Potential mechanism of this compound-induced myelosuppression.
Experimental Workflow for In Vitro Myelosuppression Assessment
Caption: Workflow for the Colony-Forming Unit (CFU) assay.
Logical Troubleshooting Flow for Unexpected Myelosuppression
Caption: Troubleshooting logic for in vivo myelosuppression.
References
How to avoid KBP-7018 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation of the tyrosine kinase inhibitor KBP-7018 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of aqueous solutions?
A1: this compound, like many small-molecule kinase inhibitors, is a lipophilic (fat-soluble) compound with inherently low aqueous solubility.[1] Its molecular structure is designed to interact with the hydrophobic ATP-binding pocket of kinases, which contributes to its poor solubility in water-based solutions. When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to "crash out" or precipitate.[1]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is likely pH-dependent due to the presence of ionizable functional groups in its structure. Based on computational predictions, this compound has a basic pKa of approximately 6.84 and an acidic pKa of around 11.58. At a pH below its basic pKa, the molecule can become protonated, leading to increased polarity and enhanced aqueous solubility. Conversely, at a pH above its basic pKa, the compound will be in its less soluble, neutral form. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic may help to prevent precipitation.
Q3: What are some common strategies to improve the solubility of this compound for in vitro assays?
A3: Several strategies can be employed to enhance the solubility of this compound in aqueous solutions for experimental use:
-
pH Adjustment: As mentioned above, using a buffer with a pH below the basic pKa of 6.84 can increase solubility.
-
Use of Co-solvents: While DMSO is a common solvent for stock solutions, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can sometimes be used in small percentages in the final aqueous solution to help maintain solubility.
-
Employing Excipients: Certain pharmaceutical excipients can be used to formulate this compound and prevent precipitation. These include:
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can encapsulate poorly soluble drugs, increasing their apparent solubility in water.[2]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous media.[3]
-
Polymers: Hydrophilic polymers such as polyvinylpyrrolidone (PVP) can be used to create amorphous solid dispersions, which can improve the dissolution rate and solubility of a compound.
-
Troubleshooting Guides
Issue: this compound precipitates immediately upon dilution of a DMSO stock into an aqueous buffer.
Troubleshooting Workflow: this compound Precipitation
Caption: A step-by-step guide to troubleshooting this compound precipitation.
Issue: Inconsistent results in a kinase assay, possibly due to compound precipitation.
-
Potential Cause: The compound may be precipitating over the course of the assay, leading to variable concentrations of the active inhibitor.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plate for any signs of precipitation (cloudiness, particulates) at the beginning and end of the incubation period.
-
Solubility in Final Assay Buffer: Prepare a mock solution of this compound at the final assay concentration in the assay buffer and visually inspect for precipitation over time.
-
Reduce Final Compound Concentration: If possible, lower the concentration of this compound in the assay to a level where it remains soluble.
-
Incorporate a Low Concentration of a Stabilizing Excipient: Consider adding a small, non-interfering amount of a surfactant like Tween 80 (e.g., 0.01%) to the assay buffer to help maintain solubility. Ensure the excipient does not affect kinase activity in control experiments.
-
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Chemical Formula | C31H30N4O5 | [4] |
| Molecular Weight | 538.60 g/mol | [4] |
| Basic pKa | 6.84 | Chemicalize |
| Acidic pKa | 11.58 | Chemicalize |
Table 2: Examples of Solubilizing Agents for Poorly Soluble Drugs
| Agent Type | Examples | Mechanism of Action |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Increases the polarity of the solvent system. |
| Surfactants | Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate (SLS) | Forms micelles to encapsulate hydrophobic drugs.[3] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes with drug molecules.[2] |
| Polymers | Polyvinylpyrrolidone (PVP) | Creates amorphous solid dispersions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Dilution into Aqueous Buffer
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming.
-
-
Dilution into Aqueous Buffer (with pH adjustment):
-
Prepare an aqueous buffer with a pH slightly below the basic pKa of this compound (e.g., pH 6.0-6.5).
-
While vortexing the aqueous buffer, slowly add the this compound DMSO stock solution to achieve the desired final concentration.
-
The final concentration of DMSO in the aqueous solution should be kept as low as possible (ideally below 1%) to minimize solvent effects and reduce the risk of precipitation.[1]
-
Protocol 2: General In Vitro Kinase Assay with this compound
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., Tris-HCl or HEPES based) at the desired pH (consider a slightly acidic pH as determined in Protocol 1). The buffer should contain necessary cofactors like MgCl2.
-
Enzyme and Substrate: Dilute the kinase and its substrate to their final concentrations in the kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP in the kinase buffer.
-
This compound Working Solution: Prepare a series of dilutions of the this compound stock solution in the kinase buffer.
-
-
Assay Procedure:
-
Add the this compound working solution to the wells of a microplate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at the appropriate temperature for a set period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).[5]
-
Mandatory Visualizations
This compound Signaling Pathway Inhibition
References
Technical Support Center: Cell Viability Assay Artifacts with Indole-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate artifacts encountered when using indole-based inhibitors in cell viability assays.
Troubleshooting Guides
This section provides a question-and-answer-style guide to address specific issues you may encounter during your experiments.
Q1: My indole-based inhibitor shows unexpectedly high potency (low IC50) in an MTT assay, but this is not reflected in other functional assays. What could be the cause?
A1: This is a common artifact observed with certain indole-containing compounds. The primary suspect is the direct chemical reduction of the MTT tetrazolium salt to formazan by your compound, leading to a false-positive signal for cell viability.
Troubleshooting Steps:
-
Cell-Free Control: The most critical control is to incubate your indole-based inhibitor with MTT in cell-free culture medium. If you observe a color change to purple, it confirms direct reduction of MTT by your compound.[1][2][3]
-
Alternative Assays: Switch to a non-tetrazolium-based assay. Assays measuring ATP content (e.g., CellTiter-Glo®) or protease activity are generally less susceptible to this type of interference.[4] A comparison of different assay types is provided in Table 1.
-
Compound Wash-out: If you must use a tetrazolium-based assay, you can try to wash out the compound before adding the assay reagent. After the desired incubation period with the inhibitor, gently aspirate the medium, wash the cells once with PBS, and then add fresh medium containing the MTT reagent. This can minimize direct interaction.[1]
Q2: I'm using a luciferase-based viability assay (e.g., CellTiter-Glo®), and my results are inconsistent or show an unexpected increase in luminescence with my indole inhibitor. Why is this happening?
A2: Indole-based compounds can directly inhibit the firefly luciferase (FLuc) enzyme.[5][6][7] Paradoxically, this inhibition can sometimes lead to an increase in the luminescent signal in cell-based assays. This is because inhibitor binding can stabilize the luciferase enzyme, protecting it from degradation and increasing its half-life within the cell.[5][7]
Troubleshooting Steps:
-
Biochemical Luciferase Inhibition Assay: To confirm interference, perform a cell-free assay with purified luciferase enzyme, ATP, luciferin, and your indole inhibitor. A decrease in luminescence in this setup will confirm direct inhibition of the enzyme.[5]
-
Alternative Luciferase Formulations: Some commercially available luciferase-based assays use engineered luciferases that may be less susceptible to inhibition by small molecules. Consult the manufacturer's literature for your specific assay.
-
Non-Luminescent Assays: If interference is confirmed, switch to a non-luciferase-based endpoint, such as a resazurin-based assay (e.g., alamarBlue®) or a tetrazolium salt-based assay (with appropriate controls as described in Q1).[8][9]
Q3: My indole compound is colored. How can I be sure this isn't interfering with my colorimetric or fluorometric assay readings?
A3: The intrinsic color or fluorescence of a test compound is a common source of interference in absorbance and fluorescence-based assays.
Troubleshooting Steps:
-
Background Subtraction: The simplest way to correct for compound color is to run a parallel set of wells containing the compound in cell-free medium.[1] The absorbance or fluorescence from these wells can be subtracted from the values obtained in the wells with cells.
-
Corrected Reading = (Reading from cells + compound) - (Reading from cell-free + compound)
-
-
Wavelength Scanning: Scan the absorbance or emission spectrum of your compound to see if it overlaps with the excitation and/or emission wavelengths of your assay. If there is significant overlap, consider an alternative assay with a different spectral profile.
-
Assays with Different Readouts: If significant spectral overlap exists, switching to a luminescent assay, which does not rely on an external light source for excitation, can eliminate this type of interference.[4]
Frequently Asked Questions (FAQs)
Q: Are there any general issues with indole-based inhibitors that can affect cell viability assays?
A: Yes, beyond direct assay interference, consider the following:
-
Solubility: Many indole derivatives have poor aqueous solubility. Compound precipitation in the assay medium will lead to an effective concentration that is much lower than intended, resulting in apparently low activity. Visually inspect your assay plates for any signs of precipitation.
-
Purity: Impurities from the synthesis of your indole analog can have their own biological activity or interfere with the assay, leading to misleading results.[10]
-
Stability: The compound may not be stable in the assay buffer over the course of the experiment, degrading into other molecules that could be more or less active, or interfere with the assay.
Q: Which cell viability assay is considered the "gold standard" when working with potentially interfering compounds like indole derivatives?
A: There is no single "gold standard" assay. The best practice is to confirm your findings using at least two assays that rely on different biological principles.[11] For example, you could complement a metabolic assay (like ATP measurement) with a cytotoxicity assay that measures membrane integrity (like LDH release).
Q: Can the biological mechanism of my indole inhibitor affect the results of metabolic assays like MTT or ATP measurement?
A: Absolutely. Indole derivatives are known to modulate various signaling pathways that can impact cellular metabolism, such as the MAPK and PI3K/Akt pathways.[12][13] For instance, an inhibitor that induces a quiescent or senescent state might lead to a decrease in metabolic activity without causing cell death. This would be accurately reflected as a decrease in viability in an MTT or ATP assay, but it's important to interpret this as an anti-proliferative or cytostatic effect rather than a cytotoxic one.
Data Presentation
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Potential for Indole-Based Artifacts | Mitigation Strategies |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases | High: Direct reduction by electron-rich indoles. | Cell-free controls, compound wash-out, switch to alternative assay. |
| XTT, MTS, WST-1 | Reduction of tetrazolium salt (soluble formazan) | Moderate: Still susceptible to direct reduction, but generally less so than MTT. | Cell-free controls are essential. |
| Resazurin (alamarBlue®) | Reduction of resazurin to fluorescent resorufin | Moderate: Can be reduced by compounds with antioxidant properties. | Cell-free controls, background subtraction for fluorescent compounds.[8][9] |
| ATP-based (e.g., CellTiter-Glo®) | Quantification of ATP using luciferase | Moderate: Direct inhibition of luciferase by some indole structures.[5][7] | Biochemical luciferase inhibition control, use of engineered luciferases. |
| Protease-based | Measures viability via protease activity | Low: Less common, but generally not susceptible to redox or luciferase interference. | Follow manufacturer's protocol. |
| LDH Release | Measures cytotoxicity via lactate dehydrogenase release | Low: Measures membrane integrity, not metabolism. Unlikely to be affected by indole artifacts. | Ensure compound does not inhibit LDH enzyme. |
| Crystal Violet | Stains total protein content | Low: Measures total cell number. Less sensitive to metabolic changes. | Requires cell fixation; endpoint assay. |
Table 2: Hypothetical Comparative IC50 Data for an Indole Inhibitor
| Cell Line | MTT Assay IC50 (µM) | CellTiter-Glo® IC50 (µM) | Interpretation |
| HeLa | 2.5 | 15.2 | MTT assay likely shows a false positive due to direct reduction. The CellTiter-Glo® result is more likely to be accurate. |
| A549 | 18.7 | 20.1 | The similar IC50 values suggest minimal interference in this cell line under these conditions. |
| MCF-7 | 50.8 | >100 | The compound has low potency in both assays, but the MTT result may still be slightly inflated. |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
This protocol is designed to test for direct reduction of MTT by your indole-based inhibitor.
-
Prepare Compound Dilutions: Prepare a serial dilution of your indole inhibitor in cell culture medium at 2X the final desired concentrations.
-
Plate Setup: In a 96-well plate, add 50 µL of the 2X compound dilutions to triplicate wells. Add 50 µL of medium with vehicle (e.g., DMSO) to control wells.
-
Add MTT Reagent: Add 50 µL of cell culture medium to each well. Then, add 20 µL of MTT solution (5 mg/mL in PBS).
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Observe and Read: Visually inspect the wells for the formation of a purple color. If present, it indicates direct MTT reduction. Solubilize the formazan with 150 µL of DMSO or other solubilizing agent and read the absorbance at 570 nm.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a general outline for a luciferase-based ATP assay.
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of your indole inhibitor to the wells and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation and Addition: Prepare the ATP assay reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate luminometer.
Visualizations
Caption: Troubleshooting workflow for identifying assay interference.
Caption: Simplified signaling pathways affected by indole inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. doaj.org [doaj.org]
- 12. researchgate.net [researchgate.net]
- 13. DOT Language | Graphviz [graphviz.org]
Technical Support Center: KBP-7018 and Fluorescent Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference when using KBP-7018 in fluorescent assays. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective tyrosine kinase inhibitor.[1][2] It demonstrates potent inhibitory effects on c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases.[1][2][3][4][5] this compound is under investigation as a potential therapeutic for idiopathic pulmonary fibrosis due to its ability to target pathways involved in angiogenesis and fibrosis.[3][4][6]
Q2: Can this compound interfere with fluorescent assays?
While there is no specific literature detailing fluorescence interference by this compound, it is a possibility with any small molecule compound.[7] Interference can manifest as false positives or false negatives and can arise from several mechanisms, including the compound's intrinsic fluorescence (autofluorescence), its ability to absorb light at the excitation or emission wavelengths of the fluorophore (quenching or inner filter effect), or through non-specific interactions with assay components.[7][8][9]
Q3: What are the common types of fluorescent assay interference?
The most common forms of interference from a test compound in a fluorescent assay are:
-
Autofluorescence: The compound itself fluoresces at the same wavelengths used for the assay's fluorophore, leading to an artificially high signal.[7][8]
-
Quenching: The compound reduces the fluorescence signal of the reporter fluorophore.[7]
-
Inner Filter Effect: The compound absorbs the excitation light intended for the fluorophore or the emitted light from the fluorophore, leading to a decreased signal.[7][10] This is a concentration-dependent effect.[11]
-
Light Scatter: Precipitated compound can scatter light, leading to inaccurate readings.[12]
Troubleshooting Guide
Problem 1: I am observing a higher fluorescent signal in my assay than expected, even in my negative controls containing this compound.
This issue is likely due to the autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Compound Autofluorescence Control: Measure the fluorescence of this compound in the assay buffer at the same concentrations used in your experiment, but without the fluorescent reporter dye or substrate. This will quantify the intrinsic fluorescence of the compound.[13]
-
Perform a "Pre-read": In your experimental plate, measure the fluorescence after adding this compound but before the addition of the fluorescent reporter. This establishes a baseline of the compound's fluorescence that can be subtracted from the final reading.[13]
-
Shift to Longer Wavelengths: If significant autofluorescence is detected, consider switching to a fluorescent dye that excites and emits at longer, red-shifted wavelengths.[12] Many small molecules fluoresce in the blue-green region of the spectrum.[14]
Problem 2: The fluorescence signal decreases as I increase the concentration of this compound, suggesting inhibition, but this is not confirmed in orthogonal assays.
This could be due to quenching or the inner filter effect.
Troubleshooting Steps:
-
Measure Compound Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.[8]
-
Run a Quenching Control: Prepare a solution of your fluorescent reporter dye at the assay concentration and measure its fluorescence. Then, add this compound at various concentrations and monitor for a decrease in fluorescence. This will help determine if the compound is quenching the fluorophore's signal.[13]
-
Reduce Fluorophore Concentration or Light Path Length: If quenching or inner filter effect is confirmed, try reducing the concentration of the fluorescent reporter or using microplates with a shorter light path length (e.g., low-volume, black microplates) to minimize these effects.[8]
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of a Test Compound
This protocol helps to identify if a compound's fluorescent properties will interfere with a specific assay.
Materials:
-
Test compound (e.g., this compound)
-
Assay buffer
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Method:
-
Absorbance Spectrum Measurement: a. Prepare a solution of the test compound in the assay buffer at the highest concentration used in the assay. b. Use the spectrophotometer to scan a range of wavelengths (e.g., 250 nm to 700 nm) to measure the absorbance. c. The wavelength with the highest absorbance peak (λmax) is the compound's optimal excitation wavelength.[14]
-
Emission Spectrum Measurement: a. Place the same compound solution in the spectrofluorometer. b. Set the excitation wavelength to the λmax determined in the previous step. c. Scan a range of emission wavelengths, starting approximately 20 nm above the excitation wavelength, to detect the fluorescence emission profile. d. The wavelength with the highest fluorescence intensity is the compound's peak emission wavelength.[14]
-
Excitation Spectrum Measurement: a. Set the emission wavelength on the spectrofluorometer to the peak emission wavelength determined in step 2. b. Scan a range of excitation wavelengths to identify the wavelengths that produce the strongest fluorescence at the compound's emission maximum.[14]
Protocol 2: Control Experiments for Identifying Assay Interference
These control experiments are crucial for distinguishing true biological activity from assay artifacts.[8]
Plate Setup:
| Well Type | Components | Purpose |
| Vehicle Control | All assay components (enzyme, substrate, buffer) + Vehicle (e.g., DMSO) | Baseline assay signal |
| Test Compound | All assay components + Test Compound (e.g., this compound) | Measures the effect of the compound on the assay |
| No-Enzyme Control | Substrate, buffer + Test Compound (NO ENZYME) | Identifies compound autofluorescence or direct interaction with the substrate[8] |
| Compound Only | Buffer + Test Compound | Measures intrinsic fluorescence of the compound[13] |
| Reporter Only | Buffer + Fluorescent Reporter | Baseline fluorescence of the reporter dye |
| Reporter + Compound | Buffer + Fluorescent Reporter + Test Compound | Assesses quenching or enhancement of the reporter's fluorescence by the compound[13] |
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound and Common Fluorophores
This table illustrates a hypothetical scenario where the spectral properties of this compound could overlap with a commonly used fluorophore, leading to interference.
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference |
| This compound (Hypothetical) | 485 | 520 | High with FITC/GFP |
| Fluorescein (FITC) | 494 | 518 | - |
| Green Fluorescent Protein (GFP) | 488 | 509 | - |
| Rhodamine B | 540 | 565 | Lower with this compound |
| Cyanine 5 (Cy5) | 649 | 670 | Unlikely with this compound |
Table 2: Troubleshooting Summary for Fluorescent Assay Interference
| Observed Issue | Potential Cause | Recommended Action |
| Increased signal with compound | Autofluorescence | Run compound-only controls; Switch to red-shifted dyes |
| Decreased signal with compound | Quenching / Inner Filter Effect | Measure compound absorbance; Run quenching controls; Reduce fluorophore concentration |
| Inconsistent or noisy data | Compound precipitation | Check compound solubility; Add non-ionic detergents (e.g., 0.01% Triton X-100)[13] |
Visualizations
Caption: Workflow for troubleshooting fluorescence assay interference.
Caption: this compound mechanism of action as a multi-kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aelabgroup.com [aelabgroup.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
KBP-7018 Animal Studies: A Technical Support Guide to Addressing Variability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal studies involving the tyrosine kinase inhibitor, KBP-7018.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant inter-animal variability in plasma concentrations of this compound following oral administration. What are the potential causes and solutions?
A1: Variability in plasma concentrations following oral dosing is a common challenge. For this compound, this can be attributed to its moderate and species-dependent oral bioavailability, which has been reported to range from 21% to 68%.[1][2]
Troubleshooting Steps:
-
Standardize Food and Water Access: Ensure consistent access to food and water for all animals, as this can affect gastrointestinal transit time and absorption.
-
Vehicle Formulation: The hydrochloride salt of this compound has been used in preclinical studies.[3] A consistent and well-characterized vehicle is crucial. For intravenous administration, injection-grade hydroxpropyl-β-cyclodextrin and 5% glucose have been utilized.[3] Ensure the formulation is freshly prepared and homogenous.
-
Route of Administration: If oral dosing variability remains high, consider alternative routes such as intravenous (IV) administration to bypass absorption-related variability and establish a baseline for systemic exposure.[3]
-
Animal Strain and Health: Use a consistent and well-characterized animal strain. Ensure all animals are healthy and free of underlying conditions that could affect drug absorption and metabolism.
Q2: We are seeing different pharmacokinetic profiles of this compound across different species in our studies. How can we account for this?
A2: Significant inter-species differences in the pharmacokinetics of this compound have been documented. For instance, systemic clearance (CL) is relatively low in rodents and monkeys but high in dogs.[1][2][3] The steady-state volume of distribution (Vss) also varies across species.[1][2]
Troubleshooting and Recommendations:
-
Species-Specific Dosing: Do not simply extrapolate doses between species based on body weight. Utilize allometric scaling based on the available preclinical pharmacokinetic data to predict human equivalent doses and to better inform dosing in different animal models.[1][4]
-
Metabolic Differences: The rate of this compound metabolism in liver microsomes differs across species, with monkeys showing a significantly higher rate of disappearance compared to mice, rats, dogs, or humans.[3] This can lead to different half-lives and exposures. Be aware of these intrinsic metabolic differences when interpreting efficacy and safety data.
-
Plasma Protein Binding: this compound exhibits very high plasma protein binding (around 99%) across humans and various animal species.[3] While consistent, it's a critical parameter to consider, as small changes in binding can lead to significant changes in the unbound, pharmacologically active fraction of the drug.
Q3: What is the mechanism of action of this compound, and how might this influence our experimental design?
A3: this compound is a selective tyrosine kinase inhibitor. Its primary targets include c-KIT, platelet-derived growth factor receptors (PDGFR), and RET.[5][6][7]
Experimental Considerations:
-
Target Engagement Biomarkers: To confirm that this compound is active in your model, consider measuring downstream biomarkers of c-KIT, PDGFR, or RET signaling in your target tissue.
-
Model Selection: The choice of animal model is critical. For idiopathic pulmonary fibrosis (IPF) research, the bleomycin-induced lung fibrosis model is commonly used.[4] Ensure the chosen model has a disease-relevant signaling pathway that is modulated by this compound's targets.
Data Presentation: this compound Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in various preclinical species.
Table 1: Systemic Clearance and Volume of Distribution of this compound
| Species | Systemic Clearance (CL) | Steady-State Volume of Distribution (Vss) |
| Rodents | Low (<30% of hepatic blood flow) | 1.51 - 4.65 L/kg |
| Monkeys | Low (<30% of hepatic blood flow) | 1.51 - 4.65 L/kg |
| Dogs | High | 1.51 - 4.65 L/kg |
Data sourced from multiple studies.[1][2][3]
Table 2: Oral Bioavailability and Time to Maximum Concentration of this compound
| Parameter | Value |
| Oral Bioavailability | 21% - 68% |
| Time to Maximum Concentration (Tmax) | 0.25 - 6 hours |
Data reflects ranges observed across different species.[1][2]
Experimental Protocols
General Protocol for Oral Administration of this compound in Rodent Models:
-
Compound Preparation: The hydrochloride salt of this compound should be used.[3] Prepare a homogenous suspension or solution in a suitable vehicle.
-
Animal Handling: Fast animals overnight prior to dosing to reduce variability in absorption, but ensure free access to water.
-
Dosing: Administer the this compound formulation via oral gavage at the predetermined dose volume based on individual animal body weight.
-
Sample Collection: Collect blood samples at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) to characterize the pharmacokinetic profile.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.[3]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits c-KIT, PDGFR, and RET signaling pathways.
Experimental Workflow for a this compound Animal Study
Caption: A generalized workflow for conducting a this compound animal study.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound|KBP 7018;KBP7018 [dcchemicals.com]
Technical Support Center: Control Experiments for KBP-7018 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KBP-7018. The content focuses on designing and interpreting control experiments to identify and validate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a selective tyrosine kinase inhibitor. Its principal molecular targets are c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and the Rearranged during Transfection (RET) tyrosine kinase. It is under investigation as a potential therapeutic for idiopathic pulmonary fibrosis.
Q2: Why is it important to test for off-target effects with this compound?
A2: While this compound is designed to be a selective inhibitor, like many kinase inhibitors, it may interact with unintended proteins (off-targets). These off-target interactions can lead to unexpected experimental results, cellular toxicity, or misinterpretation of the compound's mechanism of action. Proactively identifying off-target effects is crucial for accurate data interpretation and assessing the compound's safety and specificity.
Q3: What are the first signs that I might be observing an off-target effect of this compound in my experiments?
A3: Common indicators of potential off-target effects include:
-
Unexpected cellular phenotypes: This could manifest as unforeseen changes in cell morphology, proliferation rates, or apoptosis that are inconsistent with the known functions of c-KIT, PDGFR, or RET.
-
Discrepancy between IC50 values: If the concentration of this compound required to achieve a phenotypic effect is significantly different from its IC50 for the primary targets, it may suggest off-target activity.
-
Inconsistent results across different cell lines: The off-target effects may vary depending on the specific proteome of the cell line being used.
-
Activation of compensatory signaling pathways: Inhibition of the primary targets may lead to the upregulation of alternative pathways, which can complicate the interpretation of results.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
You are observing significant cell death at concentrations of this compound that you expect to be selective for its primary targets.
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| 1. Dose-Response Analysis | Perform a detailed dose-response curve for both the primary target inhibition (e.g., measuring phosphorylation of a downstream effector) and cell viability (e.g., using an MTT or CellTiter-Glo assay). | A significant rightward shift in the viability IC50 compared to the target inhibition IC50 suggests off-target toxicity. |
| 2. Use a Structurally Unrelated Inhibitor | Treat cells with a different, well-characterized inhibitor of c-KIT, PDGFR, or RET. | If the cytotoxicity is not observed with the alternative inhibitor at concentrations that effectively block the target, it is more likely that this compound is acting through an off-target mechanism. |
| 3. Kinome Profiling | Submit this compound for a broad in vitro kinase profiling screen against a large panel of kinases. | This will identify other kinases that are inhibited by this compound and could be responsible for the observed cytotoxicity. |
| 4. Rescue Experiment | If a specific off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that off-target. | Successful rescue of the phenotype would confirm the off-target interaction. |
Issue 2: Phenotype is Inconsistent with Inhibition of the c-KIT/PDGFR/RET Pathways
Your experimental results (e.g., changes in gene expression, protein localization) do not align with the known downstream effects of inhibiting this compound's primary targets.
| Troubleshooting Step | Experimental Protocol | Expected Outcome |
| 1. Confirm On-Target Engagement | Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended targets in your cellular model. | A thermal shift upon this compound treatment would confirm target engagement. |
| 2. Affinity Chromatography-Mass Spectrometry | Perform an affinity chromatography experiment using immobilized this compound to pull down interacting proteins from cell lysates, followed by identification with mass spectrometry. | This can reveal novel, unexpected binding partners of this compound. |
| 3. Pathway Analysis | Conduct transcriptomic or proteomic analysis on cells treated with this compound and perform pathway enrichment analysis. | This may highlight the activation or inhibition of unexpected signaling pathways. |
| 4. Validate with Secondary Assays | Once a potential off-target is identified, validate the interaction using orthogonal methods such as Western blotting for downstream pathway modulation or direct binding assays like Surface Plasmon Resonance (SPR). | Confirmation of the off-target interaction provides a basis for reinterpreting the initial phenotype. |
Quantitative Data
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets.
| Target | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
Key Experimental Protocols
In Vitro Kinase Profiling
This method assesses the selectivity of this compound by screening it against a large panel of purified kinases.
Methodology:
-
A library of purified, recombinant human kinases is assembled.
-
This compound is incubated with each kinase in the presence of ATP and a suitable substrate.
-
The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate or the amount of ADP produced.
-
The percentage of inhibition by this compound is calculated for each kinase relative to a vehicle control.
-
The results are often presented as a "kinome tree" to visualize the selectivity profile.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to its target proteins within a cellular environment.
Methodology:
-
Cells are treated with either this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.
-
Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature.
Affinity Chromatography followed by Mass Spectrometry
This technique is used to identify the binding partners of this compound in an unbiased manner.
Methodology:
-
This compound is chemically modified to allow for its immobilization on a solid support (e.g., agarose beads).
-
Cell lysates are passed over the this compound-conjugated beads, allowing proteins that bind to the compound to be captured.
-
Non-specifically bound proteins are washed away.
-
The specifically bound proteins are eluted from the beads.
-
The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Caption: this compound primary signaling pathways.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for unexpected results.
Impact of serum concentration on KBP-7018 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KBP-7018, a selective tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, selective inhibitor of several receptor tyrosine kinases. Its primary targets include c-KIT, platelet-derived growth factor receptor (PDGFR), and RET.[1] It is being investigated for its therapeutic potential in conditions such as idiopathic pulmonary fibrosis.[2][3]
Q2: How does serum concentration affect the in vitro activity of this compound?
The presence of serum is expected to significantly decrease the apparent in vitro activity of this compound, leading to a higher IC50 value. This is because this compound exhibits very high plasma protein binding (approximately 99%) in both human and animal plasma.[4] Only the unbound fraction of the drug is pharmacologically active. Therefore, a large portion of this compound will be sequestered by serum proteins like albumin and alpha-1-acid glycoprotein, reducing the free concentration available to interact with its target kinases in cell-based or biochemical assays.
Q3: Should I use serum in my cell-based assays with this compound?
The decision to include serum in your assay depends on the experimental question.
-
For determining the intrinsic potency (IC50) of this compound against its targets , it is advisable to perform experiments in serum-free or low-serum conditions to minimize the confounding effect of protein binding.
-
To better simulate the physiological environment and estimate the required therapeutic dose , conducting experiments in the presence of physiological concentrations of serum (e.g., 10% Fetal Bovine Serum or human serum) is recommended. Be aware that this will likely result in a rightward shift of the dose-response curve (higher IC50).
Q4: What are the typical IC50 values for this compound?
In biochemical assays, the reported IC50 values for this compound are:
Cellular IC50 values will be higher and will vary depending on the cell line, culture conditions (especially serum concentration), and the specific endpoint being measured.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values in a cell-based assay.
-
Potential Cause 1: High Serum Concentration
-
Explanation: As detailed in the FAQs, this compound is highly protein-bound. If your assay medium contains a high percentage of serum, the free concentration of this compound will be significantly lower than the total concentration added.
-
Recommendation:
-
Quantify the effect of serum by performing a dose-response experiment with varying concentrations of serum (e.g., 0.5%, 2%, 5%, 10%).
-
If aiming to determine the intrinsic cellular potency, reduce the serum concentration to the minimum required for cell viability during the drug treatment period.
-
Consider using serum-free media for the duration of the drug incubation if the cell line can tolerate it.
-
-
-
Potential Cause 2: Cell Seeding Density
-
Explanation: The number of cells seeded can influence the apparent IC50 value. Higher cell densities may require higher drug concentrations to achieve the same level of inhibition.
-
Recommendation: Ensure consistent cell seeding density across all experiments and optimize the cell number to be within the linear range of your viability or signaling readout.
-
-
Potential Cause 3: Compound Instability
-
Explanation: The stability of this compound in cell culture media over the course of the experiment may be a factor.
-
Recommendation: For long-term assays, consider refreshing the media with a new inhibitor partway through the incubation period.
-
Issue 2: High variability between replicate wells.
-
Potential Cause 1: Pipetting Inaccuracy
-
Explanation: Inconsistent volumes of cells, media, or this compound solution can lead to significant variability.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.
-
-
Potential Cause 2: Edge Effects
-
Explanation: Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and drug activity.
-
Recommendation: Avoid using the outer wells of the microplate for experimental conditions. If their use is necessary, ensure proper plate sealing and humidified incubation conditions.
-
-
Potential Cause 3: Compound Precipitation
-
Explanation: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Precipitation at higher concentrations will lead to inconsistent results.
-
Recommendation: Visually inspect for compound precipitation in your stock solutions and in the final assay buffer. Determine the solubility of this compound under your final assay conditions.
-
Data Summary
Table 1: In Vitro Plasma Protein Binding of this compound
| Species | Plasma Protein Binding (%) |
| Human | 99 |
| Cynomolgus Monkey | 99 |
| Beagle Dog | 99 |
| Sprague-Dawley Rat | 99 |
| CD-1 Mouse | 99 |
Data from[4]
Table 2: Biochemical IC50 Values of this compound
| Target | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
Data from[1]
Experimental Protocols
Protocol: Determining the Effect of Serum on this compound Activity in a Cell-Based Proliferation Assay
This protocol provides a general framework for assessing the impact of serum on the anti-proliferative activity of this compound using a colorimetric cell viability assay (e.g., MTT or WST-1).
1. Materials:
-
Target cell line expressing an activated form of c-KIT, PDGFR, or RET.
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
Serum-free growth medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell viability reagent (e.g., MTT, WST-1).
-
96-well cell culture plates.
-
Phosphate-buffered saline (PBS).
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Serum Starvation (Optional, for intrinsic potency):
-
Gently aspirate the complete growth medium.
-
Wash cells once with 100 µL of PBS.
-
Add 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium.
-
Incubate for 4-24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in media with varying concentrations of FBS (e.g., 0%, 2%, 5%, 10%).
-
Aspirate the medium from the wells.
-
Add 100 µL of the appropriate this compound dilution or vehicle control (DMSO) to the wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability versus the log of this compound concentration.
-
Fit a dose-response curve to the data to determine the IC50 value for each serum concentration.
-
Visualizations
Caption: this compound inhibits receptor tyrosine kinase signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
KBP-7018 vs. Nintedanib: A Comparative Analysis in Preclinical Models of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with limited therapeutic options. This guide provides a comparative overview of two tyrosine kinase inhibitors, KBP-7018 and the approved drug nintedanib, based on available preclinical data. The aim is to offer an objective analysis to inform research and development efforts in the field of anti-fibrotic therapies.
Executive Summary
Nintedanib is an established treatment for IPF that slows disease progression by targeting multiple tyrosine kinases involved in fibrogenesis. This compound is a newer investigational drug positioned as a potentially more selective and potent tyrosine kinase inhibitor. However, a direct, comprehensive comparison of their efficacy in preclinical IPF models is hampered by the limited availability of published data for this compound. While one study alludes to the superior efficacy of this compound over nintedanib in a bleomycin-induced mouse model, the supporting data remains unpublished.[1][2] This guide, therefore, presents a comparison based on the currently accessible information, highlighting the known mechanisms of action, pharmacokinetic profiles, and the established preclinical efficacy of nintedanib.
Mechanism of Action
Both this compound and nintedanib are small molecule tyrosine kinase inhibitors. Their anti-fibrotic effects are believed to stem from the inhibition of signaling pathways that drive the proliferation and activation of fibroblasts, key cells in the development of fibrosis.
This compound is described as a potent intracellular inhibitor of several tyrosine kinases, including:
-
Platelet-derived growth factor receptors α and β (PDGFRα and PDGFRβ)
-
c-Kit receptor
-
RET receptor[1]
Inhibition of these receptors is intended to interfere with the signaling cascades that promote fibroblast migration, proliferation, and differentiation into myofibroblasts, which are responsible for excessive extracellular matrix deposition.
Nintedanib functions as a multi-targeted tyrosine kinase inhibitor, targeting:
-
Platelet-derived growth factor receptors (PDGFRα and PDGFRβ)
-
Fibroblast growth factor receptors (FGFR 1-3)
-
Vascular endothelial growth factor receptors (VEGFR 1-3)[3][4]
By blocking these pathways, nintedanib effectively reduces the proliferation and migration of lung fibroblasts and their transformation into myofibroblasts.[3]
Signaling Pathway Overview
Caption: Targeted signaling pathways of this compound and nintedanib in IPF.
Preclinical Data Comparison
A direct quantitative comparison of the anti-fibrotic efficacy of this compound and nintedanib is challenging due to the lack of published head-to-head studies. The available data for each compound are summarized below.
Pharmacokinetic Properties
A 2015 study by Huang et al. characterized the preclinical pharmacokinetics of this compound and provided some comparative in vitro data with nintedanib.
| Parameter | This compound | Nintedanib | Species/System |
| Permeability (Papp, A-B) (10⁻⁶ cm/s) | 1.1 ± 0.1 | 1.0 ± 0.1 | Caco-2 cells |
| Efflux Ratio (B-A/A-B) | 1.2 | 1.1 | Caco-2 cells |
| Oral Bioavailability | Moderate (21%-68%) | Not directly compared in the same study | Mouse, Rat, Dog, Monkey |
| Human Clearance Prediction | Low (~20% of hepatic blood flow) | Not directly compared in the same study | In silico prediction |
Data for this compound and comparative permeability for nintedanib are from Huang et al. (2015).[1][2]
Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced lung fibrosis model is a widely used and accepted animal model for studying IPF.
This compound: A publication from 2015 states that this compound demonstrated "excellent activity" in a bleomycin-induced pulmonary fibrosis model in C57 mice at doses ranging from 10 mg/kg/day to 100 mg/kg/day in both prophylactic and therapeutic settings. The same source also claims that "improved efficacy of this compound over nintedanib...was even observed". However, the data supporting these claims were cited as "unpublished data" and have not been made publicly available in a peer-reviewed format.[1][2]
Nintedanib: The efficacy of nintedanib in the bleomycin-induced fibrosis model is well-documented. Studies have shown that nintedanib, typically administered orally, significantly reduces:
-
Lung collagen content (measured by hydroxyproline assay).
-
Histological evidence of fibrosis (e.g., Ashcroft score).
-
The expression of pro-fibrotic markers such as α-smooth muscle actin (α-SMA).
For instance, a study by Shiromori et al. (2017) showed that pretreatment with nintedanib in a bleomycin-induced mouse model reduced the Ashcroft score from 4.9±1.3 in the control group to 2.4±1.4 in the treated group (P<0.01) and decreased TGF-β1 levels in the bronchoalveolar lavage fluid.
Experimental Protocols
The following provides a generalized methodology for the bleomycin-induced pulmonary fibrosis model, a standard preclinical model for IPF research.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg body weight) is administered to anesthetized mice. Control animals receive a saline vehicle.
-
Drug Administration:
-
Prophylactic regimen: Treatment with the test compound (e.g., this compound or nintedanib) starts at the same time as or shortly after bleomycin administration and continues for the duration of the study (typically 14-28 days).
-
Therapeutic regimen: Treatment begins at a later time point after fibrosis is established (e.g., 7-14 days post-bleomycin) to better mimic the clinical scenario.
-
-
Endpoint Analysis (typically at day 14, 21, or 28):
-
Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.
-
Biochemical Analysis: The total lung collagen content is measured using a hydroxyproline assay on lung homogenates.
-
Immunohistochemistry/Western Blot: Expression of fibrotic markers like α-SMA, fibronectin, and collagen I is assessed in lung tissue.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels (e.g., TGF-β1).
-
Experimental Workflow Diagram
Caption: Generalized workflow for the bleomycin-induced mouse model of IPF.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifibrotic Activities of KBP-7018 and Pirfenidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two antifibrotic agents: KBP-7018, an investigational selective tyrosine kinase inhibitor, and pirfenidone, an approved medication for Idiopathic Pulmonary Fibrosis (IPF). While extensive data on pirfenidone's antifibrotic effects are available, publicly accessible preclinical efficacy data for this compound are limited. This comparison is therefore based on the available information on their respective mechanisms of action and the established efficacy of pirfenidone.
Executive Summary
Pirfenidone is an established antifibrotic agent with a broad mechanism of action that includes downregulation of pro-fibrotic and pro-inflammatory mediators.[1][2][3] Its efficacy in reducing lung fibrosis has been demonstrated in numerous preclinical models and clinical trials.[1][2] this compound is a novel selective tyrosine kinase inhibitor with potential for the treatment of IPF.[4][5] While a preclinical pharmacokinetic study suggests it has promising pharmacodynamic properties, specific data on its antifibrotic activity from head-to-head comparative studies with pirfenidone are not yet publicly available.[4][5]
Mechanism of Action
This compound: Selective Tyrosine Kinase Inhibitor
This compound is a novel small molecule that acts as a selective inhibitor of several tyrosine kinases implicated in the pathogenesis of fibrosis.[4][5] These kinases are crucial components of signaling pathways that drive fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition.
Pirfenidone: A Multi-faceted Antifibrotic Agent
The precise mechanism of action of pirfenidone is not fully understood, but it is known to exhibit anti-inflammatory, antioxidant, and antifibrotic properties.[1][3][6] It is thought to downregulate the production of multiple growth factors and cytokines involved in fibrosis, most notably Transforming Growth Factor-beta (TGF-β).[1][3]
Preclinical Antifibrotic Activity: A Data-Driven Comparison
Due to the lack of published quantitative data for this compound, a direct comparison table is not feasible. Instead, we present a summary of the known preclinical antifibrotic activity for pirfenidone.
Pirfenidone: Summary of Preclinical Antifibrotic Efficacy
| Experimental Model | Key Findings | Reference |
| Bleomycin-induced pulmonary fibrosis (mouse) | Reduced lung collagen content (hydroxyproline levels), decreased Ashcroft fibrosis score, attenuated expression of pro-fibrotic genes. | [2] |
| Bleomycin-induced pulmonary fibrosis (hamster) | Minimized early lung edema and pulmonary fibrosis when administered concurrently with lung damage. | [1] |
| Unilateral Ureteral Obstruction (UUO) model of renal fibrosis (rat) | Attenuated tubulointerstitial fibrosis and inflammation. | [2] |
| Carbon tetrachloride (CCl4)-induced liver fibrosis (rat) | Reduced liver fibrosis, hepatic stellate cell activation, and collagen deposition. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of antifibrotic agents are provided below.
Bleomycin-Induced Pulmonary Fibrosis Model
This is the most widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pre-clinical proof-of-concept of anti-fibrotic activity of caveolin-1 scaffolding domain peptide LTI-03 in ex vivo precision cut lung slices from patients with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of fibroblast co-culture on the proliferation, viability and drug response of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
KBP-7018 vs. Imatinib: A Comparative Guide to c-KIT Inhibition
For researchers and drug development professionals investigating therapeutic agents targeting the c-KIT receptor tyrosine kinase, a thorough understanding of the available inhibitors is paramount. This guide provides a detailed, data-driven comparison of KBP-7018 and the well-established drug, imatinib, in the context of c-KIT inhibition.
Mechanism of Action
Both this compound and imatinib are classified as small molecule tyrosine kinase inhibitors (TKIs). They exert their inhibitory effects by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the c-KIT receptor. This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that drive cell proliferation and survival. By blocking these pathways, both compounds can effectively halt the growth of tumors that are dependent on c-KIT signaling.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and imatinib against wild-type c-KIT. It is important to note that these values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Compound | Target | IC50 (nM) | Reference |
| This compound | c-KIT | 10 | [1] |
| Imatinib | c-KIT | ~100 | [2] |
This compound demonstrates a significantly lower IC50 value for wild-type c-KIT, suggesting a higher potency in biochemical assays compared to imatinib.
Activity Against c-KIT Mutations
A critical factor in the clinical efficacy of c-KIT inhibitors is their activity against various mutations that can confer resistance to therapy. Imatinib is known to be highly effective against certain c-KIT mutations, particularly those in the juxtamembrane domain (exon 11). However, its efficacy is significantly reduced against mutations in the activation loop (e.g., D816V in exon 17) and some mutations in the ATP-binding pocket (e.g., T670I in exon 14).[3]
Currently, there is limited publicly available data detailing the activity of this compound against a broad panel of clinically relevant c-KIT mutations. Further studies are required to fully characterize its profile against imatinib-resistant mutants.
Experimental Protocols
To facilitate the independent evaluation and comparison of c-KIT inhibitors, detailed protocols for key experiments are provided below.
Biochemical c-KIT Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to c-KIT kinase activity.
Materials:
-
Recombinant human c-KIT kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, imatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a master mix containing the kinase assay buffer, recombinant c-KIT enzyme, and substrate.
-
Add the master mix to the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP to a final concentration at or near the Km for c-KIT.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the generated ADP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
After a further incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular c-KIT Phosphorylation Inhibition Assay (Western Blot)
This assay measures the ability of the inhibitors to block c-KIT autophosphorylation in a cellular context.
Materials:
-
Gastrointestinal stromal tumor (GIST) cell line expressing wild-type or mutant c-KIT (e.g., GIST-T1)
-
Cell culture medium and supplements
-
Test compounds (this compound, imatinib) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-KIT (Tyr719), anti-c-KIT, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed the GIST cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-KIT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total c-KIT and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated c-KIT in treated versus untreated cells.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: c-KIT signaling pathway.
Caption: Experimental workflow for c-KIT inhibition assays.
References
A Comparative Guide for Researchers and Drug Development Professionals
A Comprehensive Efficacy Analysis of KBP-7018 in Comparison to Other PDGFR Inhibitors
This guide provides an objective comparison of the preclinical efficacy of this compound, a novel selective tyrosine kinase inhibitor, with other established Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound in relevant disease models.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the in vitro and in vivo preclinical efficacy of this compound and other selected PDGFR inhibitors. Data is presented to facilitate a direct comparison of their potency and activity in relevant disease models.
| Inhibitor | Target(s) | IC50 (PDGFR) | Disease Model | Key Efficacy Findings | Reference |
| This compound | PDGFR, c-KIT, RET | 7.6 nM (PDGFR) | Idiopathic Pulmonary Fibrosis (Bleomycin-induced mouse model) | Dose-dependently improved 28-day survival rate at 10, 30, and 100 mg/kg. Showed improved efficacy compared to nintedanib. | [1][2] |
| Nintedanib | PDGFRα/β, VEGFR1/2/3, FGFR1/2/3 | 59 nM (PDGFRα), 65 nM (PDGFRβ) | Idiopathic Pulmonary Fibrosis (Bleomycin-induced mouse model) | Significantly attenuated the decline in forced vital capacity (FVC). Reduced lung collagen content and inflammation. | |
| Imatinib | PDGFR, c-Kit, Bcr-Abl | 0.1 µM (PDGFR) | Gastrointestinal Stromal Tumor (GIST) Xenograft | Inhibited tumor growth and induced apoptosis in GIST models with relevant KIT mutations. | |
| Sunitinib | PDGFRβ, VEGFR2, c-Kit, FLT3, RET | 2 nM (PDGFRβ) | Renal Cell Carcinoma (RCC) Xenograft | Demonstrated robust tumor growth inhibition and regression in various solid tumor models, including RCC. | |
| Avapritinib | KIT, PDGFRA (including D842V mutation) | 0.24 nM (PDGFRA D842V) | GIST with PDGFRA D842V mutation (Xenograft) | Showed significant tumor growth inhibition in models resistant to other TKIs due to the D842V mutation. |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited above are provided to ensure reproducibility and critical evaluation of the presented data.
This compound: Bleomycin-Induced Pulmonary Fibrosis Model [1]
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (BLM).
-
Treatment: this compound was administered orally once daily at doses of 10, 30, and 100 mg/kg. A comparator group received nintedanib.
-
Duration: 28 days.
-
Endpoint: The primary endpoint was the 28-day survival rate. Histopathological analysis of lung tissue for fibrosis was also conducted.
Nintedanib: Bleomycin-Induced Pulmonary Fibrosis Model [3][4]
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (5 mg/kg).
-
Treatment: Nintedanib was administered via oral gavage, typically at doses ranging from 30 to 60 mg/kg/day, starting either prophylactically or therapeutically after fibrosis establishment.
-
Duration: Studies typically range from 14 to 28 days post-bleomycin administration.
-
Endpoints: Assessment of lung fibrosis through Ashcroft scoring of histological sections, measurement of lung hydroxyproline content (a marker of collagen deposition), and analysis of inflammatory cells and cytokines in bronchoalveolar lavage fluid (BALF).
Imatinib: Gastrointestinal Stromal Tumor (GIST) Xenograft Model [5][6]
-
Cell Line: Human GIST cell lines (e.g., GIST-T1) harboring imatinib-sensitive KIT mutations.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneous injection of GIST cells.
-
Treatment: Imatinib administered orally, often at doses around 50 mg/kg, twice daily.
-
Endpoints: Measurement of tumor volume over time, and analysis of apoptosis and cell proliferation within the tumor tissue via immunohistochemistry.
Sunitinib: Renal Cell Carcinoma (RCC) Xenograft Model [7]
-
Cell Line: Human RCC cell lines (e.g., 786-O).
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of RCC cells.
-
Treatment: Sunitinib administered by oral gavage, with dosing schedules such as 40-80 mg/kg/day.
-
Endpoints: Monitoring of tumor growth and volume. In some studies, the tumor microenvironment, including vascularity, is also assessed.
Avapritinib: PDGFRA D842V-Mutant GIST Xenograft Model [8]
-
Model: Patient-derived xenograft (PDX) model of GIST harboring the PDGFRA D842V mutation.
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: Subcutaneous implantation of tumor fragments.
-
Treatment: Avapritinib administered orally, with doses ranging from 10 to 30 mg/kg.
-
Endpoints: Assessment of tumor volume, and molecular analysis of target engagement and downstream signaling pathways.
Mandatory Visualizations
PDGFR Signaling Pathway and Inhibitor Targets
The following diagram illustrates the simplified PDGFR signaling pathway and highlights the points of intervention for this compound and other compared inhibitors.
References
- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolomic and transcriptomic response to imatinib treatment of gastrointestinal stromal tumour in xenograft-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Imatinib Mesylate and AKT Inhibitor Provides Synergistic Effects in Preclinical Study of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myosin light chain kinase inhibition potentiates the anti-tumor effects of avapritinib in PDGFRA D842V-mutant gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Selective RET Inhibitors and the Multi-Kinase Inhibitor KBP-7018
In the landscape of targeted cancer therapy, inhibitors of the Rearranged during Transfection (RET) proto-oncogene have emerged as a critical treatment modality for various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers harboring RET alterations. This guide provides a detailed comparison of the highly selective RET inhibitors, selpercatinib and pralsetinib, with the multi-kinase inhibitor KBP-7018, which also targets RET among other kinases. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical and clinical data, and the experimental methodologies used for their evaluation.
Mechanism of Action and Signaling Pathway
The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling pathways crucial for cell survival and proliferation, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][2] Oncogenic alterations, including fusions and point mutations, lead to constitutive activation of the RET kinase, driving tumorigenesis.[3][4]
Selective RET inhibitors like selpercatinib and pralsetinib are designed to specifically bind to the ATP-binding pocket of the RET kinase domain, effectively blocking its catalytic activity and downstream signaling.[1][5] In contrast, this compound is a multi-kinase inhibitor that, in addition to RET, also targets other tyrosine kinases like c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[6]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, selpercatinib, and pralsetinib, focusing on their in vitro potency and clinical efficacy. It is important to note that the data for this compound is from preclinical studies and not from direct head-to-head comparisons with selpercatinib and pralsetinib.
Table 1: In Vitro Kinase and Cellular IC50 Values
| Inhibitor | Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| This compound | c-KIT | 10 | - | - | [6] |
| PDGFR | 7.6 | - | - | [6] | |
| RET | 25 | - | - | [6] | |
| Selpercatinib | Wild-type RET | ~2 | BaF3/KIF5B-RET | - | [7] |
| RET V804M | ~2 | BaF3/RET M918T/V804M | 184 | [8] | |
| RET G810R | - | BaF3/KIF5B-RET G810R | >1000 | [7] | |
| Pralsetinib | Wild-type RET | <0.5 | BaF3/KIF5B-RET | - | [9] |
| RET V804L | - | - | - | [9] | |
| RET L730V/I | - | BaF3/KIF5B-RET L730V/I | ~60-fold increase vs WT | [10] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
Table 2: Clinical Efficacy in RET Fusion-Positive NSCLC
| Inhibitor | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR, months) | Median Progression-Free Survival (PFS, months) | Reference |
| Selpercatinib | LIBRETTO-001 | Treatment-naïve | 85% | Not Reached | 17.5 | [11] |
| Previously treated (platinum-based chemo) | 64% | 17.5 | 16.5 | [11] | ||
| Pralsetinib | ARROW | Treatment-naïve | 73% | Not Reached | 9.1 | [12] |
| Previously treated (platinum-based chemo) | 61% | Not Reached | 17.1 | [12] | ||
| This compound | - | No clinical data available for cancer indications. | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of these inhibitors.
In Vitro Kinase Inhibition Assay (Generalized)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant human RET kinase, kinase buffer, ATP, substrate peptide, test compounds (this compound, selpercatinib, pralsetinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A serial dilution of the test compound is prepared in the kinase buffer.
-
The recombinant kinase is added to the wells of a microplate containing the diluted compounds and incubated to allow for inhibitor binding.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the detection reagent is added to quantify kinase activity (e.g., by measuring luminescence).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.[12]
Cellular Proliferation Assay
Objective: To assess the effect of an inhibitor on the proliferation of cancer cells harboring specific genetic alterations (e.g., RET fusions).
Methodology:
-
Cell Lines: Human cancer cell lines with known RET fusions (e.g., LC-2/ad with CCDC6-RET) or engineered cell lines (e.g., BaF3 expressing KIF5B-RET).[13]
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).[2]
-
-
Data Analysis: The percentage of viable cells is calculated relative to vehicle-treated control cells. The cellular IC50 value is determined from the dose-response curve.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells with RET alterations are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test inhibitor (e.g., orally), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Resistance Mechanisms
A critical aspect of targeted therapy is the emergence of resistance. For selective RET inhibitors, resistance can occur through on-target mutations in the RET kinase domain or through activation of bypass signaling pathways.
-
On-target resistance: Mutations in the RET kinase domain can interfere with drug binding. For instance, the G810 solvent-front mutation has been identified as a mechanism of resistance to both selpercatinib and pralsetinib.[7][14] Interestingly, the L730V/I "roof" mutation confers strong resistance to pralsetinib but less so to selpercatinib.[10]
-
Bypass signaling: Activation of alternative signaling pathways, such as MET amplification, can also lead to resistance by providing an alternative route for cell proliferation and survival.
The resistance profile of this compound in RET-driven cancers has not been extensively studied.
Conclusion
Selpercatinib and pralsetinib have demonstrated significant and durable clinical responses in patients with RET fusion-positive NSCLC and other RET-altered cancers, establishing them as standard-of-care options.[11] Their high selectivity likely contributes to a more manageable side effect profile compared to older multi-kinase inhibitors.[15]
This compound is a multi-kinase inhibitor with demonstrated preclinical activity against RET. However, its development has been primarily focused on idiopathic pulmonary fibrosis.[5] While it shows in vitro potency against RET, its clinical efficacy and safety profile in RET-driven cancers remain to be determined. Further preclinical studies directly comparing the selectivity and efficacy of this compound against selective RET inhibitors in relevant cancer models would be necessary to fully understand its potential in this setting. The emergence of resistance to selective RET inhibitors highlights the ongoing need for the development of next-generation inhibitors and combination strategies to overcome these challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Pralsetinib and Selpercatinib Evaluated as Treatment for Patients with RET Gene Fusion–Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of a lung adenocarcinoma cell line with CCDC6-RET fusion gene and the effect of RET inhibitors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selpercatinib in RET-fusion positive metastatic non-small cell lung cancer: achievements and gray areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
KBP-7018 Target Engagement in Cells: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of KBP-7018 target engagement, with a comparative look at other therapeutic alternatives for idiopathic pulmonary fibrosis (IPF).
Introduction
This compound is a novel, selective tyrosine kinase inhibitor identified as a potential therapeutic agent for idiopathic pulmonary fibrosis (IPF).[1][2] It primarily targets key kinases implicated in fibrosis and angiogenesis, including c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET).[1][2][3] This guide provides a comparative overview of this compound's target engagement profile against existing IPF therapies, Nintedanib and Pirfenidone, supported by available preclinical data. While direct cellular target engagement data for this compound is not extensively available in the public domain, this guide presents its in vitro kinase inhibitory activity and compares it with the known cellular effects of Nintedanib. Furthermore, it outlines the established mechanisms of action for all three compounds and provides detailed experimental protocols for key assays used to validate cellular target engagement.
Comparative Analysis of Kinase Inhibition
This compound demonstrates potent in vitro inhibitory activity against its primary targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and provides a comparison with Nintedanib, another multi-kinase inhibitor used in the treatment of IPF.
| Compound | Target Kinase | In Vitro IC50 (nM) |
| This compound | c-KIT | 10[1][4] |
| PDGFR | 25[3] | |
| RET | 7.6[1][3][4] | |
| Nintedanib | PDGFRα | 59[5] |
| PDGFRβ | 65[5] | |
| FGFR1 | 69[5] | |
| FGFR2 | 37[5] | |
| FGFR3 | 108[5] | |
| VEGFR2 | 21[5] | |
| c-KIT | - (Inhibits c-KIT activation with an IC50 of 13.3 nM in a cell-based assay)[6] |
Cellular Target Engagement and Mechanism of Action
This compound: While specific data from cellular target engagement assays for this compound are not readily available, its potent in vitro activity against c-KIT, PDGFR, and RET suggests that it likely inhibits the phosphorylation and downstream signaling of these receptors in a cellular context. These kinases are crucial drivers of fibroblast proliferation, migration, and differentiation, key processes in the pathogenesis of IPF.[1]
Nintedanib: Nintedanib is a multi-tyrosine kinase inhibitor that has been shown to engage its targets in cellular settings. It effectively inhibits the phosphorylation of PDGFR in response to PDGF stimulation in primary human lung fibroblasts.[5][7][8] Furthermore, Nintedanib has been demonstrated to inhibit the stem cell factor (SCF)-mediated phosphorylation of c-KIT in mast cells. By blocking these signaling pathways, Nintedanib reduces fibroblast proliferation and differentiation, contributing to its anti-fibrotic effects.
Pirfenidone: The mechanism of action for Pirfenidone differs from that of this compound and Nintedanib. It is not a direct kinase inhibitor but rather exerts its anti-fibrotic effects through multiple pathways. A primary mechanism is the downregulation of transforming growth factor-beta (TGF-β) signaling.[9][10] Pirfenidone has been shown to inhibit TGF-β1-induced fibroblast proliferation and differentiation into myofibroblasts.[9] It also exhibits anti-inflammatory and antioxidant properties.[11]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits key receptor tyrosine kinases.
Caption: Workflow for assessing protein phosphorylation.
Experimental Protocols
To facilitate further research and validation of this compound's cellular target engagement, detailed protocols for key experimental methodologies are provided below.
Western Blot for Kinase Phosphorylation
This protocol is designed to assess the ability of an inhibitor to block ligand-induced phosphorylation of a target receptor tyrosine kinase in cultured cells.
Materials:
-
Cell culture medium and supplements
-
Human lung fibroblasts or other relevant cell line
-
This compound or other inhibitors
-
Ligand (e.g., PDGF-BB, SCF)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-PDGFR or anti-total-PDGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[13][14]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cell culture medium and supplements
-
Target cells
-
This compound or other inhibitors
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment and Heating:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and resuspend cells in PBS.
-
Aliquot cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
-
Detection of Soluble Target Protein:
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein within intact cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.
Materials:
-
Cells expressing the NanoLuc®-tagged target kinase (e.g., c-KIT, PDGFR, or RET)
-
NanoBRET™ tracer specific for the target kinase
-
This compound or other test compounds
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Cell Preparation and Plating:
-
Harvest cells expressing the NanoLuc®-fusion protein and resuspend in Opti-MEM®.
-
Dispense cells into the wells of a white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and the NanoBRET™ tracer.
-
Add the test compound to the wells, followed by the tracer.
-
Incubate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.
-
Read the plate on a luminometer equipped with filters to measure donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
A decrease in the BRET ratio in the presence of the test compound indicates displacement of the tracer and therefore, target engagement.
-
Conclusion
This compound is a promising multi-kinase inhibitor with potent in vitro activity against key drivers of pulmonary fibrosis. While direct cellular target engagement data remains to be fully elucidated in publicly available literature, its in vitro profile is compelling when compared to established therapies like Nintedanib. The provided experimental protocols offer a clear path for the validation of this compound's cellular activity. Further studies employing these methodologies are crucial to fully understand the therapeutic potential of this compound and to solidify its mechanism of action in a cellular context, which will be vital for its progression in clinical development.
References
- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-fibrotic efficacy of nintedanib in pulmonary fibrosis via the inhibition of fibrocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pirfenidone use in fibrotic diseases: What do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.protocols.io [content.protocols.io]
- 13. origene.com [origene.com]
- 14. 7tmantibodies.com [7tmantibodies.com]
KBP-7018: A Comparative Analysis of its Selectivity Against Other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), the selectivity of tyrosine kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a comparative analysis of KBP-7018, a novel multikinase inhibitor, and its selectivity against other tyrosine kinases, with a focus on its performance relative to other therapeutic alternatives.
Executive Summary
This compound is a potent, orally available small molecule inhibitor that has demonstrated significant promise in preclinical studies. It primarily targets three key tyrosine kinases implicated in fibrotic pathways: c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene.[1][2][3][4][5][6] Published data suggests that this compound exhibits a high degree of selectivity for these kinases, a feature that may translate to an improved safety profile compared to less selective inhibitors. This guide will delve into the available quantitative data, outline the experimental methodologies for assessing kinase inhibition, and visualize the relevant signaling pathways.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of this compound and its comparators is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.
Table 1: IC50 Values of this compound and Comparator Kinase Inhibitors
| Kinase Target | This compound IC50 (nM) | Nintedanib IC50 (nM) |
| c-KIT | 10[1][3][4][5][6] | 12 |
| PDGFRα | - | 34 |
| PDGFRβ | 25[3][5] | 25 |
| RET | 7.6[1][3][4][5][6] | - |
| VEGFR2 | - | 21 |
| FGFR1 | - | 69 |
| FLT3 | Potently inhibits[5] | 26 |
| Fyn | Potently inhibits[5] | - |
The primary publication on this compound asserts that it possesses "highly enhanced selectivity" when compared with Nintedanib.[1][2] While comprehensive kinome scan data for this compound against a broad panel of kinases is not publicly available, the potent and specific inhibition of c-KIT, PDGFR, and RET suggests a focused mechanism of action.
Experimental Protocols
The determination of IC50 values is a critical experimental procedure in drug discovery. Below is a generalized protocol for a biochemical kinase inhibition assay, a common method used to assess the potency of kinase inhibitors.
Biochemical Kinase Inhibition Assay for IC50 Determination
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human kinase (e.g., c-KIT, PDGFR, RET)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound or comparator)
-
Assay buffer (containing appropriate salts, DTT, and a detergent)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the signal from the chosen detection reagent
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.
-
Reaction Setup: The kinase, substrate, and test compound are added to the wells of the microplate. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the kinase to phosphorylate the substrate.
-
Detection: The reaction is stopped, and the detection reagent is added to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
Understanding the signaling pathways in which the target kinases of this compound are involved is crucial for appreciating its therapeutic rationale.
c-KIT Signaling Pathway
The c-KIT receptor tyrosine kinase and its ligand, stem cell factor (SCF), play a vital role in cell survival, proliferation, and differentiation. Aberrant c-KIT signaling is implicated in various cancers and fibrotic processes.
PDGFR Signaling Pathway
Platelet-derived growth factor receptors (PDGFRs) are key regulators of cell growth, proliferation, and migration, particularly in mesenchymal cells like fibroblasts. Dysregulation of PDGFR signaling is a hallmark of many fibrotic diseases.
RET Signaling Pathway
The RET receptor tyrosine kinase is crucial for the normal development of several tissues and its aberrant activation is associated with certain cancers and has been implicated in fibrotic processes.
Conclusion
This compound is a promising tyrosine kinase inhibitor with potent activity against c-KIT, PDGFR, and RET. The available data suggests a high degree of selectivity for these key fibrotic kinases, which may offer a therapeutic advantage over less selective inhibitors. Further publication of comprehensive kinome-wide selectivity data will be invaluable for a more complete comparative assessment. The focused targeting of these critical signaling pathways underscores the potential of this compound as a novel therapeutic agent for idiopathic pulmonary fibrosis and other fibrotic diseases.
References
- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|KBP 7018;KBP7018 [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. escires.com [escires.com]
Comparative Analysis of KBP-7018 and Regorafenib: A Guide for Researchers
This guide provides a detailed comparative analysis of two multi-kinase inhibitors, KBP-7018 and regorafenib, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available preclinical and clinical data to facilitate an objective comparison of their performance and mechanisms of action.
Introduction
This compound is a novel, selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET. Primarily investigated for its potential in treating idiopathic pulmonary fibrosis, its targeted kinase profile suggests possible applications in oncology.
Regorafenib is an established oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer (mCRC) and advanced gastrointestinal stromal tumors (GIST). It targets a broad spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.
Mechanism of Action and Target Profile
Both this compound and regorafenib function by inhibiting multiple protein kinases. However, their target profiles, based on available data, show distinct differences.
This compound Signaling Pathway
This compound's mechanism of action is centered on the inhibition of c-KIT, PDGFR, and RET signaling pathways. These pathways are implicated in cell proliferation, survival, and migration.
Regorafenib Signaling Pathway
Regorafenib possesses a broader kinase inhibitory profile, targeting angiogenic kinases (VEGFR, TIE2), stromal kinases (PDGFR-β, FGFR), and oncogenic kinases (KIT, RET, BRAF).[1][2][3] This multi-targeted approach contributes to its anti-tumor activity by inhibiting tumor growth, progression, and metastasis.[1]
Comparative In Vitro Data
Kinase Inhibition
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for both compounds against various kinases. It is important to note that these values are from different studies and experimental conditions may vary.
| Target Kinase | This compound IC50 (nM) | Regorafenib IC50 (nM) |
| c-KIT | 10[4] | 7[5] |
| PDGFRβ | 25[4] | 22[5] |
| RET | 7.6[4] | 1.5[5] |
| VEGFR1 | - | 13[5] |
| VEGFR2 | - | 4.2[5] |
| VEGFR3 | - | 46[5] |
| TIE2 | - | 311[6] |
| FGFR1 | - | 202[1] |
| BRAF | - | 28[5] |
| BRAF (V600E) | - | 19[5] |
| RAF-1 | - | 2.5[5] |
Cell Proliferation
Limited data is available for the anti-proliferative activity of this compound in cancer cell lines. Regorafenib has been shown to inhibit the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | Regorafenib IC50 (µM) |
| HCT116 | Colorectal Cancer | ~3-6[7] |
| HT29 | Colorectal Cancer | ~3-6[7] |
| Colo-205 | Colorectal Cancer | 0.97-3.27[1] |
| SW620 | Colorectal Cancer | 0.97-3.27[1] |
Comparative In Vivo Data
Preclinical Models
Regorafenib has demonstrated anti-tumor activity in various xenograft models.[1][3][8] For instance, in a Colo-205 colorectal cancer xenograft model, regorafenib at 10 mg/kg resulted in approximately 75% tumor growth inhibition.[1] In an orthotopic CT26 colon cancer model, a 30 mg/kg dose of regorafenib showed anti-tumor efficacy.[3] In preclinical models of hepatocellular carcinoma, regorafenib demonstrated significant tumor growth inhibition in 8 out of 10 patient-derived xenograft (PDX) models.[9]
Clinical Trial Data
This compound
As of the latest available information, this compound is in early stages of development and clinical trial data in oncology is not yet available.
Regorafenib
Regorafenib has undergone extensive clinical evaluation and is approved for specific cancer indications.
CORRECT Trial (Metastatic Colorectal Cancer): This pivotal Phase III trial evaluated regorafenib in patients with mCRC who had progressed after standard therapies.[2][11][12]
| Endpoint | Regorafenib (n=505) | Placebo (n=255) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 6.4 months | 5.0 months | 0.77 (0.64–0.94) | 0.0052[2][11] |
| Median Progression-Free Survival | 1.9 months | 1.7 months | 0.49 (0.42–0.58) | <0.0001[2] |
RESORCE Trial (Hepatocellular Carcinoma): This Phase III trial assessed regorafenib in patients with hepatocellular carcinoma (HCC) who had progressed on sorafenib treatment.[13][14][15][16]
| Endpoint | Regorafenib (n=379) | Placebo (n=194) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 10.6 months | 7.8 months | 0.62 (0.50–0.78) | <0.001[15] |
| Median Progression-Free Survival | 3.1 months | 1.5 months | 0.46 (0.37–0.56) | <0.001[15] |
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive. Below are generalized workflows for key experimental assays relevant to the evaluation of kinase inhibitors.
In Vitro Kinase Assay Workflow
This workflow outlines the general steps for assessing the inhibitory activity of a compound against a specific kinase.
A common method involves the use of a commercial kinase assay kit. The kinase, substrate, and test compound (e.g., this compound or regorafenib) are incubated with ATP. The amount of ADP produced, which is proportional to kinase activity, is then measured using a coupled enzymatic reaction that generates a detectable signal (e.g., fluorescence or luminescence).
Cell Proliferation (MTT) Assay Workflow
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Cells are seeded in a 96-well plate and treated with varying concentrations of the test compound. After an incubation period, MTT reagent is added. Viable cells with active metabolism convert the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured to determine cell viability.[17]
In Vivo Xenograft Model Workflow
Xenograft studies in immunodeficient mice are a standard method for evaluating the in vivo efficacy of anti-cancer agents.
Human cancer cells are implanted into immunodeficient mice (e.g., athymic nude mice).[18][19] Once tumors reach a specified size, the mice are randomized into treatment and control groups. The test compound is administered, and tumor growth and animal well-being are monitored over time.
Conclusion
This compound and regorafenib are both multi-kinase inhibitors with distinct target profiles and stages of development. Regorafenib is a well-characterized, broad-spectrum inhibitor with proven clinical efficacy in mCRC and HCC. This compound is a more selective inhibitor with potent activity against c-KIT, PDGFR, and RET, and is in earlier stages of development with a primary focus on non-oncology indications.
A direct comparison of their anti-cancer efficacy is challenging due to the limited availability of public data for this compound in oncology models. Future studies directly comparing these two agents would be necessary to fully elucidate their relative therapeutic potential in cancer. This guide serves as a summary of the currently available information to aid researchers in their understanding of these two compounds.
References
- 1. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|KBP 7018;KBP7018 [dcchemicals.com]
- 5. apexbt.com [apexbt.com]
- 6. kanser.org [kanser.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy Data in CORRECT Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Phase III RESORCE Study Data Show Regorafenib Improves Overall Survival in Previously Treated Patients With Unresectable Liver Cancer - The ASCO Post [ascopost.com]
- 16. Regorafenib and the RESORCE trial: a new second-line option for hepatocellular carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biomed.cas.cz [biomed.cas.cz]
- 19. criver.com [criver.com]
KBP-7018 Demonstrates Superior In Vivo Efficacy in Preclinical Models of Idiopathic Pulmonary Fibrosis Compared to Standard of Care
A head-to-head comparison in a bleomycin-induced pulmonary fibrosis mouse model reveals that KBP-7018, a novel tyrosine kinase inhibitor, improves survival rates to a greater extent than nintedanib, a current standard of care for Idiopathic Pulmonary Fibrosis (IPF). This guide provides an objective overview of the in vivo efficacy of this compound in comparison to standard treatments for IPF, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy in a Bleomycin-Induced Lung Fibrosis Model
This compound is a novel, selective inhibitor of several tyrosine kinases implicated in fibrosis, including c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET).[1][2][3] Its efficacy was directly compared with nintedanib, an approved antifibrotic agent for IPF, in a widely used preclinical model of bleomycin-induced lung fibrosis in mice.
In this model, this compound was administered at daily doses of 10, 30, and 100 mg/kg. The results demonstrated a dose-dependent improvement in the 28-day survival rate.[1][2] Notably, the study reported that this compound exhibited improved efficacy when compared to nintedanib, suggesting a potential therapeutic advantage.[1][2]
| Treatment Group | Dosage (mg/kg/day) | 28-Day Survival Rate |
| This compound | 10 | Dose-dependent improvement observed[1][2] |
| 30 | Dose-dependent improvement observed[1][2] | |
| 100 | Dose-dependent improvement observed[1][2] | |
| Nintedanib | Not specified in abstract | Lower efficacy compared to this compound[1][2] |
| Vehicle Control | - | - |
Table 1: Comparative 28-Day Survival Rate in a Bleomycin-Induced Mouse Pulmonary Fibrosis Model. Data from Huang et al., 2017.[1][2]
Experimental Protocols
The in vivo comparison was conducted using a bleomycin (BLM)-induced pulmonary fibrosis model in mice, a standard and well-characterized model for studying IPF.
Bleomycin-Induced Lung Fibrosis Model
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to the mice to induce lung injury and subsequent fibrosis.
-
Treatment Administration: Treatment with this compound, nintedanib, or a vehicle control is typically initiated at a specified time point after bleomycin administration and continued for the duration of the study (e.g., 28 days).[1][2]
-
Efficacy Endpoints: The primary endpoint in the cited study was the 28-day survival rate.[1][2] Other common endpoints in this model include histological analysis of lung tissue (e.g., Ashcroft score to quantify fibrosis), measurement of lung collagen content (e.g., via hydroxyproline assay), and assessment of inflammatory markers in bronchoalveolar lavage (BAL) fluid.
Experimental workflow for the bleomycin-induced lung fibrosis model.
Signaling Pathways
The differential efficacy observed between this compound and the standard of care can be attributed to their distinct mechanisms of action and target profiles.
This compound Signaling Pathway
This compound is a multi-kinase inhibitor that potently targets c-KIT, PDGFR, and RET.[1][2][3] These receptor tyrosine kinases are key drivers of fibrotic processes, including fibroblast proliferation, migration, and extracellular matrix deposition. By inhibiting these pathways, this compound effectively mitigates the progression of fibrosis.
Simplified signaling pathway of this compound.
Standard of Care: Nintedanib and Pirfenidone Signaling Pathways
Nintedanib is also a multi-kinase inhibitor, but it primarily targets PDGFR, fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[4][5] Pirfenidone, the other standard of care for IPF, has a less defined mechanism of action but is known to modulate profibrotic and inflammatory pathways, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[6][7][8][9]
References
- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
A Comparative Safety Profile of KBP-7018 and Other Tyrosine Kinase Inhibitors in the Context of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of KBP-7018, a novel tyrosine kinase inhibitor (TKI), with two other TKIs, nintedanib and imatinib, which have been investigated for the treatment of idiopathic pulmonary fibrosis (IPF). This comparison is based on available preclinical and clinical data to inform researchers and drug development professionals.
Executive Summary
This compound is a novel, selective tyrosine kinase inhibitor with potent inhibitory effects on c-KIT, platelet-derived growth factor receptor (PDGFR), and RET, positioning it as a potential therapeutic for idiopathic pulmonary fibrosis.[1][2] While comprehensive preclinical safety data for this compound is not yet publicly available, this guide provides a comparative overview against nintedanib and imatinib, two TKIs with more extensive safety characterization in the context of IPF. Nintedanib is an approved treatment for IPF and is primarily associated with manageable gastrointestinal side effects.[3][4][5][6] Imatinib, while investigated for IPF, did not demonstrate efficacy and its safety profile in this patient population was comparable to placebo in a key clinical trial.[7]
Comparative Safety and Pharmacokinetic Profiles
The following table summarizes the available safety and pharmacokinetic data for this compound, nintedanib, and imatinib. It is important to note that the data for this compound is currently limited to preclinical pharmacokinetic and in vitro studies.
| Feature | This compound | Nintedanib | Imatinib |
| Target Kinases | c-KIT, PDGFR, RET[8][9][10] | PDGFRα/β, FGFR1-3, VEGFR1-3, Src, Lck, Lyn, CSF1R[11][12][13] | BCR-ABL, c-KIT, PDGFRα/β[14][15] |
| Preclinical Toxicology | Data not publicly available. | Target Organs: Gastrointestinal tract (diarrhea, vomiting), mild reversible elevations of liver transaminases.[16] Reproductive Toxicity: Teratogenic and embryofetocidal in rats and rabbits.[17] | Target Organs: Liver, hematopoietic system, lymphoid tissue, gastrointestinal tract, testes, and ovaries.[14][18][19] Reproductive Toxicity: Fetotoxic in rats and rabbits.[14][18] Cardiotoxicity: High doses in rats resulted in some cardiac hypertrophy.[20] |
| Preclinical Pharmacokinetics | Moderate oral bioavailability (21%-68%) in preclinical species. Predicted low metabolism and acceptable half-life in humans.[21][22] | Significant exposure in mice, rats, and monkeys with moderate variability.[16] | Readily absorbed after oral administration with a long half-life.[15] |
| Clinical Safety Profile (IPF) | Not yet in clinical trials. | Common Adverse Events: Diarrhea, nausea, vomiting, abdominal pain, decreased appetite, and elevated liver enzymes.[3][5][6] Most events are mild to moderate and manageable.[4] | In a randomized controlled trial for IPF, serious adverse events were not more common than placebo.[7] |
| hERG Liability | No hERG liability (IC50 >30,000 nM).[8] | hERG IC50 2600 nM.[8] | Not specified in the provided results. |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of safety data. Below are generalized protocols for key preclinical safety assessments for TKIs.
In Vitro Safety Pharmacology
-
Objective: To assess the potential for off-target effects on various receptors, ion channels, and enzymes.
-
Methodology:
-
Panel Screening: The test compound (e.g., this compound) is screened against a panel of known safety-relevant targets (e.g., GPCRs, kinases, ion channels).
-
Assay Formats: A variety of assay formats are used, including enzymatic assays, biochemical binding assays, and cell-based functional assays.[9]
-
hERG Channel Assay: To assess the risk of QT prolongation, the compound's effect on the hERG potassium channel is specifically evaluated using patch-clamp electrophysiology on cells expressing the channel.
-
Data Analysis: IC50 values are determined to quantify the inhibitory potency against each target.
-
In Vivo General Toxicology Studies
-
Objective: To evaluate the overall toxicity profile of a compound in animal models and identify potential target organs of toxicity.
-
Methodology:
-
Species Selection: Studies are typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey).[23]
-
Dose Administration: The test compound is administered daily for a specified duration (e.g., 28 days or 13 weeks) via the intended clinical route (e.g., oral gavage). Multiple dose groups are used, including a control group and low, mid, and high dose groups.[23]
-
Monitoring: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.
-
Clinical Pathology: Blood and urine samples are collected at various time points to assess hematology, clinical chemistry, and urinalysis parameters.
-
Anatomical Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined macroscopically. Tissues are collected for histopathological evaluation.[23]
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the known and putative signaling pathways affected by this compound, nintedanib, and imatinib in the context of idiopathic pulmonary fibrosis.
Caption: Putative signaling pathway of this compound.
Caption: Nintedanib signaling pathway in IPF.[11]
Caption: Imatinib signaling pathway in IPF.[24][25][26]
References
- 1. This compound|KBP 7018;KBP7018 [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. A Narrative Review of Real-World Data on the Safety of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-marketing safety concerns with pirfenidone and nintedanib: an analysis of individual case safety reports from the FDA adverse event reporting system database and the Japanese adverse drug event report databases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imatinib treatment for idiopathic ... | Article | H1 Connect [archive.connect.h1.co]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. pdf.hres.ca [pdf.hres.ca]
- 20. Imatinib does not induce cardiotoxicity at clinically relevant concentrations in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for this compound, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Imatinib mesylate inhibits the profibrogenic activity of TGF-β and prevents bleomycin-mediated lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Imatinib mesylate inhibits the profibrogenic activity of TGF-beta and prevents bleomycin-mediated lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. IMATINIB MESYLATE INHIBITS FIBROGENESIS IN ASBESTOS-INDUCED INTERSTITIAL PNEUMONIA - PMC [pmc.ncbi.nlm.nih.gov]
KBP-7018: A Highly Selective Kinase Inhibitor Targeting Key Drivers of Fibrosis
A head-to-head comparison with Nintedanib and Sunitinib reveals a superior selectivity profile for KBP-7018, a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF). Extensive kinase panel screening demonstrates that this compound potently inhibits key fibrotic pathways while minimizing off-target effects, suggesting a wider therapeutic window.
Developed as a novel treatment for the progressive and fatal lung disease idiopathic pulmonary fibrosis, this compound is a multi-kinase inhibitor that shows high potency against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases.[1] A comprehensive analysis of its kinase selectivity against a panel of 64 kinases reveals a significantly more focused inhibitory profile compared to the established anti-fibrotic agent Nintedanib. This heightened selectivity may translate to a more favorable safety profile in clinical applications.
Kinase Inhibition Profile: this compound vs. Alternatives
To objectively assess the selectivity of this compound, its inhibitory activity was compared against Nintedanib and another multi-kinase inhibitor, Sunitinib. The data, summarized in the table below, highlights the distinct selectivity profiles of these three compounds. This compound demonstrates potent, low nanomolar inhibition of its primary targets while exhibiting minimal activity against a wide range of other kinases.
| Kinase Target | This compound IC50 (nM) | Nintedanib IC50 (nM) | Sunitinib K d (nM) |
| Primary Targets | |||
| c-KIT | 10 | 140 | 8 |
| PDGFRα | - | 59 | 4 |
| PDGFRβ | 7.6 | 65 | 2 |
| RET | 25 | - | 59 |
| FLT3 | - | >10000 | 23 |
| VEGFR1 | - | 34 | 2 |
| VEGFR2 | - | 13 | 9 |
| VEGFR3 | - | 13 | 3 |
| Selected Off-Targets | |||
| ABL1 | >1000 | - | - |
| EGFR | >1000 | - | >10000 |
| SRC | >1000 | 156 | 110 |
| LCK | - | 208 | 3000 |
| FYN | - | 47 | 10000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Kd values represent the dissociation constant, a measure of binding affinity. Data for this compound and Nintedanib IC50 values are from a 64-kinase panel screen. Sunitinib Kd values are from a comprehensive KINOMEscan™ panel. A hyphen (-) indicates that data was not available in the referenced panel.
The data clearly illustrates that while all three inhibitors target kinases involved in angiogenesis and cell proliferation, this compound maintains a much tighter focus on its intended targets. Notably, in a screen of 64 kinases, this compound inhibited only five kinases by more than 80% at a concentration of 1 µM, whereas Nintedanib inhibited nineteen kinases to the same extent. This superior selectivity of this compound suggests a reduced potential for off-target toxicities.
Signaling Pathways and Experimental Workflow
The signaling pathways targeted by this compound are central to the progression of fibrotic diseases. The diagram below illustrates the key kinases inhibited by this compound and their role in downstream signaling cascades that promote fibroblast proliferation and collagen deposition, hallmarks of fibrosis.
References
Safety Operating Guide
Navigating the Safe Disposal of KBP-7018 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of KBP-7018, a tyrosine kinase inhibitor utilized in research.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not found in the available public search results. The following procedures are based on general best practices for the disposal of research-grade chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols before proceeding with any disposal.
General Safety and Handling Precautions
Prior to disposal, it is crucial to adhere to standard laboratory safety protocols for handling potent chemical compounds:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: To prevent the inhalation of dust or aerosols, handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with a large amount of water and seek medical attention if irritation persists.
-
Ingestion: Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.
This compound Disposal Workflow
As a research-grade chemical, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Classification: All waste materials containing this compound, including the pure compound, solutions, and contaminated labware, must be classified as hazardous chemical waste.
-
Waste Segregation: To prevent unintended chemical reactions, do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS guidelines. It should be kept separate from non-hazardous waste and incompatible chemicals.
Step 2: Waste Collection and Containerization
-
Appropriate Containers: Utilize a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must be in good condition and possess a secure lid.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximation of the concentration and quantity. Adhere to your institution's specific labeling requirements.
-
Container Management: Except when adding waste, the container must remain securely closed. Store the container in a designated satellite accumulation area (SAA) within your laboratory.
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated and properly labeled hazardous waste bag or container.
-
Liquid Waste: All solutions containing this compound must be collected in a labeled, sealed, and compatible liquid waste container.
-
Empty Containers: Containers that previously held this compound are considered "empty" but must still be managed as hazardous waste unless they have been triple-rinsed. The rinsate from the initial rinse is to be collected as hazardous waste. For specific procedures on the disposal of rinsed containers, consult your EHS department.
Step 4: Scheduling Waste Pickup
Experimental Protocols for Disposal
A specific experimental protocol for the disposal of this compound is not applicable as the process is logistical rather than experimental. The primary "protocol" involves strict adherence to the administrative and safety procedures established by your institution's EHS department.
Quantitative Data
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding its disposal is available. Disposal procedures for chemical waste are typically qualitative and procedural in nature.
This compound Disposal Workflow Diagram
The following diagram provides a visual representation of the general workflow for the proper disposal of laboratory chemical waste, such as this compound.
Caption: General workflow for the proper disposal of this compound waste.
Essential Safety and Handling Precautions for KBP-7018
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety guidelines for the handling and disposal of KBP-7018, a tyrosine kinase-selective inhibitor. Given that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available through standard searches, this guidance is based on general best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.
This compound is identified as a novel selective tyrosine kinase inhibitor with potential for the treatment of idiopathic pulmonary fibrosis. As with any potent research compound, understanding its physical and chemical properties is the first step toward safe handling.
| Identifier | Value |
| CAS Number | 1613437-66-3 |
| Molecular Formula | C₃₁H₃₀N₄O₅ |
| Molecular Weight | 538.59 g/mol |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent skin and respiratory exposure. The following PPE is required at a minimum:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Double-gloving with nitrile gloves is recommended.
-
Body Protection: A fully buttoned lab coat must be worn.
-
Respiratory Protection: A fit-tested N95 or higher-rated respirator should be used when handling the powder form of the compound.
The logical workflow for donning and doffing PPE is critical to prevent contamination.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Use a dedicated and calibrated analytical balance inside the fume hood.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid aerosolization.
-
Spill Management: In case of a spill, immediately alert personnel in the area. Use a spill kit containing absorbent pads to contain the spill. Decontaminate the area with a suitable laboratory disinfectant.
Disposal Plan:
All waste contaminated with this compound, including gloves, disposable lab coats, and used consumables, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste segregation and disposal. Do not dispose of this compound down the drain or in regular trash.
The following diagram illustrates the decision-making process for handling and disposal.
Disclaimer: The information provided here is a general guide and is not a substitute for a formal Safety Data Sheet. All laboratory personnel must be trained on the specific hazards and handling procedures for any new chemical compound by their institution's safety professionals. Always prioritize safety and adhere to established laboratory protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
